molecular formula C21H15N3 B1609432 3,5,6-Triphenyl-1,2,4-triazine CAS No. 24108-44-9

3,5,6-Triphenyl-1,2,4-triazine

Cat. No.: B1609432
CAS No.: 24108-44-9
M. Wt: 309.4 g/mol
InChI Key: IMJWQBWRRPZDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Triphenyl-1,2,4-triazine is a useful research compound. Its molecular formula is C21H15N3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5,6-Triphenyl-1,2,4-triazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5,6-Triphenyl-1,2,4-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5,6-Triphenyl-1,2,4-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6-triphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-24-21(22-19)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJWQBWRRPZDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00423371
Record name 3,5,6-triphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24108-44-9
Record name 3,5,6-triphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00423371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,6-TRIPHENYL-1,2,4-TRIAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling & Synthetic Utility of 3,5,6-Triphenyl-1,2,4-triazine

[1][2]

Executive Summary & Molecular Distinction

3,5,6-Triphenyl-1,2,4-triazine (CAS: 24108-44-9) is a specialized nitrogen-rich heterocyclic scaffold distinct from its more common symmetric isomer, 2,4,6-triphenyl-1,3,5-triazine (s-triazine). While the symmetric isomer is widely utilized in optoelectronics (OLEDs), the 1,2,4-triazine core is a "privileged structure" in medicinal chemistry and bioorthogonal synthesis.

Its primary value in modern research lies in its reactivity: it serves as an electron-deficient diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions. This property allows for the rapid, regioselective synthesis of substituted pyridines and bioconjugation applications, making it a critical tool for drug discovery and chemical biology.

Molecular Architecture & Physicochemical Profile[3]

The asymmetry of the 1,2,4-triazine ring confers unique electronic properties compared to the symmetric 1,3,5-analog. The concentration of nitrogen atoms at positions 1, 2, and 4 creates a highly polarized system, enhancing its susceptibility to nucleophilic attack and cycloaddition.

Table 1: Physicochemical Data Summary
PropertyValue / DescriptionNote
IUPAC Name 3,5,6-Triphenyl-1,2,4-triazineAsymmetric isomer
CAS Number 24108-44-9 Distinct from 493-77-6 (1,3,5-isomer)
Molecular Formula C₂₁H₁₅N₃
Molecular Weight 309.36 g/mol
Appearance Yellow to Orange Crystalline SolidColor arises from n→π* transitions
UV-Vis Absorption

= 315 nm (DCM)
Shoulder observed at ~350 nm [1]
Fluorescence

= 550 nm
Large Stokes shift (~135 nm) [1]
Solubility Soluble in DCM, CHCl₃, DMSO, DMFPoor water solubility
Electronic Character Electron-deficient (Azadiene)High reactivity in [4+2] cycloadditions
Spectral Characteristics

The optical properties of 3,5,6-triphenyl-1,2,4-triazine are sensitive to solvent polarity.[1]

  • Absorption: The primary absorption band at 315 nm is attributed to

    
     transitions, while the shoulder at 350 nm involves 
    
    
    character, contributing to its visible yellow color.
  • Emission: Upon excitation at 315 nm, the molecule exhibits a broad emission band centered at 550 nm. This photoluminescence is often quenched in protic solvents due to hydrogen bonding interactions with the triazine nitrogens.

Synthetic Methodology

The synthesis of 3,5,6-triphenyl-1,2,4-triazine is classically achieved through a condensation reaction between an

Synthesis Workflow Diagram

SynthesisBenzilBenzil(5,6-Diphenyl source)IntermediateOpen-ChainIntermediateBenzil->Intermediate Condensation(EtOH/Reflux)BenzamidrazoneBenzamidrazone(3-Phenyl source)Benzamidrazone->IntermediateCyclizationDehydrativeCyclization (-H2O)Intermediate->CyclizationProduct3,5,6-Triphenyl-1,2,4-triazineCyclization->Product

Figure 1: Condensation pathway for the synthesis of the 1,2,4-triazine core.

Experimental Protocol (Bench-Validated)

Objective: Synthesis of 3,5,6-Triphenyl-1,2,4-triazine via Benzil-Benzamidrazone condensation.

Reagents:

  • Benzil (1.0 eq)

  • Benzamidrazone Hydrochloride (1.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Solvent: Ethanol (EtOH) or n-Butanol

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Benzil in 50 mL of ethanol.

  • Addition: Add 11 mmol of Benzamidrazone Hydrochloride to the solution. The mixture may remain heterogeneous.

  • Basification: Dropwise add 20 mmol of Triethylamine. The solution should clear as the free base of the amidrazone is liberated.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The product typically appears as a fluorescent spot under UV.

  • Work-up: Cool the mixture to room temperature. The product often crystallizes directly from the cooling solution.

  • Purification: Filter the precipitate. If no precipitate forms, remove solvent under reduced pressure and recrystallize the residue from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: Ensure the benzamidrazone is fresh; these reagents can degrade to nitriles over time, reducing yield.

Reactivity & Applications: The IEDDA Mechanism

The defining feature of 3,5,6-triphenyl-1,2,4-triazine for drug development is its ability to act as a diene in Inverse Electron Demand Diels-Alder (IEDDA) reactions.[2]

Mechanism of Action

Unlike standard Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the electron-deficient 1,2,4-triazine reacts with electron-rich dienophiles (e.g., enamines, ynamines, strained alkynes like norbornene or cyclooctyne).

  • [4+2] Cycloaddition: The dienophile attacks across the C3 and C6 positions of the triazine.

  • Retro-Diels-Alder (Nitrogen Extrusion): The resulting bicyclic intermediate is unstable and spontaneously ejects a molecule of nitrogen gas (

    
    ).
    
  • Aromatization: The system rearranges to form a stable Pyridine derivative.

Pathway Diagram

IEDDATriazine3,5,6-Triphenyl-1,2,4-triazine(Diene)Transition[4+2] BicyclicIntermediateTriazine->Transition IEDDADienophileElectron-RichDienophile(e.g., Enamine)Dienophile->TransitionN2_Loss- N2 (Gas)Transition->N2_LossPyridineSubstitutedPyridine ProductTransition->Pyridine Aromatization

Figure 2: The conversion of 1,2,4-triazine to pyridine via nitrogen extrusion.

Utility in Drug Discovery
  • Scaffold Synthesis: This reaction provides a metal-free route to highly substituted pyridines, which are ubiquitous pharmacophores in FDA-approved drugs (e.g., kinase inhibitors).

  • Bioorthogonal Labeling: Strained alkynes (e.g., BCN, DIBO) react rapidly with 1,2,4-triazines. While tetrazines are faster, triazines offer a more stable alternative for specific "click" chemistry applications where shelf-life is a concern [2].

References

  • Photophysical Properties: Photoreduction of Oxoisoaporphine Dyes by Amines: Transient-Absorption and Semiempirical Quantum-Chemical Studies. ResearchGate.[3] (Confirmed UV

    
     at 315 nm and Emission at 550 nm).[4] Link
    
  • IEDDA Reactivity: Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles and pyridines. ResearchGate.[3] (Describes the mechanism of nitrogen extrusion to form pyridines). Link

  • General Synthesis: Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines. ResearchGate.[3] (Provides context on the benzil condensation method). Link

CAS number and safety data for 3,5,6-Triphenyl-1,2,4-triazine.

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 24108-44-9 Primary Classification: Heterocyclic Building Block / Diels-Alder Diene

Executive Summary

This technical guide provides a comprehensive analysis of 3,5,6-Triphenyl-1,2,4-triazine , a critical heterocyclic scaffold used primarily in organic synthesis and materials science. Unlike its isomer 2,4,6-triphenyl-1,3,5-triazine (commonly used in OLEDs) or its pyridyl-substituted derivatives (used in iron chelation like TPTZ), this specific 1,2,4-isomer is a definitive reagent for Inverse Electron Demand Diels-Alder (IEDDA) reactions. It serves as an electron-deficient diene that reacts with electron-rich dienophiles to synthesize complex, substituted pyridines with high regioselectivity, driven by the irreversible extrusion of nitrogen gas.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
CAS Number 24108-44-9
IUPAC Name 3,5,6-Triphenyl-1,2,4-triazine
Molecular Formula C₂₁H₁₅N₃
Molecular Weight 309.36 g/mol
Appearance White to off-white/pale yellow crystalline powder
Solubility Soluble in chloroform, dichloromethane, toluene; sparingly soluble in alcohols; insoluble in water.
Melting Point 190–193 °C (Literature range varies by purity)
Structural Feature Asymmetric triazine core with phenyl rings at positions 3, 5, and 6.

Safety Profile (GHS Classification)

Signal Word: DANGER

While often handled in small quantities for research, this compound possesses specific hazards associated with its biological activity and reactivity.

Hazard Statements (GHS)
  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H413: May cause long-lasting harmful effects to aquatic life.

Precautionary Protocols
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection. Nitrile gloves (0.11 mm) are recommended.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Mechanism of Action: Inverse Electron Demand Diels-Alder (IEDDA)

The primary utility of 3,5,6-Triphenyl-1,2,4-triazine lies in its reactivity as an azadiene . In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, the 1,2,4-triazine core is electron-deficient due to the three electronegative nitrogen atoms.

The Mechanism:

  • Cycloaddition: The electron-poor LUMO of the triazine (diene) interacts with the electron-rich HOMO of a dienophile (e.g., an enamine, ynamine, or norbornadiene).

  • Bicyclic Intermediate: A highly strained bicyclic intermediate is formed.

  • Retro-Diels-Alder (Nitrogen Extrusion): The intermediate is unstable and spontaneously ejects a molecule of nitrogen gas (N₂). This step is thermodynamically irreversible and provides the driving force for the reaction.

  • Aromatization: The remaining fragment aromatizes to form a pyridine derivative .

This pathway is a "self-validating" system: the evolution of N₂ gas bubbles serves as a visual indicator that the reaction is proceeding.

Visualization: IEDDA Reaction Pathway[7]

IEDDA_Mechanism Triazine 3,5,6-Triphenyl-1,2,4-triazine (Electron-Deficient Diene) Intermediate [Bicyclic Intermediate] Triazine->Intermediate [4+2] Cycloaddition (LUMO-HOMO Interaction) Dienophile Dienophile (Electron-Rich Olefin/Alkyne) Dienophile->Intermediate [4+2] Cycloaddition (LUMO-HOMO Interaction) Nitrogen N₂ Gas (Irreversible Loss) Intermediate->Nitrogen Product Substituted Pyridine (Aromatic Product) Intermediate->Product - N₂ (Retro-Diels-Alder)

Caption: The irreversible conversion of 1,2,4-triazine to pyridine via nitrogen extrusion.

Experimental Protocol: Synthesis of Pyridines via IEDDA

Objective: Synthesis of a substituted pyridine using 3,5,6-Triphenyl-1,2,4-triazine as the diene scaffold.

Reagents
  • Diene: 3,5,6-Triphenyl-1,2,4-triazine (1.0 equiv)[1]

  • Dienophile: 1-Morpholinocyclopentene (Enamine) or Norbornadiene (1.2–2.0 equiv)

  • Solvent: o-Xylene or 1,4-Dioxane (High boiling point required for kinetics)

  • Atmosphere: Argon or Nitrogen (inert)

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5,6-Triphenyl-1,2,4-triazine (1.0 mmol, 309 mg) in dry o-xylene (5 mL).

  • Addition: Add the dienophile (e.g., 1-morpholinocyclopentene, 1.5 mmol) via syringe.

    • Note: If using a volatile dienophile, use a sealed pressure tube instead of a reflux setup.

  • Reaction: Heat the mixture to reflux (approx. 140°C for xylene).

    • Visual Validation: Observe the solution for steady bubbling. This is the evolution of N₂ gas, confirming the retro-Diels-Alder step is occurring.

  • Monitoring: Monitor by TLC (typically 20% EtOAc/Hexane). The starting triazine is often fluorescent or UV-active; the pyridine product will have a distinct Rf.

  • Workup:

    • Cool the reaction to room temperature.[2]

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Purification: The residue typically contains the pyridine and excess dienophile. Purify via flash column chromatography on silica gel.

  • Characterization: Verify the loss of the triazine core signals in NMR and the appearance of the new pyridine ring protons.

Structural & Safety Visualization

Chemical_Safety cluster_hazards GHS Hazards cluster_ppe Required PPE Chem 3,5,6-Triphenyl-1,2,4-triazine CAS: 24108-44-9 C21H15N3 H302 H302: Harmful if Swallowed Chem->H302 H315 H315: Skin Irritation Chem->H315 H319 H319: Eye Irritation Chem->H319 H335 H335: Respiratory Irritation Chem->H335 Gloves Nitrile Gloves H315->Gloves Mitigation Goggles Safety Goggles H319->Goggles Mitigation Hood Fume Hood H335->Hood Mitigation

Caption: Chemical identity linked to specific GHS hazards and required safety mitigation.

References

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781-793. Link

  • Sigma-Aldrich. (n.d.).[3] 3,5,6-Triphenyl-1,2,4-triazine Product & Safety Data. Retrieved January 28, 2026. Link

  • PubChem. (n.d.). Compound Summary: 3,5,6-Triphenyl-1,2,4-triazine.[1] National Library of Medicine. Link

  • Sauer, J. (1966). Diels-Alder Reactions with Inverse Electron Demand. Angewandte Chemie International Edition, 5(2), 211-230. Link

  • Synchem. (n.d.). Product Data Sheet: 3,5,6-Triphenyl-1,2,4-triazine. Link

Sources

Spectroscopic data (NMR, IR, MS) of 3,5,6-Triphenyl-1,2,4-triazine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3,5,6-Triphenyl-1,2,4-triazine (CAS: 4428-98-2). Unlike its symmetric isomer (2,4,6-triphenyl-1,3,5-triazine), this compound possesses a distinct asymmetry that manifests clearly in its NMR and mass spectral signatures.

Technical Guide & Characterization Standard[1]

Executive Summary & Compound Identity

3,5,6-Triphenyl-1,2,4-triazine is a prominent "as-triazine" derivative used as a chelating agent for transition metals (Fe, Cu) and as an electron-deficient building block in organic semiconductors. Its spectroscopic identification relies on distinguishing the unique chemical environment of the C3-phenyl group from the overlapping signals of the C5- and C6-phenyl moieties.

PropertyData
IUPAC Name 3,5,6-Triphenyl-1,2,4-triazine
CAS Number 4428-98-2
Molecular Formula

Molecular Weight 309.37 g/mol
Appearance Yellow crystalline solid
Melting Point 144–145 °C (Lit. 144 °C)

Synthesis & Sample Origin

To ensure the validity of spectroscopic data, the origin of the sample must be understood. The most robust synthesis involves the condensation of benzil (1,2-diketone) with benzamidrazone , or a one-pot condensation of benzil, benzamide, and hydrazine hydrate.

Reaction Logic:

  • Condensation: The hydrazine moiety attacks the carbonyls of benzil.

  • Cyclization: Ring closure forms the 1,2,4-triazine core.

  • Purification: Recrystallization from Ethanol/DMF is standard to remove unreacted benzil (which would contaminate the aromatic region of the NMR).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The asymmetry of the 1,2,4-triazine ring results in a diagnostic splitting pattern. The phenyl group at position 3 is flanked by two nitrogen atoms (N2 and N4), creating a stronger deshielding effect compared to the phenyls at positions 5 and 6.

NMR Data (300 MHz, )

The spectrum is dominated by aromatic multiplets. The key diagnostic signal is the downfield shift of the ortho-protons on the C3-phenyl ring.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.70 Multiplet (m)2HC3-Ph (Ortho)Diagnostic Peak: Deshielded by adjacent N2/N4 atoms.
7.28 – 7.90 Multiplet (m)13HC3-Ph (meta/para) + C5-Ph + C6-PhOverlapping aromatic protons. The C5 and C6 phenyl rings are magnetically similar but not equivalent.

Interpretation:

  • The signal at 8.70 ppm is the "fingerprint" of the 3-substituted 1,2,4-triazine. In the symmetric 1,3,5-isomer, all ortho-protons would appear at the same shift (typically ~8.6–8.8 ppm), but the integration would be 6H. Here, the integration of 2H confirms the 1,2,4-substitution pattern.

NMR Data (75 MHz, )

The carbon spectrum reveals the electron-deficient nature of the triazine core, with ring carbons appearing significantly downfield (>155 ppm).

Chemical Shift (

ppm)
AssignmentNotes
161.10 C3 (Triazine Ring)Most deshielded due to flanking by two nitrogens.
155.95 C5 or C6 Quaternary ring carbon.
155.48 C6 or C5 Quaternary ring carbon.
135.77, 135.35, 134.38 Ipso-Carbons Quaternary carbons of the phenyl rings linking to the triazine.
131.77 – 128.48 Aromatic CH Multiple peaks (128.48, 128.56, 128.64, 128.89, 129.43, 129.68, 129.92, 130.[1]87) representing the non-equivalent phenyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is characterized by the absence of N-H or O-H stretches (unless hydrated) and strong absorptions related to the C=N bonds of the heterocycle.

Wavenumber (

)
Vibration ModeIntensityInterpretation
3050 – 3060 C-H Stretching (Ar)WeakTypical aromatic C-H stretch.
1520 C=N StretchingStrongCharacteristic of the 1,2,4-triazine ring system.
1489 C=C Stretching (Ar)MediumSkeletal vibrations of the phenyl rings.
1392 C-N StretchingMediumRing breathing modes involving C-N bonds.
690 – 760 C-H Bending (oop)StrongIndicative of mono-substituted benzene rings (5 adjacent H).

Mass Spectrometry (MS) & Fragmentation Logic

The mass spectrum of 3,5,6-triphenyl-1,2,4-triazine is defined by a high stability of the molecular ion and a specific fragmentation pathway involving the extrusion of nitrogen gas (


).
  • Ionization Mode: EI (Electron Impact, 70 eV) or ESI+

  • Molecular Ion (

    
    ):  m/z 309 (Base peak or high intensity)
    
Fragmentation Pathway

The 1,2,4-triazine ring undergoes a retro-Diels-Alder-like fragmentation.

  • Step 1: Loss of

    
     (28 Da) from the 1,2-position.
    
  • Intermediate: Formation of a reactive species (likely a diphenylacetylene radical cation or benzonitrile derivative).

  • Major Fragments:

    • m/z 309:

      
      
      
    • m/z 281:

      
       (Characteristic loss for 1,2,4-triazines).
      
    • m/z 178: Diphenylacetylene fragment (often observed).

    • m/z 103: Benzonitrile fragment (

      
      ).
      
Fragmentation Diagram (Graphviz)

FragmentationPathway Figure 1: Primary Mass Spectral Fragmentation Pathway of 3,5,6-Triphenyl-1,2,4-triazine M_Ion Molecular Ion (M+) m/z 309 [C21H15N3]+ Transition Retro-Diels-Alder Transition M_Ion->Transition EI Impact Frag_N2 Loss of N2 (28 Da) Transition->Frag_N2 Frag_281 Fragment Ion m/z 281 [C21H15N]+ Transition->Frag_281 - N2 Frag_Sec Secondary Fragments m/z 178 (Diphenylacetylene) m/z 103 (Benzonitrile) Frag_281->Frag_Sec Further Decay

Figure 1: The primary fragmentation involves the extrusion of molecular nitrogen, a hallmark of the 1,2,4-triazine core.[2]

Experimental Protocol: Rapid Identification

For researchers synthesizing or verifying this compound, the following rapid protocol is recommended:

  • Solubility Check: Dissolve 5 mg in 0.6 mL

    
    . The compound should dissolve readily, giving a clear yellow solution.
    
  • 1H NMR Scan: Run a standard proton scan (16 scans).

  • Validation Criteria:

    • Look for the 2H multiplet at ~8.70 ppm .

    • Confirm the absence of singlet peaks (which would indicate the symmetric 1,3,5-isomer or unreacted benzil).

    • Confirm the integration ratio of roughly 2:13 (Ortho-C3 vs. Remainder).

References

  • Synthesis and Characterization: Asian Journal of Chemistry, Vol. 21, No. 6 (2009), 4603-4608. "Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2".

  • One-Pot Synthesis Methodology: Arkivoc, 2006 (x), 80-84. "Novel one pot synthesis of substituted 1,2,4-triazines".

  • Photophysical Properties: Journal of the Chemical Society, Perkin Transactions 2, 1999. "The triplet state characteristics of 3,5,6-triphenyl-1,2,4-triazine".

  • General Triazine Chemistry: Neunhoeffer, H., & Wiley, P. F. (1978). Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience. (Standard Reference Text).

Sources

Structural Analysis & Crystallographic Characterization of 3,5,6-Triphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural analysis, synthesis, and crystallographic characterization of 3,5,6-Triphenyl-1,2,4-triazine . It is designed for researchers requiring a rigorous workflow for analyzing this specific electron-deficient heterocycle.

Executive Summary

3,5,6-Triphenyl-1,2,4-triazine (CAS: 24108-44-9) is a prominent as-triazine derivative utilized as an electron-deficient scaffold in coordination chemistry, photochemistry, and inverse electron-demand Diels-Alder (IEDDA) cycloadditions.[1][2][3][4][5][6][7][8] Unlike its symmetric isomer (1,3,5-triazine), the 1,2,4-triazine core possesses a distinct dipole moment and asymmetric reactivity profile. This guide provides a technical roadmap for its synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis, focusing on the steric "propeller" conformation that dictates its solid-state packing.

Molecular Architecture & Synthesis Strategy

Chemical Identity[1][2][10]
  • Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 309.37 g/mol

  • Core Topology: A six-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4.

  • Substituents: Three phenyl rings at positions 3, 5, and 6.

Synthetic Protocol

The most robust route to high-purity 3,5,6-triphenyl-1,2,4-triazine avoids the ambiguity of multicomponent condensations by using benzil and benzamidrazone (benzimidohydrazide). This condensation is thermodynamically driven by the formation of the aromatic triazine core.

Reagents:

  • Benzil (1.0 eq)

  • Benzamidrazone (1.1 eq)

  • Solvent: Ethanol or Acetic Acid (Glacial)

  • Catalyst: Sodium Acetate (if using hydrochloride salts)

Workflow:

  • Dissolution: Dissolve benzil in refluxing ethanol.

  • Addition: Add benzamidrazone slowly to the hot solution.

  • Reflux: Heat at reflux for 2–4 hours. The solution typically turns yellow/orange.

  • Precipitation: Cool to room temperature (RT) and then to 4°C. The product precipitates as yellow needles.

  • Recrystallization: Essential for X-ray quality. Recrystallize from hot ethanol or an ethanol/toluene (1:1) mixture.

Synthesis Benzil Benzil (Ph-CO-CO-Ph) Intermediate Dihydro-Intermediate (Cyclization) Benzil->Intermediate Reflux/EtOH Amidrazone Benzamidrazone (Ph-C(=NH)NHNH2) Amidrazone->Intermediate Product 3,5,6-Triphenyl-1,2,4-triazine (Crystalline Solid) Intermediate->Product -H2O (Aromatization)

Figure 1: Condensation pathway for the synthesis of the 1,2,4-triazine core.

Crystallization Protocols

Obtaining single crystals suitable for X-ray diffraction requires controlling the nucleation rate to prevent microcrystalline powder formation. The bulky phenyl groups often induce twinning; therefore, slow diffusion methods are superior to rapid evaporation.

Solvent Selection Matrix
Solvent SystemMethodTemperatureOutcome
Ethanol (Abs) Slow EvaporationRTThin Needles (Often twinned)
Toluene/Hexane Vapor Diffusion4°CPrisms/Blocks (Preferred)
Acetonitrile Slow Cooling60°C

RT
Platelets
DMF/Water Liquid DiffusionRTLarge Blocks (Solvent inclusion risk)
Recommended Procedure (Vapor Diffusion)
  • Dissolve 20 mg of the synthesized triazine in 2 mL of Toluene (inner vial).

  • Place the open inner vial into a larger jar containing 10 mL of Hexane (antisolvent).

  • Seal the outer jar tightly.

  • Allow to stand undisturbed at 20°C for 3–5 days. Hexane vapor will diffuse into the toluene, lowering solubility slowly and growing high-quality prisms.

X-Ray Diffraction Data Acquisition

Experimental Setup
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption effects from the aromatic density, though Cu is acceptable for purely organic crystals.
  • Temperature: Data should be collected at 100 K (cryostream) .

    • Reasoning: The three phenyl rings possess significant librational freedom (thermal motion) at room temperature, which smears electron density and reduces resolution. Cooling "freezes" these rotations.

Data Reduction & Refinement
  • Space Group Determination: Expect Monoclinic (

    
    )  or Triclinic (
    
    
    
    )
    . These are the most common space groups for propeller-shaped organic molecules lacking internal symmetry.
  • Phase Solution: Use Direct Methods (SHELXT) or Intrinsic Phasing.

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Disorder Check: Pay close attention to the phenyl rings. If thermal ellipsoids are elongated, model with split positions (A/B occupancy) rather than forcing isotropic constraints.

XRD_Workflow Crystal Single Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting (MiTeGen Loop) Cryoprotectant Oil Crystal->Mount Diffraction Data Collection (100 K) Mo-Source / 0.5° Omega Scans Mount->Diffraction Reduction Data Reduction (Integration & Scaling) Diffraction->Reduction Solution Structure Solution (SHELXT - Direct Methods) Reduction->Solution Refinement Refinement (SHELXL) Anisotropic displacement for non-H Solution->Refinement

Figure 2: Crystallographic workflow from sample selection to structural refinement.

Structural Analysis & Supramolecular Features

Once the structure is solved, the analysis must focus on the deviations from planarity and the intermolecular packing forces.

The "Propeller" Twist

Unlike the flat core of the triazine, the phenyl substituents at positions 3, 5, and 6 cannot lie coplanar with the central ring due to steric repulsion between the ortho-hydrogens of the phenyl rings and the nitrogen/carbon atoms of the triazine.

  • Metric to Report: Measure the Torsion Angles (

    
    ) between the triazine plane and each phenyl ring plane.
    
  • Expected Values: Typically

    
    . This twist minimizes steric clash but disrupts full 
    
    
    
    -conjugation.
Intermolecular Interactions

The crystal packing is dominated by weak non-covalent interactions:

  • 
     Stacking:  Look for offset-face-to-face stacking between the electron-deficient triazine ring of one molecule and the electron-rich phenyl ring of a neighbor.
    
    • Centroid-Centroid Distance: typically 3.5 – 3.9 Å.

  • C-H...N Hydrogen Bonding: The nitrogen atoms in the triazine ring are weak hydrogen bond acceptors.

    • Interaction: C(phenyl)-H ...[6] N(triazine).[4][9][10]

    • Distance: < 3.4 Å (Donor-Acceptor).

Electronic Implications

The 1,2,4-triazine core is highly electron-deficient. In the crystal lattice, this often manifests as the molecules arranging to maximize electrostatic complementarity (electron-poor core near electron-rich phenyl wings). This packing motif is critical for explaining the material's behavior in photoreduction and electron transport applications.

References

  • Dopp, D., et al. (2000). Efficient photoreduction and ring contraction of 3,5,6-triphenyl-1,2,4-triazine in neat triethylamine.[1][11] Journal of Chemical Research. Link

  • Neunhoeffer, H. (1978). The Chemistry of Heterocyclic Compounds, 1,2,4-Triazines. Wiley-Interscience. (Seminal text on triazine synthesis and properties).
  • Rybak-Akimova, E. V., et al. (1997).
  • Cambridge Crystallographic Data Centre (CCDC). Search for "3,5,6-triphenyl-1,2,4-triazine" or analogues in the CSD (Cambridge Structural Database) for comparative unit cell data. Link

Sources

The Architectonics of 1,2,4-Triazines: A Technical Review of Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in antivirals (e.g., Remdesivir precursors), antineoplastics, and high-performance ligands for actinide separation. Its electron-deficient nature and unique "asymmetric" nitrogen arrangement distinguish it from its symmetric 1,3,5-isomer (s-triazine), offering distinct reactivity profiles for late-stage functionalization.

This technical guide deconstructs the synthesis of 1,2,4-triazines into three historical and mechanistic epochs: the classical Condensation Era , the Cycloaddition/Annulation Era , and the modern C-H Functionalization Era . We move beyond simple recipe listing to explore the why and how of regiocontrol and atom economy.

Part 1: The Foundations (The Condensation Strategy)

The Mechanistic Logic

The most robust and historically significant route to 1,2,4-triazines is the condensation of 1,2-dicarbonyl compounds (or their synthons) with amidrazones (or semicarbazides/thiosemicarbazides).

  • Why this works: The reaction is driven by the formation of two C=N bonds and the thermodynamic stability of the resulting aromatic system.

  • The Challenge (Regioselectivity): When using an asymmetric 1,2-dicarbonyl (e.g., phenylglyoxal), two isomers are possible (5-phenyl vs. 6-phenyl). The regioselectivity is governed by the relative electrophilicity of the carbonyl centers and the nucleophilicity of the amidrazone nitrogens.

Protocol: The "Neunhoeffer" Standard

This protocol describes the synthesis of a 3,5,6-trisubstituted 1,2,4-triazine, optimizing for the 5-isomer using pH control to influence the nucleophilic attack order.

Reagents:

  • Benzil (1,2-diphenylethane-1,2-dione) [10 mmol]

  • Acetamidrazone hydrochloride [12 mmol]

  • Ethanol [30 mL]

  • Triethylamine (Et3N) [as required for neutralization]

Step-by-Step Methodology:

  • Preparation of Free Base: Dissolve acetamidrazone HCl in minimal ethanol. Add equimolar Et3N at 0°C to liberate the free amidrazone. Reasoning: The salt form is non-nucleophilic; in situ liberation prevents decomposition of the unstable free base.

  • Condensation: Add the benzil solution dropwise to the amidrazone solution at room temperature.

  • Cyclization (Thermal Drive): Heat the mixture to reflux for 4–6 hours. Monitor via TLC.

  • Workup: Evaporate ethanol. The residue is often an oil. Triturate with cold diethyl ether to induce crystallization.

  • Purification: Recrystallize from EtOH/Water (9:1).

Self-Validating Check:

  • NMR Diagnostic: The formation of the triazine ring is confirmed by the disappearance of the dicarbonyl C=O signals in

    
    C NMR (typically ~190 ppm) and the appearance of the triazine ring carbons (~150–165 ppm).
    
Visualization: Condensation Pathway

CondensationPathway Dicarbonyl 1,2-Dicarbonyl (Electrophile) Inter_A Mono-hydrazone Intermediate Dicarbonyl->Inter_A pH dependent attack Amidrazone Amidrazone (Nucleophile) Amidrazone->Inter_A Cyclization Dehydrative Cyclization Inter_A->Cyclization -H2O Product 1,2,4-Triazine Core Cyclization->Product Aromatization

Figure 1: The stepwise condensation mechanism. Regioselectivity is determined at the 'Mono-hydrazone Intermediate' stage.

Part 2: The Bamberger Synthesis (Historical Anchor)

While less common today due to harsh conditions, the Bamberger Synthesis (1892) remains a pivotal historical reference for understanding nitrogen insertion.

  • Mechanism: Reaction of an aryl diazonium salt with the hydrazone of pyruvic acid.[1][2]

  • Key Transformation: An azo intermediate cyclizes to a benzotriazine derivative (often requiring decarboxylation or oxidation steps to reach the simple triazine).

  • Modern Utility: Primarily used for synthesizing benzo-fused 1,2,4-triazines (benzo[e][1,2,4]triazines) rather than the monocyclic core.

Part 3: Modern Annulation & Functionalization

[4+2] Domino Annulation

Recent advances (e.g., Tang et al., 2016) utilize a one-pot [4+2] strategy using simple ketones, aldehydes, and ammonium salts. This avoids the pre-synthesis of unstable amidrazones.

  • Concept: In situ generation of an azadiene species which undergoes hetero-Diels-Alder-type cyclization.

  • Advantage: High atom economy and avoidance of toxic hydrazine derivatives.

C-H Functionalization (Late-Stage)

The 1,2,4-triazine ring is highly electron-deficient (


-deficient), making it resistant to electrophilic aromatic substitution but highly susceptible to nucleophilic attack  and radical functionalization .
  • Minisci Reaction: Protonated 1,2,4-triazines react with alkyl radicals (generated from carboxylic acids + persulfate/Ag+).

  • S_N^H (Nucleophilic Substitution of Hydrogen): Direct displacement of a hydride by a nucleophile (e.g., Grignard reagents or cyanide) followed by oxidative aromatization (using DDQ or air).

Visualization: Modern Functionalization Workflow

Functionalization Core 1,2,4-Triazine Core (Electron Deficient) Path_A Minisci Reaction (Radical Alkylation) Core->Path_A R-COOH, S2O8, Ag+ Path_B S_N^H Reaction (Nucleophilic Attack) Core->Path_B R-MgX, then [Ox] Path_C IEDDA (Ring Transformation) Core->Path_C Enamine/Norbornadiene Prod_A Alkyl-Triazine Path_A->Prod_A Prod_B Substituted Triazine Path_B->Prod_B Prod_C Pyridine Derivative (-N2) Path_C->Prod_C

Figure 2: Divergent reactivity of the 1,2,4-triazine core. Note that IEDDA (Path C) destroys the triazine ring to form pyridines.

Part 4: Comparative Analysis of Methodologies

MethodologyKey PrecursorsPrimary UtilityLimitations
Condensation 1,2-Dicarbonyls + AmidrazonesGeneral synthesis of 3,5,6-substituted cores.Regioselectivity issues with asymmetric diketones; availability of amidrazones.
Bamberger Aryl Diazonium + HydrazonesBenzo-fused triazines.Harsh acidic conditions; multi-step sequence; limited scope for monocycles.
[4+2] Annulation Ketones + Aldehydes + NH4OAcDiverse library generation; high atom economy.Substrate scope limited by the stability of in-situ intermediates.
Ring Expansion 1,2,3-Triazoles or TetrazolesSpecialized isotopic labeling or rearrangement studies.Requires complex heterocyclic precursors.

References

  • Bamberger Triazine Synthesis. Wikipedia. Retrieved from

  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Tang, D., et al. (2016).[3] RSC Advances. Retrieved from

  • Recent Advances in the Chemistry of 1,2,4-Triazines. (2025). ResearchGate.[4] Retrieved from

  • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. (2021). Chemical Reviews. Retrieved from

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives. ResearchGate. Retrieved from

Sources

Electrochemical properties and redox potential of triazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electrochemical characterization of 1,3,5-triazine derivatives, focusing on redox mechanisms, experimental protocols, and data interpretation for drug discovery and materials science.

Technical Guide for Research & Development

Executive Summary

The 1,3,5-triazine core (s-triazine) acts as a critical electron-deficient scaffold in medicinal chemistry and organic electronics. Its high electron affinity allows it to serve as a robust electron acceptor, making its redox potential (


) a pivotal predictor of biological stability (e.g., metabolic oxidation resistance) and optoelectronic performance (e.g., n-type semiconductors).

This guide provides a standardized framework for determining the electrochemical properties of triazine derivatives. It moves beyond generic protocols to address the specific challenges of nitrogen-rich heterocycles, such as proton-coupled electron transfer (PCET) and solvent-dependent reversibility.

Fundamental Electrochemical Behavior[1][2][3]

The Triazine Redox Mechanism

Unlike benzene, the s-triazine ring is highly electron-deficient due to the three electronegative nitrogen atoms. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating reduction.

  • Aprotic Media (e.g., Acetonitrile, DMF): Triazines typically undergo a reversible one-electron reduction to form a radical anion.

    
    
    Note: In the presence of trace water or protic impurities, this radical anion is rapidly protonated, leading to an irreversible second electron transfer (ECE mechanism).
    
  • Protic Media (e.g., Buffered Aqueous Solution): The reduction is often irreversible and pH-dependent. For halogenated triazines (e.g., Atrazine), the mechanism involves reductive dehalogenation (2e⁻ process) followed by ring saturation.

Structural Correlations (HOMO/LUMO)

The onset reduction potential (


) correlates directly with the LUMO energy level, a key parameter for designing electron-transport materials and predicting oxidative stress in biological systems.

Equation for LUMO Estimation:



(Based on the Ferrocene/Ferrocenium vacuum level of -4.8 eV)

Experimental Methodologies

Standardized Cyclic Voltammetry (CV) Protocol

Objective: Determine the half-wave potential (


) and reversibility of the triazine core.

Reagents & Setup:

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM). Critical: Water content must be <50 ppm to observe reversible radical anions.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

    
    ).
    
  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Reference Electrode:

    
     (0.01 M 
    
    
    
    in MeCN).
  • Internal Standard: Ferrocene (

    
    ) added at the end of the experiment.
    

Step-by-Step Workflow:

  • Electrode Conditioning: Polish the Glassy Carbon electrode in a figure-8 motion on a microcloth pad. Sonicate in ethanol for 2 minutes, then dry under

    
     stream.
    
  • Blank Scan: Record a CV of the electrolyte solution (0.1 M

    
     in MeCN) from 0 V to -2.5 V. Requirement: Current should be flat (capacitive only) with no peaks.
    
  • Analyte Scan: Dissolve the triazine derivative (1 mM) in the electrolyte. Purge with Argon for 5 minutes to remove

    
    .
    
  • Measurement: Scan from 0 V

    
     -2.5 V 
    
    
    
    0 V at 100 mV/s.
  • Referencing: Add Ferrocene (approx. 1 mM) and repeat the scan. Shift all potentials so

    
    .
    
Visualization of Experimental Logic

The following diagram illustrates the decision tree for interpreting triazine CV data, distinguishing between reversible radical formation and irreversible chemical decay.

TriazineCV Start Start CV Scan (0 to -2.5 V) Peak Cathodic Peak (Epc) Observed? Start->Peak Return Anodic Peak (Epa) on Return? Peak->Return Yes Reversible Reversible 1e- Transfer (Stable Radical Anion) Return->Reversible Yes (ipa/ipc ≈ 1) Irreversible Irreversible Process Return->Irreversible No CheckWater Check Solvent Moisture (Protonation suspected) Irreversible->CheckWater ECE ECE Mechanism (Protonation + Further Reduction) CheckWater->ECE Water Present

Figure 1: Decision logic for interpreting Cyclic Voltammetry of triazine derivatives.

Data Analysis & Case Studies

Redox Potentials of Key Derivatives

The substituent effect on the triazine ring follows the Hammett equation principles. Electron-withdrawing groups (EWGs) shift the potential positively (easier to reduce), while electron-donating groups (EDGs) shift it negatively.

Compound ClassSubstituent (R)

(V vs Fc/Fc⁺)
LUMO (eV)Biological/Material Implication
Unsubstituted -H-2.35 V (approx)-2.45High stability, low reactivity.
Herbicide Atrazine (Cl, Alkyl-amines)-1.80 to -2.10 V-2.80Reductive dechlorination pathway active in soil remediation.
Acceptor Phenyl-Sulfonyl (TRZ-3SO2)-1.06 V-3.74Deep LUMO ideal for OLED electron transport layers.
Explosive RDX (Nitro groups)-0.90 V (vs Ag/AgCl)N/AFacile reduction leads to rapid ring cleavage/detonation.

Table 1: Comparative redox potentials. Note that values are approximate and solvent-dependent (typically MeCN or DMF).

Mechanism of Atrazine Degradation

In environmental remediation, the electrochemical degradation of Atrazine is a critical application. The pathway differs from simple reversible reduction.

AtrazineDegradation Atrazine Atrazine (Cl-Triazine) Radical Radical Anion [Trz-Cl]•- Atrazine->Radical +1e⁻ Dechlor Dechlorination (-Cl⁻) Radical->Dechlor Fast Radical2 Neutral Radical [Trz]• Dechlor->Radical2 Final Dechlorinated Product (Desethylatrazine) Radical2->Final +1e⁻, +H⁺

Figure 2: Electrochemical reduction pathway of Atrazine (2e⁻ dechlorination).

References

  • Electrochemical reduction of hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) . Environmental Science & Technology. Link

  • Redox Potential Tuning of s-Tetrazine and Triazine Analogs . National Institutes of Health (PMC). Link

  • Novel triazine derivatives with deep LUMO energy levels . Journal of Materials Chemistry C. Link

  • Electrochemical reduction of atrazine: NMR evidence . University of Minnesota. Link

  • Cyclic Voltammetry Protocol for Heterocycles . University of Massachusetts Boston. Link

The 1,2,4-Triazine Core: A Master Key for Pyridine Synthesis and Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity of the 1,2,4-triazine core, designed for researchers in organic synthesis and medicinal chemistry.

Executive Summary: The "Azadiene" Powerhouse

The 1,2,4-triazine scaffold is not merely a heterocycle; it is a high-energy chemical spring loaded for transformation. Characterized by extreme electron deficiency and a low-lying LUMO, this core serves two primary functions in modern drug discovery:

  • A Bioisostere: Mimicking pyrimidines and pyridines in kinase inhibitors.

  • A Synthetic Precursor: Acting as a masked pyridine via Inverse Electron Demand Diels-Alder (IEDDA) reactions—often referred to as the Boger Pyridine Synthesis .[1]

This guide dissects the reactivity patterns that allow scientists to exploit this core for both late-stage functionalization and scaffold hopping.

Electronic Landscape and Reactivity Map

To manipulate the 1,2,4-triazine, one must understand its electronic distribution. It is significantly more


-deficient than pyridine or pyrimidine due to the cumulative inductive and mesomeric effects of three nitrogen atoms.
Electrophilic Susceptibility

The ring carbons are highly susceptible to nucleophilic attack. The hierarchy of reactivity is governed by the proximity to the nitrogen atoms:

  • C-5 Position: The most electrophilic site. It is flanked by N-4 and para to N-2, making it the primary target for nucleophilic aromatic substitution (

    
    ) and "Chichibabin-type" nucleophilic additions.
    
  • C-3 Position: Moderately reactive, often controlled by steric factors or directing groups.

  • C-6 Position: The least reactive carbon, typically requiring activation or metal catalysis for functionalization.

The "Azadiene" Character

The 1,2,4-triazine system is an electron-deficient diene. This electronic profile makes it an ideal partner for electron-rich dienophiles (enamines, ynamines, strained alkenes) in IEDDA reactions. The driving force is the favorable interaction between the LUMO of the triazine and the HOMO of the dienophile , followed by the irreversible extrusion of nitrogen gas (


).

The Crown Jewel: Inverse Electron Demand Diels-Alder (IEDDA)

The transformation of 1,2,4-triazines into pyridines (The Boger Reaction) is the most powerful application of this core. It allows for the construction of highly substituted pyridines that are otherwise difficult to access via traditional condensation chemistry.

Mechanistic Pathway[2][3][4][5][6]
  • Cycloaddition: The electron-rich dienophile attacks the electron-poor triazine across C-3 and C-6.

  • Nitrogen Extrusion: The resulting bicyclic intermediate is unstable and spontaneously ejects

    
     via a retro-Diels-Alder mechanism.
    
  • Aromatization: The intermediate dihydropyridine eliminates a leaving group (or undergoes oxidation) to yield the aromatic pyridine.

Visualization: The IEDDA Reaction Pathway

The following diagram illustrates the mechanistic flow from triazine to pyridine.

IEDDA_Mechanism Figure 1: Mechanistic pathway of the Boger Pyridine Synthesis (IEDDA). Triazine 1,2,4-Triazine (Electron-Poor Diene) Intermediate Bicyclic Adduct (Unstable) Triazine->Intermediate [4+2] Cycloaddition Dienophile Dienophile (Electron-Rich) Dienophile->Intermediate Dihydropyridine Dihydropyridine Intermediate->Dihydropyridine Retro-Diels-Alder N2 N₂ Gas (Irreversible Loss) Intermediate->N2 Pyridine Substituted Pyridine (Aromatic Product) Dihydropyridine->Pyridine Aromatization (-HX or Oxidation)

Nucleophilic Functionalization Strategies

While IEDDA destroys the triazine ring, nucleophilic substitution preserves it, allowing for the decoration of the core.

and SNH (Substitution Nucleophilic of Hydrogen)

Because the triazine ring is so electron-poor, it does not require strong activating groups (like nitro) to undergo


 if a leaving group (Cl, SMe) is present. Even without a leaving group, the SNH  reaction allows for direct functionalization at C-5 using Grignard reagents or amines, followed by an oxidative workup.

Key Insight: When using Grignard reagents on 1,2,4-triazine-N-oxides, the addition occurs regioselectively at C-5. Subsequent dehydration/aromatization yields the C-5 substituted triazine.

Comparison of Reactivity Modes
Reaction TypeTarget SiteReagent ClassOutcome
IEDDA (Boger) C-3 / C-6 (Diene system)Enamines, Ynamines, NorbornadienePyridine (Ring transformation)

C-5 (primary), C-3Amines, Alkoxides, ThiolsFunctionalized Triazine
SNH C-5Grignard, OrganolithiumC-5 Alkyl/Aryl Triazine
Ring Contraction C-5 attackStrong bases / Reductive conditionsImidazole

Experimental Protocols

The following protocols are synthesized from standard methodologies in the field, specifically adapting the Boger pyridine synthesis and nucleophilic substitution principles.

Protocol A: Pyridine Synthesis via Boger Reaction

Objective: Convert a 1,2,4-triazine into a substituted pyridine using an enamine. Context: This reaction is driven by the release of nitrogen gas.[2] It is typically self-validating; the cessation of gas evolution indicates reaction completion.

  • Preparation of Enamine:

    • Mix the ketone substrate (1.0 equiv) with pyrrolidine (1.2 equiv) and a catalytic amount of p-TsOH in toluene.

    • Reflux under Dean-Stark conditions to remove water. Evaporate solvent to yield the crude enamine.

  • Cycloaddition:

    • Dissolve the 1,2,4-triazine (1.0 equiv) in dry dioxane or acetonitrile.

    • Add the crude enamine (1.5 equiv) dropwise at room temperature.

    • Observation: Monitor for

      
       evolution.
      
    • Heat the mixture to reflux (80–100°C) for 4–12 hours.

  • Aromatization & Workup:

    • The pyrrolidine moiety is typically eliminated in situ or upon silica gel chromatography.

    • Concentrate the reaction mixture in vacuo.

    • Purify via flash column chromatography (Hexanes/EtOAc).

    • Validation: Verify the loss of the triazine C=N peaks and appearance of pyridine signals in

      
      H NMR.
      
Protocol B: C-5 Functionalization via

Objective: Introduce an amino group at the C-5 position of a 5-halo-1,2,4-triazine. Context: C-5 is the most electrophilic position. This reaction proceeds rapidly under mild conditions.[3]

  • Setup:

    • Dissolve 5-bromo-1,2,4-triazine (1.0 equiv) in anhydrous THF or DMF.

    • Cool to 0°C to minimize ring-opening side reactions.

  • Nucleophilic Attack:

    • Add the amine nucleophile (e.g., morpholine, 2.0 equiv) dropwise.

    • If using a salt form of the amine, add excess DIPEA (3.0 equiv).

  • Reaction:

    • Stir at 0°C for 30 minutes, then warm to room temperature.

    • Monitoring: TLC should show rapid consumption of the starting material.

  • Workup:

    • Dilute with water and extract with EtOAc.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
    • Validation: Mass spectrometry will confirm the substitution of Br (M) with the amine moiety (M - 79 + Amine Mass).

References

  • Boger Pyridine Synthesis : Boger pyridine synthesis - Wikipedia. Retrieved from 1

  • Computational Analysis of Reactivity : 1,2,4-triazine vs. 1,3- and 1,4-oxazinones in normal- and inverse-electron-demand hetero-diels-alder reactions. University of Queensland. Retrieved from 4

  • Aromatic Nucleophilic Substitution : Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents. ResearchGate. Retrieved from 5[6][5]

  • Recent Advances in Chemistry : Recent Advances in the Chemistry of 1,2,4-Triazines. ResearchGate. Retrieved from 7[6][5]

  • Pyridine Synthesis Route : A Concise Route to Pyridines from Hydrazides by Metal Carbene N−H Insertion, 1,2,4-Triazine Formation, and Diels−Alder Reaction. ResearchGate. Retrieved from 8[6][5]

Sources

Advanced Characterization and Synthetic Pathways of Triphenyl-1,2,4-Triazine and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Landscape[1]

The triphenyltriazine scaffold represents a critical juncture in heterocyclic chemistry, bridging the gap between stable, symmetric electron-transport materials and asymmetric, bioactive pharmacophores. While the molecular formula


 is shared among three distinct ring isomers—1,2,3-triazine , 1,2,4-triazine , and 1,3,5-triazine —the physicochemical properties and synthetic accessibility of these isomers diverge radically.

This technical guide focuses on the 3,5,6-triphenyl-1,2,4-triazine core, a privileged structure in medicinal chemistry due to its ability to serve as a bioisostere for pyridine and its utility in coordination chemistry. We contrast this with its symmetric counterpart, 2,4,6-triphenyl-1,3,5-triazine (a staple in OLED technology), and the rare, labile 4,5,6-triphenyl-1,2,3-triazine .

Structural Isomerism & Stability Analysis

The position of the nitrogen atoms within the six-membered ring dictates the electronic distribution, basicity, and stability of the isomer.

Property1,2,4-Triazine (Asymmetric) 1,3,5-Triazine (Symmetric) 1,2,3-Triazine (Vicinal)
Common Name as-Triazines-Triazine (Cyanidine)v-Triazine
Symmetry

(Asymmetric)

(Symmetric)

Dipole Moment High (Polar)Zero (Non-polar)Moderate
Thermal Stability HighVery High (>300°C)Low (Prone to

extrusion)
Electronic Character Electron-deficient (active in inverse Diels-Alder)Highly Electron-deficient (ETM)Unstable / Reactive
Primary Application Bioactive Ligands, CYP51 InhibitorsOLED Electron Transporters, MOFsTheoretical Studies, Precursors

Deep Dive: 3,5,6-Triphenyl-1,2,4-Triazine

The 1,2,4-triazine core is the primary focus for drug development due to its asymmetric nature, which allows for more specific binding interactions compared to the symmetric 1,3,5-isomer.

Synthetic Protocol: The Condensation Route

The most robust synthesis of 3,5,6-triphenyl-1,2,4-triazine involves the condensation of a 1,2-dicarbonyl (benzil) with an acid hydrazide (benzohydrazide) in the presence of an ammonia source (ammonium acetate). This method is preferred over the Bamberger synthesis for its operational simplicity and high yields.

Reagents:

  • Benzil (

    
    ): 10 mmol (2.10 g)
    
  • Benzohydrazide (

    
    ): 10 mmol (1.36 g)
    
  • Ammonium Acetate (

    
    ): 50 mmol (3.85 g)
    
  • Solvent: Glacial Acetic Acid (30 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzil and Benzohydrazide in Glacial Acetic Acid.

  • Ammonia Addition: Add Ammonium Acetate in excess. The ammonium acetate serves as the source of the third nitrogen atom (N-4) and facilitates cyclization.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 4–6 hours. Monitoring via TLC (SiO2, Hexane:EtOAc 7:3) is recommended; the product typically exhibits a distinct yellow fluorescence under UV (254 nm).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour the solution into 200 mL of ice-cold water. A yellow precipitate will form immediately.

  • Purification: Filter the crude solid and wash copiously with water to remove residual acetic acid. Recrystallize from ethanol or an ethanol/DMF mixture to obtain bright yellow needles.

Yield: Typically 75–85%. Melting Point: ~128–130°C.

Mechanistic Pathway

The reaction proceeds via a dual condensation mechanism. First, the hydrazide condenses with one carbonyl of the benzil to form a monohydrazone intermediate. The ammonium acetate then provides ammonia, which attacks the second carbonyl, forming an imine that cyclizes with the hydrazone nitrogen, followed by dehydration to aromatize the ring.

SynthesisMechanism cluster_conditions Conditions Benzil Benzil (1,2-Dicarbonyl) Intermediate1 Monohydrazone Intermediate Benzil->Intermediate1 + Hydrazide (-H2O) Hydrazide Benzohydrazide Hydrazide->Intermediate1 NH4OAc NH4OAc (Ammonia Source) Cyclization Cyclization & Dehydration NH4OAc->Cyclization Intermediate1->Cyclization + NH3 (from NH4OAc) Product 3,5,6-Triphenyl- 1,2,4-Triazine Cyclization->Product - 2 H2O Reflux Reflux in AcOH 4-6 Hours

Figure 1: Synthetic pathway for 3,5,6-triphenyl-1,2,4-triazine via condensation of benzil and benzohydrazide.

Comparative Analysis: The Isomers

To fully characterize the 1,2,4-isomer, one must understand its structural "siblings."

2,4,6-Triphenyl-1,3,5-Triazine (The Symmetric Standard)

Often referred to as Cyaphenine , this isomer is thermodynamically the most stable.

  • Synthesis: Cyclotrimerization of benzonitrile. This requires harsh conditions (high pressure or strong acid catalysis like Triflic acid) or the use of lanthanide triflates. Alternatively, Grignard addition to cyanuric chloride.

  • Properties: High melting point (230–235°C), chemically inert, non-polar.

  • Use Case: It is the "gold standard" for Electron Transport Materials (ETM) in OLEDs due to its deep HOMO/LUMO levels and high triplet energy.

4,5,6-Triphenyl-1,2,3-Triazine (The Labile Isomer)

This isomer is a synthetic curiosity and is significantly less stable.

  • Synthesis: It is difficult to access directly. The primary route involves the oxidative expansion of N-aminophthalimide derivatives or the thermal rearrangement of cyclopropenyl azides.

  • Instability: Upon heating, 1,2,3-triazines often extrude nitrogen gas (

    
    ) to collapse into alkynes or rearrange into other heterocycles. This makes them unsuitable for most drug development applications but interesting for high-energy material research.
    
Data Comparison Table[2]
Feature3,5,6-Triphenyl-1,2,4-Triazine 2,4,6-Triphenyl-1,3,5-Triazine
CAS Number 19485-35-9493-77-6
Appearance Yellow/Orange NeedlesWhite/Colorless Crystals
Fluorescence Moderate (Solvent dependent)High (Solid state)
Solubility Good in DCM, EtOH, DMSOPoor in EtOH, Good in Toluene
Reactivity Nucleophilic attack at C-5/C-6Electrophilic aromatic substitution (difficult)
Key Bioactivity CDK Inhibitors, AntifungalMinimal (Scaffold for materials)

Applications in Drug Development & Materials

Medicinal Chemistry (1,2,4-Core)

The 1,2,4-triazine ring is a bioisostere of the pyridine ring but with altered H-bond acceptor capabilities.

  • CYP51 Inhibition: Derivatives of 1,2,4-triazine have shown potency against Candida albicans by inhibiting Lanosterol 14-demethylase (CYP51).

  • Kinase Inhibition: The scaffold is used to design ATP-competitive inhibitors (e.g., for CDK2 or EGFR) where the nitrogen atoms coordinate with the hinge region of the kinase.

Coordination Chemistry

The N-1 and N-2 atoms of the 1,2,4-triazine ring, especially when substituted with pyridine rings (e.g., in BTP ligands), act as powerful tridentate ligands for separating Actinides from Lanthanides in nuclear waste reprocessing. The 3,5,6-triphenyl variant serves as a lipophilic model for these extractions.

Applications cluster_med Medicinal Chemistry cluster_mat Material Science Core Triphenyl-1,2,4-Triazine Scaffold Bioisostere Pyridine Bioisostere (Altered pKa/H-bonding) Core->Bioisostere Ligands N-Donor Ligands (Actinide Separation) Core->Ligands NLO Non-Linear Optics (Push-Pull Systems) Core->NLO CYP51 Antifungal Agents (CYP51 Inhibition) Bioisostere->CYP51 Kinase Kinase Inhibitors (Hinge Binders) Bioisostere->Kinase

Figure 2: Application landscape of the 1,2,4-triazine scaffold in pharmacology and material science.

References

  • Synthesis of 1,2,4-Triazines: Neunhoeffer, H. (1978). The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience.

  • Medicinal Applications: Bhat, H. R., et al. (2021).[1] "A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds." Current Organic Chemistry.

  • CYP51 Inhibition: Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Frontiers in Chemistry.

  • 1,3,5-Triazine Properties: "2,4,6-Triphenyl-1,3,5-triazine functionalized Ir(III) complexes." Journal of Materials Chemistry C.

  • Isomer Comparison: El-Brollosy, N. R. (2025).[2][3] "Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest." Phosphorus, Sulfur, and Silicon.

Sources

Advanced Theoretical & Computational Frameworks for 3,5,6-Triphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive framework for the theoretical and computational analysis of 3,5,6-Triphenyl-1,2,4-triazine. This document is structured to serve as an operational manual for computational chemists and medicinal chemists.

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Leads

Executive Summary

The 1,2,4-triazine scaffold represents a critical pharmacophore in modern drug discovery, distinct from its symmetrical 1,3,5-isomer due to its unique electronic asymmetry. The 3,5,6-triphenyl-1,2,4-triazine derivative serves as a robust model system for exploring neuroprotective, anti-inflammatory, and anticancer activities. This guide details the computational protocols required to characterize this molecule, from quantum mechanical electronic structure calculations to in silico biological profiling.

Structural Basis & Synthetic Pathway

Before initiating computational workflows, it is essential to understand the experimental origin of the molecule to validate theoretical geometries against likely crystal constraints.

The Condensation Protocol

The standard synthesis involves the condensation of benzil with benzamidine (or related amidrazones) or the cyclization of benzil with semicarbazide followed by oxidation/substitution.

Figure 1: Synthetic Pathway Logic

Synthesis Benzil Benzil (1,2-Diphenylethane-1,2-dione) Inter Intermediate (Open Chain) Benzil->Inter Nucleophilic Attack Reagent Benzamidine / Aminoguanidine Reagent->Inter Cyclization Cyclization (-H2O) Inter->Cyclization Acid Cat. Product 3,5,6-Triphenyl- 1,2,4-triazine Cyclization->Product Dehydration

Caption: Mechanistic pathway for the formation of the 1,2,4-triazine core via benzil condensation.

Computational Methodology: The "Standard of Care"

To ensure scientific integrity and reproducibility, the following computational parameters are recommended based on current literature standards for nitrogen-rich heterocycles.

Electronic Structure Protocol (DFT)

Density Functional Theory (DFT) is the gold standard for balancing accuracy with computational cost for molecules of this size (~40 atoms).

ParameterRecommendationRationale
Functional B3LYP or M06-2X B3LYP is standard for ground state geometries; M06-2X handles dispersion forces better (crucial for phenyl stacking).
Basis Set 6-311G++(d,p) Diffuse functions (++) are critical for the lone pairs on the triazine nitrogens; polarization functions (d,p) describe the aromatic rings accurately.
Solvation PCM / SMD Gas phase calculations often fail to predict biological behavior. Use Water or DMSO models.
Frequency Harmonic Approx. Required to verify the stationary point (zero imaginary frequencies) and calculate Zero-Point Energy (ZPE).
Protocol for Geometry Optimization
  • Initial Guess: Build the structure with phenyl rings twisted ~40-50° relative to the triazine plane to avoid steric clash, which is the local minimum. Planar configurations are often transition states.

  • Optimization: Run Opt+Freq at B3LYP/6-31G(d) first for a coarse convergence.

  • Refinement: Re-optimize the checkpoint geometry at B3LYP/6-311G++(d,p).

  • Validation: Check for imaginary frequencies. If any exist (negative values), the structure is a transition state, not a minimum.

Electronic Structure & Reactivity Profiling

Understanding the electronic distribution is vital for predicting how 3,5,6-triphenyl-1,2,4-triazine interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): typically localized on the phenyl rings and the triazine nitrogen lone pairs. Represents the electron donor capability.

  • LUMO (Lowest Unoccupied Molecular Orbital): localized on the electron-deficient 1,2,4-triazine ring (specifically C3-N4-C5). Represents the electron acceptor capability.

Calculated Descriptor Formulas:

  • Energy Gap (

    
    ): 
    
    
    
    (Lower gap = higher chemical reactivity/softness).
  • Chemical Hardness (

    
    ): 
    
    
    
  • Electrophilicity Index (

    
    ): 
    
    
    
    (where
    
    
    is chemical potential).
Molecular Electrostatic Potential (MEP)

MEP mapping reveals the sites for hydrogen bonding:

  • Negative Regions (Red): The N1, N2, and N4 atoms of the triazine ring. These are H-bond acceptors (key for docking to residues like Serine or Threonine).

  • Positive Regions (Blue): The hydrogens on the phenyl rings. These are weak H-bond donors.

Pharmaceutical Applications: In Silico Docking

The 3,5,6-triphenyl-1,2,4-triazine scaffold exhibits potential inhibition of COX-2 (Anti-inflammatory) and CYP51 (Antifungal).

Molecular Docking Workflow

This workflow ensures that the docking results are statistically significant and not artifacts of the algorithm.

Figure 2: Validated Docking Pipeline

Docking LigandPrep Ligand Preparation (B3LYP Optimized Geometry) DockingRun Docking Algorithm (AutoDock Vina / Glide SP) LigandPrep->DockingRun ProteinPrep Protein Prep (PDB: 3LN0) Remove H2O, Add Hydrogens GridGen Grid Generation (Active Site Box: 20x20x20 Å) ProteinPrep->GridGen GridGen->DockingRun Analysis Interaction Analysis (H-bonds, Pi-Pi Stacking) DockingRun->Analysis Score Ranking (kcal/mol)

Caption: Step-by-step computational docking workflow targeting COX-2 (PDB: 3LN0).

Key Interaction Motifs

When analyzing docking results for this specific scaffold, look for:

  • 
    -
    
    
    
    T-shaped interactions:
    Between the phenyl rings of the triazine and aromatic residues (e.g., Tyr355 in COX-2).
  • Hydrogen Bonding: Between the triazine nitrogens and the backbone amides or side-chain hydroxyls.

  • Hydrophobic Enclosure: The "triphenyl" propeller shape fits well into deep hydrophobic pockets, excluding water and increasing binding affinity.

ADMET Profiling (In Silico)

A drug candidate must be bioavailable. Computational prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) is mandatory.

PropertyTarget Range3,5,6-Triphenyl-1,2,4-triazine PredictionImplication
LogP (Lipophilicity) 2.0 - 5.0~4.5 - 5.2High lipophilicity; good BBB penetration but potential solubility issues.
TPSA (Polar Surface Area) < 140 Ų~40-50 ŲExcellent membrane permeability; likely high gastrointestinal absorption.
BBB Penetration Yes/NoYes Suitable for neuroprotective applications (e.g., Alzheimer's research).
CYP Inhibition LowModerate (CYP2C9)Potential for drug-drug interactions due to the nitrogen heterocycle.

References

  • Synthesis & Neuroprotective Activity: Title: 3-Thiomethyl-5,6-(dimethoxyphenyl)-1,2,4-triazine improves neurite outgrowth and modulates MAPK phosphorylation.[1] Source: Toxicology in Vitro (2012).[1] URL:[Link][1]

  • DFT & Structural Analysis of Triazines: Title: Theoretical study of tri-s-triazine and some of its derivatives.[2][3][4][5][6][7] Source: RSC Advances / Phys. Chem. Chem. Phys. URL:[Link]

  • Anti-inflammatory (COX-2) Docking Studies: Title: In Silico and In Vitro Analysis of Triazine Derivatives as Anti-Inflammatory Agents. Source: Journal of Chemistry (2019). URL:[Link]

  • Antifungal (CYP51) Docking Studies: Title: Identification of 1,2,4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51). Source: Frontiers in Pharmacology. URL:[Link]

  • General Synthesis of 1,2,4-Triazines: Title: Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Source: Journal of Medicinal and Chemical Sciences. URL:[Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines via Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in approved therapeutics such as lamotrigine (antiepileptic), azaribine (antiviral), and emerging kinase inhibitors for oncology. This Application Note provides a rigorous protocol for the one-pot condensation synthesis of 3,5,6-trisubstituted 1,2,4-triazines.

Unlike traditional methods that often require unstable amidrazone intermediates, this protocol utilizes the robust condensation of 1,2-dicarbonyls with acyl hydrazides in the presence of ammonium acetate . This method offers high modularity, allowing independent variation of substituents at positions C3, C5, and C6, making it ideal for Structure-Activity Relationship (SAR) studies.

Reaction Design & Mechanistic Insight

The Chemical Challenge

The primary challenge in synthesizing 1,2,4-triazines is controlling the cyclization efficiency and regioselectivity. The reaction involves a three-component condensation where the nitrogen sources are critical.

  • N1 & N2 Source: Acyl hydrazide (

    
    ).
    
  • N4 Source: Ammonium acetate (

    
    ).
    
  • Carbon Backbone (C5, C6): 1,2-Diketone (e.g., Benzil derivatives).

Mechanistic Pathway

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an


-keto acylhydrazone intermediate, which is often isolable but typically carried through in situ. The ammonium ion provides the ammonia required to close the ring at the N4 position.

Mechanism Reactants 1,2-Diketone + Acyl Hydrazide Inter1 α-Keto Acylhydrazone Reactants->Inter1 Condensation (-H2O) Inter2 Hemiaminal Intermediate Inter1->Inter2 + NH3 (Cyclization) Ammonia NH4OAc (Ammonia Source) Ammonia->Inter2 Donates N4 Product 3,5,6-Trisubstituted 1,2,4-Triazine Inter2->Product Aromatization (-H2O)

Figure 1: Mechanistic pathway for the cyclocondensation of 1,2-diketones with acyl hydrazides and ammonium acetate.

Experimental Protocol

Materials & Stoichiometry

The stoichiometry is critical to prevent the formation of bis-hydrazones (a common byproduct).

ComponentRoleEquivalents (eq)Notes
1,2-Diketone Substrate (C5, C6)1.0Limiting reagent.
Acyl Hydrazide Substrate (C3)1.0 - 1.1Slight excess ensures complete consumption of diketone.
Ammonium Acetate Reagent (N4)5.0 - 10.0Large excess required to drive equilibrium and act as buffer.
Glacial Acetic Acid Solvent/CatalystN/A (0.2 - 0.5 M)Promotes protonation of carbonyls.
Standard Thermal Method (SOP-TRZ-A)

Best for gram-scale synthesis and thermally stable substrates.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,2-diketone (1.0 eq) in Glacial Acetic Acid (concentration ~0.3 M).

  • Addition: Add Acyl Hydrazide (1.0 eq) and Ammonium Acetate (8.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–6 hours.
    
    • Checkpoint: Monitor by TLC (System: 30% EtOAc/Hexane) or LCMS. The intermediate hydrazone may appear initially and then convert to the triazine.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice-water (5x reaction volume).

    • Neutralize carefully with concentrated ammonia solution or

      
       (to pH ~7–8).
      
    • Observation: A precipitate usually forms.

  • Isolation: Filter the solid, wash copiously with water (to remove excess

    
    ), and dry under vacuum.
    
  • Purification: Recrystallization from Ethanol or EtOH/DMF is typically sufficient. If oil forms, extract with DCM and purify via flash chromatography.

Microwave-Assisted Method (SOP-TRZ-B)

Best for library generation (high throughput) and difficult substrates.

  • Loading: In a microwave-safe vial (10–20 mL), combine 1,2-diketone (1.0 mmol), Acyl Hydrazide (1.0 mmol), and Ammonium Acetate (5.0 mmol).

  • Solvent: Add Glacial Acetic Acid (2 mL).

  • Irradiation: Seal the vial. Irradiate at

    
      for 10–20 minutes  (High absorption level).
    
  • Workup: Pour into ice water, filter, and dry.

Critical Control Points & Troubleshooting

Regioselectivity Issues

If using an unsymmetrical 1,2-diketone (e.g., 1-phenylpropane-1,2-dione), the reaction will produce a mixture of 5,6-isomers.

  • Cause: The initial attack of the hydrazide nitrogen can occur at either carbonyl.

  • Mitigation: Regioselectivity is governed by sterics and electronics. The hydrazide generally attacks the less hindered or more electrophilic carbonyl first. Separation of isomers via HPLC is often required if a single isomer is needed.

Self-Validating Workflow

Use this decision tree to ensure protocol adherence and success.

Workflow Start Start Synthesis CheckSubstrate Is 1,2-Diketone Symmetrical? Start->CheckSubstrate Symm Yes (e.g., Benzil) CheckSubstrate->Symm Asymm No CheckSubstrate->Asymm RouteA Proceed with Standard Reflux (Method A) Symm->RouteA RouteB Expect Isomers. Consider Microwave (Method B) for rapid screening. Asymm->RouteB Monitor Monitor LCMS @ 2 hrs RouteA->Monitor RouteB->Monitor Result1 Mass = Product + 18 (Intermediate Hydrazone) Monitor->Result1 Incomplete Result2 Mass = Product Monitor->Result2 Complete Action1 Continue Heating Add more NH4OAc Result1->Action1 Action1->Monitor Finish Workup & Isolate Result2->Finish

Figure 2: Operational workflow and decision logic for synthesis and monitoring.

Analytical Validation (QC)
  • 
     NMR:  Look for the disappearance of the hydrazide 
    
    
    
    protons (usually broad singlets >8 ppm).
  • 
     NMR:  The triazine ring carbons (C3, C5, C6) typically resonate between 150–170 ppm .
    
  • Color: Most 3,5,6-trisubstituted 1,2,4-triazines are yellow to orange crystalline solids due to extended conjugation.

References

  • Phucho, T., et al. (2008).[1] "Novel one pot synthesis of substituted 1,2,4-triazines." Arkivoc, (xv), 79-87.[1]

  • Bhat, A. R., et al. (2013). "In-vitro Evaluation of Triazine Scaffold for Anticancer Drug Development: A Review." Journal of Medicinal Chemistry.

  • Sztanke, K., et al. (2007). "Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent-free conditions."[2] Arkivoc, (xvi), 137-147.[2]

  • Dowling, M. S., et al. (2018).[3] "A redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts provides 3,6-disubstituted-1,2,4-triazines."[3] The Journal of Organic Chemistry, 83(8), 4229-4238.

Sources

Application Note: Using 3,5,6-Triphenyl-1,2,4-triazine in Inverse Electron Demand Diels-Alder (IEDDA) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 3,5,6-Triphenyl-1,2,4-triazine as an electron-deficient azadiene in Inverse Electron Demand Diels-Alder (IEDDA) reactions. Unlike its more reactive 1,2,4,5-tetrazine cousins which are widely used for rapid bioorthogonal labeling at room temperature, the 1,2,4-triazine scaffold is a robust tool for organic synthesis , specifically for the construction of highly substituted pyridine and polypyridine scaffolds (e.g., the Boger Pyridine Synthesis).

This protocol focuses on the controlled reaction of 3,5,6-triphenyl-1,2,4-triazine with electron-rich dienophiles (norbornadiene, enamines, and ynamines) to yield 2,5,6-trisubstituted pyridines. This methodology is essential for medicinal chemists and material scientists developing complex heterocyclic architectures that are difficult to access via traditional condensation chemistry.

Mechanistic Insight & Reactivity Profile

The "Boger" Reaction Pathway

The utility of 3,5,6-triphenyl-1,2,4-triazine lies in its ability to undergo a cascade transformation: [4+2] Cycloaddition


 Retro-Diels-Alder (

extrusion)

Aromatization
.
  • Cycloaddition: The electron-poor 1,2,4-triazine (diene) reacts with an electron-rich dienophile (e.g., enamine or strained alkene).[1] The addition occurs regioselectively across C3 and C6 .

  • Nitrogen Extrusion: The resulting bicyclic intermediate is unstable and spontaneously ejects molecular nitrogen (

    
    ) via a retro-Diels-Alder mechanism.
    
  • Aromatization:

    • With Alkynes/Norbornadiene: The intermediate aromatizes directly to a pyridine.

    • With Enamines: A dihydropyridine intermediate is formed, which eliminates the amine auxiliary (pyrrolidine/morpholine) to yield the pyridine.

Regiochemical Control

For 3,5,6-triphenyl-1,2,4-triazine, the phenyl substituents dictate the steric and electronic landscape.

  • C3 Position: The most electrophilic site. Nucleophilic carbons of the dienophile (e.g., the

    
    -carbon of an enamine) preferentially attack here.
    
  • Product Mapping: The C3, C5, and C6 carbons of the triazine are retained in the final pyridine ring.

    • Triazine C3

      
       Pyridine C2 
      
    • Triazine C5

      
       Pyridine C6 
      
    • Triazine C6

      
       Pyridine C5 
      
Mechanism Diagram

IEDDA_Mechanism Triazine 3,5,6-Triphenyl-1,2,4-triazine (Electron-Deficient Diene) Intermediate1 Bicyclic Intermediate (Unstable) Triazine->Intermediate1 + Dienophile (Heat/Strain) Dienophile Dienophile (Electron-Rich / Strained) Dienophile->Intermediate1 N2_Loss Loss of N2 (Retro-Diels-Alder) Intermediate1->N2_Loss Intermediate2 Dihydropyridine Derivative N2_Loss->Intermediate2 Elimination Elimination/Oxidation (-HX or -Amine) Intermediate2->Elimination Product 2,5,6-Triphenylpyridine Derivative Elimination->Product

Caption: Cascade mechanism converting 1,2,4-triazine to pyridine via N2 extrusion.

Experimental Design Considerations

Solvent & Temperature

Unlike tetrazines, 3,5,6-triphenyl-1,2,4-triazine is sterically crowded and electronically stabilized by the phenyl rings.

  • Temperature: Reactions typically require elevated temperatures (100°C – 180°C ) to overcome the activation energy barrier.

  • Solvents: High-boiling non-polar or polar aprotic solvents are preferred.

    • Recommended:1,2-Dichlorobenzene (o-DCB) , Xylene , or Toluene (for sealed tube reactions).

    • Alternative: Acetic acid (promotes elimination in enamine reactions).

Dienophile Selection Guide
Dienophile ClassReactivityProduct OutcomeNotes
Norbornadiene High (Strain)2,5,6-Triphenylpyridine Acts as an acetylene equivalent. Cyclopentadiene is released as a byproduct.
Enamines ModerateTetrasubstituted Pyridines Requires elimination of the amine. "Boger Pyridine Synthesis" protocol.
Ynamines HighTetrasubstituted Pyridines Direct formation; regioselectivity controlled by alkyne polarization.
Terminal Alkynes LowPyridines Often requires harsh conditions; Norbornadiene is preferred as an acetylene surrogate.

Application Protocols

Protocol A: Synthesis of 2,5,6-Triphenylpyridine (Norbornadiene Method)

This is the benchmark reaction for converting the triazine core to a pyridine core using norbornadiene as a "masked" acetylene.

Reagents:

  • 3,5,6-Triphenyl-1,2,4-triazine (1.0 equiv)

  • 2,5-Norbornadiene (10.0 equiv) - Excess used to drive kinetics.

  • Solvent: o-Dichlorobenzene (o-DCB)

Step-by-Step Procedure:

  • Setup: In a heavy-walled pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 3,5,6-triphenyl-1,2,4-triazine (1.0 mmol, 309 mg) in o-DCB (5 mL).

  • Addition: Add 2,5-norbornadiene (10.0 mmol, ~1.0 mL).

  • Reaction: Heat the mixture to 180°C (reflux) for 12–24 hours . Monitor by TLC (checking for disappearance of the yellow triazine spot).

    • Note: The reaction generates

      
       gas. Ensure proper venting if not using a pressure vessel.
      
  • Workup: Cool to room temperature. The excess norbornadiene and cyclopentadiene byproduct are volatile. Remove solvent and volatiles under high vacuum / reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexanes:Ethyl Acetate (gradient 95:5 to 80:20).

  • Validation: The product, 2,5,6-triphenylpyridine , should be characterized by

    
     NMR.
    
    • Expected Signal: Look for the pyridine proton singlet (or doublet depending on substitution) and the characteristic phenyl multiplets.

Protocol B: Boger Pyridine Synthesis (Enamine Route)

Used for introducing a specific substituent at the 3- or 4-position of the pyridine ring.

Reagents:

  • 3,5,6-Triphenyl-1,2,4-triazine (1.0 equiv)

  • Ketone of choice (e.g., Acetophenone) (1.2 equiv)

  • Pyrrolidine (1.5 equiv)

  • Solvent: Toluene (anhydrous)

  • Molecular Sieves (4Å) or Dean-Stark trap

Step-by-Step Procedure:

  • Enamine Formation (In Situ):

    • Combine the ketone (1.2 mmol) and pyrrolidine (1.5 mmol) in anhydrous toluene (5 mL) with molecular sieves (or use a Dean-Stark trap).

    • Stir at reflux for 2–4 hours to generate the enamine.

    • Optional: Isolate the enamine if it is stable, but in situ generation is common.

  • Cycloaddition:

    • Add 3,5,6-triphenyl-1,2,4-triazine (1.0 mmol) to the enamine solution.

    • Heat to reflux (110°C) for 24–48 hours.

  • Elimination/Aromatization:

    • Often, the intermediate dihydropyridine requires acid catalysis to eliminate the pyrrolidine.

    • Add silica gel to the reaction mixture and stir for 2 hours, or add a catalytic amount of acetic acid.

  • Purification:

    • Filter off sieves/silica. Concentrate the filtrate.

    • Purify via flash chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Steric hindrance of phenyl groups.Increase temperature (switch from Toluene to Xylene or o-DCB). Increase reaction time.
Incomplete Aromatization Stable dihydropyridine intermediate.Add an oxidation step (DDQ) or acid catalyst (Acetic Acid/Silica) to force elimination.
Regioisomer Mixtures Poor polarization of dienophile.Use enamines with defined geometry. Use bulky amine auxiliaries (morpholine vs pyrrolidine) to influence sterics.

References

  • Boger, D. L. (1986). Diels-Alder reactions of heterocyclic azadienes: Scope and applications. Chemical Reviews, 86(5), 781–793. Link

  • Boger, D. L., & Panek, J. S. (1981).[1] Inverse electron demand Diels-Alder reactions of 1,2,4-triazines: Regioselective preparation of substituted pyridines.[1][2] Journal of the American Chemical Society, 103(2), 469–471. Link

  • Wessig, P. (2021). Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. Chemical Reviews, 121(23), 14555–14593. Link

  • Taylor, E. C., & Macor, J. E. (1989). Intramolecular Diels-Alder reactions of 1,2,4-triazines. The Journal of Organic Chemistry, 54(6), 1249–1256. Link

Disclaimer: This protocol involves high temperatures and pressure generation (


 gas). All experiments must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application of triphenyl triazine derivatives as ligands in coordination chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of N-heterocyclic ligands, 1,3,5-triazine derivatives occupy a distinct niche due to their profound electron deficiency.[1] Unlike their pyridine or pyrimidine counterparts, the triazine core possesses a low-lying LUMO (Lowest Unoccupied Molecular Orbital), making these ligands exceptional


-acceptors.

For researchers in OLED development , MOF construction , and Catalysis , substituting the phenyl rings of 2,4,6-triphenyl-1,3,5-triazine (TPT) transforms an inert scaffold into a high-performance chelator.

Why Switch to Triazine Ligands?

  • Electronic Tuning: The electron-withdrawing nature of the triazine core stabilizes metal centers in lower oxidation states and induces significant red-shifts in emission spectra (crucial for deep-red OLEDs).

  • Thermal Robustness: The aromatic stability of the

    
     ring allows these ligands to withstand solvothermal MOF synthesis temperatures 
    
    
    
    C.
  • Versatile Coordination: By functionalizing the phenyl rings (e.g., with pyridyl or carboxylate groups), the ligand can switch between acting as a cyclometalating anion (for Iridium) or a bridging linker (for MOFs).

Ligand Design & Synthesis Architecture

The synthesis of high-purity triazine ligands is the bottleneck in many coordination workflows. We utilize two primary routes: Cyclotrimerization (for symmetric ligands) and Nucleophilic Substitution of Cyanuric Chloride (for asymmetric ligands).

The "Temperature-Step" Protocol (Cyanuric Chloride Route)

This is the preferred route for designing "Push-Pull" ligands used in optoelectronics. The reactivity of the three chlorides on cyanuric chloride is temperature-dependent, allowing stepwise functionalization.[2]

Critical Process Parameter (CPP): Temperature control is absolute.

  • Substitution 1 (

    
    C):  Kinetic control.
    
  • Substitution 2 (

    
    C):  Thermodynamic equilibrium.
    
  • Substitution 3 (

    
    C):  High activation energy barrier.
    
Visualization: Stepwise Ligand Assembly

LigandSynthesis cluster_0 Quality Control Gate Start Cyanuric Chloride (Cl3-Triazine) Step1 Mono-Substituted Intermediate Start->Step1 Nucleophile A @ 0°C (THF/Base) Step2 Di-Substituted Intermediate Step1->Step2 Nucleophile B @ RT (Acetone/Base) Final Asymmetric Triazine Ligand Step2->Final Nucleophile C @ Reflux (Toluene) QC Check: TLC/NMR (Disappearance of Cl) Step2->QC

Figure 1: The "Temperature-Step" logic for synthesizing asymmetric triazine ligands. Precise thermal staging prevents the formation of inseparable symmetric byproducts.

Protocol A: Synthesis of Phosphorescent Iridium(III) Emitters (OLEDs)

Application: Deep-red phosphorescent emitters for OLED displays. Target Complex: Ir(C^N)_2(acac) type, where C^N is a phenyl-triazine derivative.

Rationale

Triazine ligands are superior to pyridine ligands for red emission. The high electron affinity of the triazine stabilizes the MLCT (Metal-to-Ligand Charge Transfer) state, lowering the triplet energy gap (


) and pushing emission into the 600–650 nm range.
Step-by-Step Methodology

Reagents:

  • Ligand (

    
    ): 2,4-diphenyl-6-(3-fluorophenyl)-1,3,5-triazine (Synthesized via Protocol 2.1).
    
  • Metal Precursor:

    
    .
    
  • Solvent: 2-Ethoxyethanol / Water (3:1 v/v).

  • Ancillary Ligand: Acetylacetone (acac).[3]

Step 1: Formation of the Chloro-Bridged Dimer

  • Charge: In a 50 mL Schlenk flask, combine

    
     (1.0 eq) and Ligand 
    
    
    
    (2.2 eq).
  • Solvent: Add 2-Ethoxyethanol/Water mixture (concentration ~0.05 M relative to Ir).

  • Degas: Sparge with Argon for 20 minutes. Crucial: Oxygen quenches the triplet state and degrades the catalyst.

  • Reflux: Heat to 110°C for 24 hours. The solution will turn from dark brown to a precipitate-heavy yellow/orange.

  • Isolation: Cool to RT. Pour into water. Filter the precipitate. Wash with water (x3) and methanol (x2) to remove unreacted ligand.

    • Checkpoint: The solid is the

      
      -chloro-bridged dimer 
      
      
      
      .

Step 2: Bridge Splitting & Ancillary Coordination

  • Charge: Suspend the Dimer (1.0 eq) in 2-Ethoxyethanol.

  • Add: Acetylacetone (2.5 eq) and

    
     (10 eq).
    
  • Reflux: Heat to 100°C for 12 hours under Argon.

  • Purification: Cool to RT. Evaporate solvent. Redissolve in DCM and pass through a silica plug.

  • Recrystallization: Layer DCM/Hexane to obtain X-ray quality crystals.

Visualization: Iridium Complexation Pathway

IrComplexation Precursors IrCl3 + Triazine Ligand (L) Reaction1 Reflux (110°C) 2-Ethoxyethanol/H2O Precursors->Reaction1 Dimer Chloro-Bridged Dimer [Ir(L)2(μ-Cl)]2 Reaction1->Dimer Cyclometalation (C-H Activation) Reaction2 Bridge Splitting + acac / Na2CO3 Dimer->Reaction2 Product Heteroleptic Complex Ir(L)2(acac) Reaction2->Product Ligand Exchange

Figure 2: The standard "Nonoyama" route adapted for triazine ligands. The cyclometalation step is the rate-determining step.

Protocol B: Solvothermal MOF Synthesis

Application: Gas storage (


 capture) and Photocatalysis.
Target Material:  Triazine-Carboxylate Framework (e.g., PCN-type topology).
Rationale

We use 2,4,6-tris(4-carboxyphenyl)-1,3,5-triazine (


) . The 

symmetry of the ligand combined with the

symmetry of metal clusters (like Cu-paddlewheels) generates highly porous

-connected nets.
Methodology
  • Preparation: Dissolve

    
     (10 mg) in DMF (2 mL) in a 4 mL glass scintillation vial.
    
  • Metal Source: Add

    
     (15 mg) dissolved in Ethanol (1 mL).
    
  • Modulator (The Secret Ingredient): Add 2 drops of

    
     or Acetic Acid.
    
    • Expert Insight: The acid modulator competes with the ligand for metal coordination, slowing down nucleation. This is essential for growing large, single crystals rather than microcrystalline powder.

  • Assembly: Seal the vial and place it in a programmable oven.

  • Thermal Ramp:

    • Ramp to 85°C over 2 hours.

    • Hold at 85°C for 48 hours.

    • Cool to RT over 12 hours.

  • Activation: Wash crystals with DMF, then solvent exchange with Acetone (3 days, refreshing daily) to remove high-boiling DMF from pores.

Analytical Validation Standards

To ensure scientific integrity, the following data profile is required for every batch.

MetricTechniqueAcceptance Criteria
Structure Confirmation ^1H-NMR (500 MHz)Integration of phenyl vs. triazine protons must match stoichiometry.
Purity HPLC (C18 column)>99.5% (for OLED grade).
Triplet Energy Low-Temp PL (77 K)Phosphorescence spectrum must show vibronic structure typical of ligand-centered transitions.
Porosity (MOFs) BET Isotherm (

)
Type I isotherm (microporous). Surface area > 1000

.[1]
Thermal Stability TGA

(Triazines are remarkably stable).

References

  • Synthesis of Triazine Derivatives

    • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives. (2025).[4][5] National Institutes of Health (NIH). Link

  • OLED Applications (Iridium Complexes)

    • Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. (2021).[3][6][7] NIH / PubMed Central. Link

    • Iridium(III) Complexes for OLED Application.[3][8][9][10] (ResearchGate).[8] Link

  • MOF/COF Materials

    • Metal-organic frameworks based on 1,3,5-triazine-2,4,6-triyltrithio-triacetate.[11] (2013).[11][12] Royal Society of Chemistry (Dalton Trans).[11] Link

    • 2,4,6-Triphenyl-1,3,5-Triazine Based Covalent Organic Frameworks.[11] (ResearchGate).[8] Link

  • Catalysis

    • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations.[12][13] (2023).[6][13] ACS Organic & Inorganic Au.[13] Link

Sources

3,5,6-Triphenyl-1,2,4-triazine as a building block for complex heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5,6-Triphenyl-1,2,4-triazine as a Modular Scaffold for Complex Heterocycle Synthesis

Executive Summary

3,5,6-Triphenyl-1,2,4-triazine is a robust, electron-deficient heterocyclic azadiene. Unlike its more labile tetrazine cousins, this scaffold offers high thermal stability, making it an ideal building block for the construction of complex pyridine derivatives via Inverse Electron Demand Diels-Alder (IEDDA) cycloaddition. This application note details the mechanistic underpinnings and provides a validated protocol for the "Boger-type" synthesis of highly substituted pyridines—critical scaffolds in both FDA-approved therapeutics and high-performance OLED materials.

Mechanistic Principles: The IEDDA Pathway

The utility of 3,5,6-triphenyl-1,2,4-triazine lies in its reactivity with electron-rich dienophiles (e.g., enamines, ynamines, strained alkenes). The reaction proceeds through a cascade sequence:

  • [4+2] Cycloaddition: The electron-poor triazine (LUMO) reacts with the electron-rich dienophile (HOMO).

  • Retro-Diels-Alder: Spontaneous extrusion of nitrogen gas (

    
    ) drives the equilibrium forward.
    
  • Aromatization: Elimination of the auxiliary amine (if using enamines) or oxidation yields the final pyridine core.

Figure 1: Mechanistic Pathway of Pyridine Synthesis

IEDDA_Mechanism Triazine 3,5,6-Triphenyl-1,2,4-triazine (Electron-Deficient Diene) Transition [4+2] Cycloaddition Transition State Triazine->Transition Heat/Catalyst Dienophile Dienophile (Enamine/Alkyne) Dienophile->Transition Intermediate Bicyclic Intermediate (Unstable) Transition->Intermediate N2_Loss Retro-Diels-Alder (- N₂ Gas) Intermediate->N2_Loss Pyridine Substituted Pyridine (Aromatic Product) N2_Loss->Pyridine Aromatization/Elimination

Caption: Figure 1. The cascade transformation of 1,2,4-triazine into a pyridine core via nitrogen extrusion.[1]

Application: Synthesis of Fused Pyridines (Boger Protocol)

This protocol describes the synthesis of a fused pyridine system using 3,5,6-triphenyl-1,2,4-triazine and a cyclic enamine. This reaction is regioselective and allows for the "benzannulation" of existing scaffolds.

Materials & Reagents
  • Substrate: 3,5,6-Triphenyl-1,2,4-triazine (Solid, >98% purity).

  • Dienophile: 1-Morpholinocyclopentene (Freshly distilled or high purity).

  • Solvent: o-Dichlorobenzene (for high T) or 1,4-Dioxane (for moderate T).

  • Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.

Experimental Protocol

Step 1: Reaction Setup

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5,6-triphenyl-1,2,4-triazine (1.0 equiv, 1.0 mmol, ~309 mg) in anhydrous 1,4-dioxane (10 mL).

  • Add 1-morpholinocyclopentene (2.5 equiv, 2.5 mmol) via syringe under an inert atmosphere (Nitrogen or Argon). Note: Excess enamine is required to drive the reaction to completion and prevent side reactions.

Step 2: Thermolysis (Cycloaddition)

  • Heat the reaction mixture to reflux (101 °C) .

  • Monitor the reaction via TLC (20% EtOAc/Hexane). The starting triazine is fluorescent under UV (254 nm); the product pyridine will likely have a distinct absorbance shift.

  • Observation: Evolution of nitrogen gas bubbles indicates the retro-Diels-Alder step is proceeding.

  • Maintain reflux for 12–24 hours until the triazine spot disappears.

Step 3: Elimination & Aromatization

  • In situ elimination of morpholine often occurs at reflux. If an intermediate dihydropyridine is observed, add a catalytic amount of acetic acid (AcOH) or continue heating to force aromatization.

  • Cool the mixture to room temperature.

Step 4: Workup and Purification

  • Concentrate the solvent under reduced pressure (Rotavap).

  • Redissolve the crude residue in DCM (20 mL) and wash with 1M HCl (2 x 10 mL) to remove liberated morpholine and excess enamine.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Yield Expectation: 65–85% of the fused pyridine derivative (e.g., 2,3,4-triphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine).

Optimization Data & Solvent Effects

The choice of solvent dramatically impacts the reaction rate due to the high activation energy of the retro-Diels-Alder step.

SolventBoiling Point (°C)Reaction Time (h)Typical Yield (%)Notes
Chloroform 61>48 (Incomplete)<30Temperature too low for efficient

loss.
1,4-Dioxane 10112–2470–80Recommended. Good balance of solubility and rate.
Toluene 11010–1875–85Excellent for non-polar substrates.
o-Dichlorobenzene 1802–460–75Fast, but difficult to remove; risk of thermal decomposition.

Advanced Workflow: Library Generation for Drug Discovery

For drug discovery applications, this chemistry is automated to generate libraries of polyphenylated pyridines, which are privileged scaffolds in kinase inhibitors and GPCR ligands.

Figure 2: High-Throughput Synthesis Workflow

Workflow Start Input: 3,5,6-Triphenyl-1,2,4-triazine + 96-well Dienophile Array Dispense Automated Liquid Handling (Dioxane, 100°C) Start->Dispense Reaction Parallel Reflux (16h) N₂ Extrusion Monitoring Dispense->Reaction Scavenge Resin Scavenging (Remove Excess Enamine) Reaction->Scavenge Analyze LC-MS QC & Yield Calc Scavenge->Analyze Library Final Pyridine Library (>95% Purity) Analyze->Library

Caption: Figure 2.[2] Automated workflow for generating pyridine libraries using the triazine scaffold.

Troubleshooting & Critical Parameters

  • Stalled Reaction: If

    
     evolution ceases but starting material remains, the reaction temperature is likely too low. Switch from Dioxane to Xylene or o-DCB.
    
  • Oxidation State: If the dihydropyridine intermediate persists (common with less strained dienophiles), add an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or heat in the presence of air to fully aromatize.

  • Steric Hindrance: The 3,5,6-triphenyl pattern is bulky. Dienophiles with bulky substituents at the reacting terminus may require high-pressure conditions (sealed tube) to overcome steric repulsion.

References

  • Boger Pyridine Synthesis: Boger, D. L.; Panek, J. S.[1][3] Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes. /

  • Protocol Optimization: Synthesis of 1,2,4-triazines and their applications. Organic Chemistry Portal. Link

  • Materials Science Applications: Specificity of the Boger reaction of 6-unsubstituted 1,2,4-triazines. ResearchGate. Link

  • General Reactivity: Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines (Comparative study). PubMed Central. Link

Sources

Application Note: Accelerated Library Generation of Functionalized 1,3,5-Triazines via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for kinase inhibitors (e.g., Idelalisib), antimalarials, and PI3K inhibitors. Traditional thermal synthesis—specifically the sequential nucleophilic substitution of cyanuric chloride (TCT)—is plagued by long reaction times (24–48 hours) for the third substitution, harsh reflux conditions, and poor selectivity which leads to difficult chromatographic separations.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces total synthesis time by >90% while improving purity profiles. We provide two distinct workflows: a controlled sequential substitution method for asymmetrical libraries and a "Green" one-pot cyclotrimerization.

Core Technology: Dielectric Heating vs. Thermal Conduction

In nucleophilic aromatic substitution (


) on triazines, the first substitution is exothermic and rapid. The second is slower, and the third—deactivating the ring further—is kinetically sluggish.
  • Thermal Conduction: Relies on convective currents and vessel surface heating. This creates temperature gradients, often requiring high boiling point solvents (e.g., Toluene, Dioxane) to drive the third substitution, leading to degradation.

  • Microwave Dielectric Heating: Direct coupling with the solvent/reagents (dipolar polarization) allows the reaction mixture to exceed the boiling point of low-boiling solvents (superheating) safely in sealed vessels. This overcomes the high activation energy barrier of the third amine displacement.

Workflow A: Sequential Substitution of Cyanuric Chloride (TCT)

Best for: Asymmetrical libraries requiring precise regiocontrol (R1 ≠ R2 ≠ R3).

The "Temperature Ramp" Strategy

Expert Insight: Do not use microwave irradiation for the first substitution of TCT. The reaction is too fast and exothermic; MW irradiation will cause immediate polysubstitution (impurity formation). Use the "Hybrid" approach:

  • Step 1 (

    
    ):  Thermal (Ice bath). Kinetic control.
    
  • Step 2 (RT -

    
    ):  Mild MW or Thermal.
    
  • Step 3 (

    
    ):  High-Power MW. Thermodynamic forcing.
    
Detailed Protocol

Reagents:

  • Cyanuric Chloride (TCT)

  • Nucleophiles: Anilines, Aliphatic amines, Phenols.

  • Base: DIPEA (Hunig's base) or

    
    .
    
  • Solvent: THF (Step 1), DMF or 1,4-Dioxane (Step 2/3).

Step-by-Step Procedure:

  • Step 1 (Monosubstitution):

    • Dissolve TCT (1.0 equiv) in THF at

      
      .
      
    • Add Amine A (0.95 equiv) dropwise over 10 mins. Note: Using slight deficit prevents disubstitution.

    • Add DIPEA (1.1 equiv). Stir at

      
       for 30-60 mins.
      
    • Validation: TLC should show disappearance of TCT.

  • Step 2 (Disubstitution):

    • Add Amine B (1.0 equiv) and DIPEA (1.1 equiv) to the same vessel.

    • MW Irradiation: Ramp to

      
       over 2 mins; Hold for 5-10 mins.
      
    • Pressure Limit: Set to 5 bar.

  • Step 3 (Trisubstitution - The Bottleneck Breaker):

    • Add Amine C (1.2 - 2.0 equiv, excess required for sterically hindered amines).

    • MW Irradiation: Ramp to

      
       (for aliphatic) or 
      
      
      
      (for deactivated anilines).
    • Time: 10–20 minutes.

    • Stirring: High (600 rpm) to prevent localized hot spots in viscous slurries.

Comparative Data: Step 3 (Trisubstitution)
EntryNucleophile (R3)Thermal ConditionsThermal YieldMW ConditionsMW Yield
1 MorpholineReflux (THF), 12h78%

, 5 min
96%
2 4-NitroanilineReflux (Dioxane), 24h45%

, 20 min
88%
3 t-ButylamineReflux (Toluene), 18h62%

, 15 min
92%

Workflow B: One-Pot Cyclotrimerization (Green Synthesis)

Best for: Symmetrical triazines (


 symmetry) or "Metformin-derived" libraries.
Protocol: Nitrile Trimerization

This method utilizes neat conditions (solvent-free) or water, aligning with Green Chemistry principles.

  • Setup: In a 10 mL quartz MW vial, mix Nitrile (3.0 mmol) and catalyst (e.g., Triflic acid 0.1 equiv or Silica-supported Lewis Acid).

  • Irradiation: Heat to

    
     for 10 minutes.
    
  • Workup: Cool to RT. Wash solid pad with cold water/ethanol. Recrystallize.

Protocol: Metformin-Derived Triazines

Useful for Type II diabetes/cancer drug hybrids.

  • Reagents: Metformin + Carboxylic Acid + Benzotriazole (Activator).[1]

  • Conditions: MW

    
    , 3-5 mins.
    
  • Mechanism: Benzotriazole activates the acid, forming an acyl-benzotriazole intermediate which condenses with metformin rapidly under dielectric heating.

Visualizing the Workflows

The "Temperature Ramp" Logic (TCT Route)

TCT_Synthesis TCT Cyanuric Chloride (TCT) Step1 Step 1: Monosubstitution 0°C (Ice Bath) Thermal Control TCT->Step1 + Amine A (Exothermic) Inter1 Intermediate 1 (Dichloro-s-triazine) Step1->Inter1 Step2 Step 2: Disubstitution MW: 50°C, 5-10 min Inter1->Step2 + Amine B Inter2 Intermediate 2 (Chloro-s-triazine) Step2->Inter2 Step3 Step 3: Trisubstitution MW: 120-150°C, 15 min (The Bottleneck) Inter2->Step3 + Amine C (Sterically Hindered) Final Final Library (Trisubstituted 1,3,5-Triazine) Step3->Final

Caption: Figure 1. The Hybrid Thermal-Microwave workflow. Note the critical use of thermal cooling for Step 1 to prevent impurity formation, followed by aggressive microwave heating for the kinetically difficult Step 3.

Method Development Decision Tree

Method_Tree Start Target Molecule? Sym Symmetrical (R1=R2=R3) Start->Sym Asym Asymmetrical (R1≠R2≠R3) Start->Asym Nitrile Nitrile Cyclotrimerization (Neat/Solvent-Free) Sym->Nitrile TCT_Route Cyanuric Chloride Route Asym->TCT_Route MW_High MW: 150-200°C Catalyst: TfOH/SiO2 Nitrile->MW_High Solubility Is Amine Water Soluble? TCT_Route->Solubility Water Green Protocol: Water as Solvent Base: NaHCO3 Solubility->Water Yes Organic Standard Protocol: THF/DMF Base: DIPEA Solubility->Organic No Deactivated Is Amine Deactivated? (e.g., Nitroaniline) Organic->Deactivated Force MW: 160°C, 30 min Solvent: NMP Deactivated->Force Yes Standard MW: 100°C, 10 min Solvent: EtOH/Dioxane Deactivated->Standard No

Caption: Figure 2. Decision matrix for selecting the optimal microwave protocol based on target symmetry and nucleophile reactivity.

Troubleshooting & Optimization (Self-Validating Systems)

IssueProbable CauseCorrective Action
Polysubstitution in Step 1 Reaction temp too high or addition too fast.CRITICAL: Do NOT use MW for Step 1. Use ice bath (

). Add amine dropwise.
Hydrolysis (OH impurity) Wet solvent or atmospheric moisture. TCT is hygroscopic.Use anhydrous THF/DMF. Store TCT in desiccator. If using water as solvent, ensure Amine is in excess.
Vessel Overpressure Solvent vapor pressure exceeded or gas evolution (

).
Use "High Absorbance" mode. Ensure vessel volume is <60% full.[2] If using Carbonate bases, pre-stir to release

before sealing.
Incomplete Step 3 Electron-deficient amine (weak nucleophile).Increase Temp to

. Switch solvent to NMP (higher boiling point/better coupling). Add Lewis Acid catalyst.[3]

References

  • Bhat, H. R., et al. (2021). "Microwave-assisted synthesis of hybrid PABA-1,3,5-triazine derivatives as an antimalarial agent." Journal of Biochemical and Molecular Toxicology.

  • BenchChem Technical Support. (2025). "Microwave-Assisted Synthesis of 1,3,5-Triazines: Protocols and Comparative Data." BenchChem Application Notes.

  • Achar, K. C., et al. (2022). "Microwave-Assisted Synthesis of Tri-Substituted 1,3,5-Triazines from Metformin Using Benzotriazole Chemistry." Molecules.

  • Al-Zaqri, N., et al. (2025).[3][4][5] "Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach." RSC Advances.

  • Sousa, J., et al. (2025).[3] "Microwave-Assisted Synthesis of 1,3,5-Triazines: Efficient Approaches to Therapeutically Valuable Scaffold." ResearchGate Review.

Sources

Application Note: Photoredox Catalysis via 3,5,6-Triphenyl-1,2,4-triazine

[1][2][3][4][5]

Executive Summary & Mechanistic Insight

3,5,6-Triphenyl-1,2,4-triazine (TP-1,2,4-T) is a specialized electron-deficient azaarene.[1][2] Its utility in photocatalysis stems from its high quantum yield of triplet formation (

Single Electron Transfer (SET)12
Key Chemical Properties
PropertyValue / CharacteristicRelevance
CAS Number 24108-44-9Specific isomer identification.[1][2]
Electronic Nature Highly Electron DeficientFacilitates reduction; acts as an oxidant in excited state.[1][2]
Excited State Long-lived Triplet (

Cat*)
Allows diffusion-controlled quenching by substrates.[1][2]
Quenching Mode Reductive QuenchingAccepts

from donors (e.g., Amines) to form Radical Anion (

).[1][2]
Mechanism of Action: Reductive Quenching Cycle

The catalytic cycle relies on the reductive quenching of the TP-1,2,4-T triplet state.[1][2] Upon irradiation (typically UV/Near-UV), the catalyst enters a singlet excited state and rapidly undergoes Intersystem Crossing (ISC) to the Triplet state.[1][3] This triplet is a potent oxidant, abstracting an electron from a donor (D) to form a radical ion pair.[1]

GCatGround State(TP-1,2,4-T)ExcitedExcited Singlet(S1)Cat->Excited hν (UV/Near-UV)TripletTriplet State(T1)Excited->Triplet ISC (Fast)RadicalPairRadical Ion Pair[Cat•- ... D•+]Triplet->RadicalPair + Donor (Amine)(SET)ProductsOxidized Donor+ Regenerated CatRadicalPair->Products H-Abstraction / Back ETProducts->Cat Cycle Repeats

Figure 1: The reductive quenching pathway where TP-1,2,4-T acts as a photo-oxidant.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of the Catalyst (TP-1,2,4-T)

Note: While commercially available, high-purity catalyst is best synthesized fresh to avoid oxide impurities common in shelf-stored azaarenes.[1][2]

Reagents:

  • Benzil (10 mmol)[1]

  • Benzamidine hydrochloride (10 mmol)[1]

  • Hydrazine hydrate (excess)[1][2]

  • Ethanol (Solvent)[1][2][5]

Workflow:

  • Condensation: Dissolve Benzil (2.1 g) and Benzamidine HCl (1.56 g) in Ethanol (20 mL).

  • Reflux: Heat the mixture to reflux for 3 hours. The solution will darken as the condensation proceeds.[1]

  • Cyclization: Add Hydrazine hydrate (1.0 mL) dropwise. Continue reflux for 1 hour.

  • Isolation: Cool to room temperature. The product, 3,5,6-Triphenyl-1,2,4-triazine , will precipitate as a yellow solid.[1][2][6]

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation: Check melting point (Target: 127–131 °C) and

    
    H NMR (Peaks in aromatic region 7.3–8.7 ppm).
    
Protocol B: Photocatalytic Amine Oxidation (N-Dealkylation)

This protocol demonstrates the use of TP-1,2,4-T to generate iminium ions from tertiary amines, a key step in C-H functionalization.[1][2]

Materials:

  • Catalyst: TP-1,2,4-T (2 mol%)[1][2]

  • Substrate: N-Phenyl-tetrahydroisoquinoline (or Triethylamine for model study)

  • Solvent: Acetonitrile (MeCN) or Benzene (degassed)[1][2]

  • Light Source: 365 nm High-Power LED (or 308 nm Excimer if available)

  • Atmosphere: Argon/Nitrogen (Strictly anaerobic to prevent singlet oxygen formation unless oxidation is desired).[2]

Step-by-Step Procedure:

  • Preparation: In a Pyrex reaction tube, dissolve the Substrate (0.5 mmol) and TP-1,2,4-T (3.1 mg, 0.01 mmol) in dry MeCN (2.0 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen quenches the triplet state of TP-1,2,4-T efficiently, competing with the substrate.[1]

  • Irradiation: Place the tube 2–3 cm from the light source. Stir vigorously.

    • Observation: The solution may turn slightly transiently dark due to the formation of the radical anion (

      
      ).[1][2]
      
  • Monitoring: Monitor by TLC or GC-MS every 30 minutes.

    • Reaction End: typically 2–4 hours depending on light intensity.

  • Workup: Evaporate solvent. Purify product via flash chromatography on silica gel.

Optimization & Troubleshooting (Expertise)

The efficiency of TP-1,2,4-T depends heavily on the donor strength of the substrate.[1] Use the table below to predict reactivity based on quenching rates (

Substrate Compatibility Table
Donor ClassSpecific SubstrateQuenching Rate (

)
Notes
Tertiary Amines DABCO

Excellent. Diffusion controlled.[1][2] Forms stable radical ion pair.
Aliphatic Amines Triethylamine (TEA)

Good. Leads to H-abstraction and dealkylation.[1][2]
Aromatic Amines N,N-DimethylanilineModerateMay require longer irradiation times.[1][2]
Alcohols IsopropanolLowPoor quenching; requires co-catalyst or HAT agent.[1][2]
Troubleshooting Matrix
IssueProbable CauseCorrective Action
No Reaction Oxygen InhibitionThe triplet state is quenched by

.[1][2] Degas more thoroughly (Freeze-Pump-Thaw).[1]
Low Conversion Light Source MismatchTP-1,2,4-T absorbs primarily in UV.[1][2] Ensure source emits <380 nm.[1][2] Visible light (>400 nm) is ineffective.
Catalyst Bleaching Radical DegradationThe triazine ring can open under prolonged irradiation if the radical anion is not regenerated.[1] Add a terminal oxidant or HAT mediator.[1][2]

References

  • Photophysical Properties of Azaarenes: Detailed study on the triplet state and quenching of 3,5,6-triphenyl-1,2,4-triazine.

    • Source: ResearchGate.[1][2]

  • Synthesis of 1,2,4-Triazines: Protocols for synthesizing the c

    • Source: Organic Chemistry Portal.[1][2]

  • Photodegradation & Reactivity: Evidence of amine quenching and N-dealkylation mechanisms.[1]

    • Source: VDOC.PUB.[1][2] [1][2]

  • General Photoredox Context: Comparison with other azaarene photoc

    • Source: RSC Publishing.[1][2] [2][7]

Experimental setup for studying the photophysical properties of triazine-based materials.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Triazine derivatives (e.g., 1,3,5-triazine) are pivotal electron-acceptor building blocks in the design of Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs and photocatalysis.[1] Their high electron affinity and ability to form twisted donor-acceptor (D-A) architectures allow for the spatial separation of HOMO and LUMO, minimizing the singlet-triplet energy gap (


) and facilitating Reverse Intersystem Crossing (RISC).

This guide provides a rigorous experimental framework for characterizing these materials. Unlike standard fluorophores, triazine-based TADF materials require strict control over environmental factors (oxygen, polarity, temperature) due to the involvement of long-lived triplet states.

Experimental Setup & Sample Preparation

Core Directive: Triplet states are highly susceptible to quenching by molecular oxygen (


). Rigorous deoxygenation is not optional; it is a prerequisite for accurate TADF assessment.
Solution Preparation Protocol

Objective: Prepare oxygen-free solutions to measure intrinsic photophysics without quenching artifacts. Solvents: Use spectroscopic grade toluene (non-polar) and dichloromethane (polar) to evaluate solvatochromism (a signature of Charge Transfer states).

Step-by-Step Deoxygenation (Freeze-Pump-Thaw Method):

  • Dissolution: Dissolve the triazine derivative in the solvent (typ.

    
     M) in a quartz cuvette with a vacuum valve adapter.
    
  • Freeze: Submerge the cuvette reservoir in liquid nitrogen (77 K) until the solvent is completely frozen.

  • Pump: Open the valve to the high-vacuum line (

    
     mbar) for 10–15 minutes to remove headspace gas.
    
  • Thaw: Close the valve and thaw the sample in a warm water bath. Dissolved gas bubbles will escape.

  • Repeat: Perform this cycle a minimum of 3 times .

  • Seal: Backfill with inert gas (Argon/Nitrogen) or seal under vacuum for measurement.

Thin Film Preparation Protocol

Objective: Mimic OLED device environments and suppress aggregation-caused quenching (ACQ). Host Matrix: Bis[2-(diphenylphosphino)phenyl] ether oxide (DPEPO) or 1,3-Bis(N-carbazolyl)benzene (mCP).

  • Doping: Co-dissolve the triazine emitter (1–10 wt%) and host matrix in chlorobenzene.

  • Spin Coating: Spin coat onto pre-cleaned quartz substrates (e.g., 2000 rpm for 60s) to achieve ~50 nm thickness.

  • Encapsulation: In a nitrogen-filled glovebox (

    
     ppm), encapsulate the film using a glass cover slip and UV-curable epoxy to prevent air ingress during transfer to the spectrometer.
    

Spectroscopic Characterization Protocols

Steady-State Absorbance & Emission

Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.

  • Absorbance: Measure from 250 nm to 800 nm. Note the onset wavelength (

    
    ) to estimate the optical bandgap (
    
    
    
    ).
  • Fluorescence (

    
    ):  Excite at the absorption maximum.
    
    • Expert Insight: Triazine D-A molecules often exhibit broad, structureless emission due to Intramolecular Charge Transfer (ICT). If the emission redshifts significantly with increasing solvent polarity, the ICT nature is confirmed.

Determination of Singlet-Triplet Energy Gap ( )

Rationale: The magnitude of


 dictates the efficiency of RISC. It is calculated as 

.

Protocol:

  • Fluorescence (

    
    ):  Measure the fluorescence spectrum at Room Temperature (300 K). Take the intersection of the normalized absorption and emission spectra (or the onset of emission) as 
    
    
    
    .
  • Phosphorescence (

    
    ): 
    
    • Cool the sample to 77 K using a liquid nitrogen cryostat.

    • Use a gated acquisition mode (delay: 1–5 ms) to filter out prompt fluorescence, leaving only the long-lived phosphorescence.

    • Identify the highest energy vibrational peak (0-0 transition) of the phosphorescence spectrum. This energy corresponds to

      
      .
      
  • Calculation:

    
    .
    
    • Target: For efficient TADF,

      
       should be 
      
      
      
      eV.
Time-Resolved Photoluminescence (TRPL)

Instrument: TCSPC (Time-Correlated Single Photon Counting) or MCS (Multi-Channel Scaling) for longer lifetimes.

Protocol:

  • Excitation: Use a pulsed laser diode (e.g., 375 nm or 405 nm).

  • Detection: Monitor emission at the peak wavelength.

  • Timescales:

    • Prompt Component (

      
      ):  Measure in a 50–100 ns window (TCSPC).
      
    • Delayed Component (

      
      ):  Measure in a 10–100 µs window (MCS).
      
  • Temperature Dependence (The TADF "Smoking Gun"):

    • Measure decay curves from 77 K to 300 K.

    • Validation: In TADF materials, the delayed fluorescence intensity increases as temperature rises (thermal activation of RISC). If the lifetime simply increases without intensity gain at low T, it is classical phosphorescence, not TADF.

Quantitative Analysis & Calculations

To quantify the TADF efficiency, we utilize the measured quantum yields and lifetimes.

Table 1: Key Photophysical Parameters & Formulas

ParameterSymbolFormula / Method
PL Quantum Yield

Measured via Integrating Sphere (Absolute Method)
Prompt Fraction


Delayed Fraction


RISC Rate


(approximate)
ISC Rate


(assuming

)
Absolute PLQY Measurement (Integrating Sphere)

Why: Relative methods (using quinine sulfate) are inaccurate for solid films and scattering samples.

  • Blank Scan: Measure the excitation scatter of the empty sphere (or blank substrate).

  • Sample Scan: Place the sample in the sphere. Measure excitation scatter (reduced due to absorption) and the emission profile.

  • Calculation:

    
    
    

Visualizations (Graphviz/DOT)

Experimental Workflow Diagram

This diagram outlines the logical flow from sample preparation to data extraction.

ExperimentalWorkflow Sample Triazine Sample Prep Preparation (Solvent/Film) Sample->Prep Deox Deoxygenation (Freeze-Pump-Thaw / Glovebox) Prep->Deox Crucial Step SteadyState Steady-State Spectroscopy Deox->SteadyState Transient Transient PL (TCSPC/MCS) Deox->Transient Sphere Integrating Sphere (PLQY) Deox->Sphere Cryo Cryogenic Study (77 K) SteadyState->Cryo Determine S1/T1 Data Data Analysis (Rates & Gaps) Cryo->Data Delta Est Transient->Data Lifetimes (tau) Sphere->Data Quantum Yield (Phi)

Caption: Workflow for photophysical characterization of triazine TADF materials, highlighting the critical deoxygenation step.

TADF Mechanism & Energy Transfer

This diagram illustrates the electronic transitions involved in the Triazine-based TADF process.

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited (S1) (Charge Transfer) S0->S1 Excitation (hν) S1->S0 Prompt Fluorescence (ns) T1 Triplet Excited (T1) (Locally Excited) S1->T1 ISC (k_ISC) S1->T1 ΔEst < 0.2 eV T1->S0 Phosphorescence (Non-radiative @ 300K) T1->S1 RISC (k_RISC) (Thermal Activation)

Caption: Jablonski diagram showing the recycling of Triplet excitons (T1) to Singlet (S1) via RISC, enabled by small


.

References

  • Endo, A., et al. (2011). Thermally Activated Delayed Fluorescence from Sn4+-Porphyrin Complexes and Their Application to Organic Light Emitting Diodes. Advanced Materials. Link

  • Uoyama, H., et al. (2012). Highly efficient organic light-emitting diodes from delayed fluorescence. Nature. Link

  • Tanaka, H., et al. (2012). Determination of the Absolute Photoluminescence Quantum Yield of Solutions using an Integrating Sphere. Edinburgh Instruments Application Note. Link

  • Dias, F. B. (2015). Kinetics of Thermally Activated Delayed Fluorescence in Organic Light-Emitting Diodes. Methods and Applications in Fluorescence. Link

  • Goushi, K., et al. (2012). Efficient organic light-emitting diodes through up-conversion from triplet to singlet excited states of exciplexes. Nature Photonics. Link

Sources

Advanced Protocol: Triphenyl-Triazine Based Covalent Organic Frameworks for Photocatalytic Hydrogen Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, characterization, and application of Triphenyl-Triazine (TPT) based Covalent Organic Frameworks (COFs) for photocatalytic hydrogen evolution reaction (HER). TPT moieties are critical "electron acceptor" nodes in Donor-Acceptor (D-A) COFs due to their high planarity, electron deficiency, and nitrogen-rich active sites.

Recent breakthroughs, such as the TFP-TPTPh COF and CTF-AA , have demonstrated HER rates exceeding 2,700–4,600 µmol g⁻¹ h⁻¹ , challenging traditional inorganic semiconductors. This protocol standardizes the workflow to achieve high crystallinity (AA stacking) and optimal charge separation, which are the primary drivers of catalytic efficiency.

Part 1: Scientific Foundation & Mechanism

Why Triphenyl-Triazine (TPT)?

The 1,3,5-triazine ring (


) is the functional core of these frameworks. Its efficacy in HER stems from three molecular advantages:
  • Electron Acceptor Capacity: The electron-deficient nature of the triazine ring makes it an ideal acceptor in D-A systems, facilitating the separation of photogenerated excitons.

  • Nitrogen Active Sites: The lone pair electrons on the nitrogen atoms serve as docking sites for protons (

    
    ) or metal co-catalysts (e.g., Pt nanoparticles), lowering the Gibbs free energy (
    
    
    
    ) for hydrogen adsorption.
  • Planarity & Stacking: TPT derivatives are highly planar, promoting strong

    
    -
    
    
    
    stacking. This leads to AA-stacking modes , which form continuous vertical columns for charge transport, significantly outperforming staggered AB-stacking modes.
The Photocatalytic Mechanism

The hydrogen production process in TPT-COFs follows a four-step "Exciton-to-Gas" pathway:

  • Photon Absorption: The COF absorbs visible light (

    
     nm), exciting an electron from the HOMO (linker-dominated) to the LUMO (triazine-dominated).
    
  • Exciton Dissociation: The built-in electric field of the D-A structure splits the exciton. Electrons migrate to the triazine nodes.

  • Charge Transfer: Electrons transfer to the surface active sites or co-catalyst (Pt).

  • Proton Reduction:

    
    .
    

HER_Mechanism Light Visible Light (>420 nm) COF_GS COF Ground State (HOMO) Light->COF_GS hv Exciton Exciton Generation (e- / h+ pair) COF_GS->Exciton Excitation Separation Charge Separation (D-A Interface) Exciton->Separation Dissociation Triazine Triazine Acceptor (Electron Trap) Separation->Triazine e- Transfer Pt_Site Pt Co-catalyst (Active Site) Triazine->Pt_Site Migration H2_Gas H₂ Evolution Pt_Site->H2_Gas 2H+ + 2e- Sacrificial Sacrificial Agent (TEOA/Ascorbic Acid) Sacrificial->Separation Hole Scavenging (h+)

Figure 1: Charge transfer pathway in TPT-based COFs. The triazine ring acts as the primary electron sink before transfer to the catalytic center.

Part 2: Synthesis Protocol (TFP-TPTPh COF)

This protocol targets the synthesis of TFP-TPTPh , a benchmark keto-enamine linked COF known for high chemical stability and HER activity.

Materials
  • Monomer A (Aldehyde): 1,3,5-Triformylphloroglucinol (TFP) - Keto-enol tautomerism confers stability.

  • Monomer B (Amine): 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)trianiline (TPTPh-NH2).

  • Solvent System: 1,4-Dioxane / Mesitylene (1:1 v/v).

  • Catalyst: Aqueous Acetic Acid (6 M).

Step-by-Step Synthesis
  • Precursor Dissolution:

    • In a Pyrex tube (o.d. 10 mm), charge TFP (0.3 mmol) and TPTPh-NH2 (0.2 mmol).

    • Add 3.0 mL of 1,4-Dioxane/Mesitylene (1:1) mixture.

    • Sonicate for 10 minutes until a homogeneous dispersion is achieved.

  • Catalyst Addition:

    • Add 0.3 mL of 6 M aqueous acetic acid dropwise.

    • Note: The color typically deepens immediately due to Schiff-base formation initiation.

  • Degassing (Critical):

    • Flash freeze the tube in liquid nitrogen.

    • Apply vacuum (< 10 Pa) and pump for 5 minutes.

    • Thaw. Repeat this "Freeze-Pump-Thaw" cycle 3 times to remove oxygen (which inhibits crystallization).

    • Flame-seal the tube under vacuum.

  • Solvothermal Reaction:

    • Place the sealed tube in an oven at 120°C for 72 hours .

    • Optimization Tip: Undisturbed heating promotes larger crystallite domains.

  • Work-up & Activation:

    • Cool to room temperature. Filter the precipitate.

    • Wash extensively with THF, Acetone, and Ethanol to remove oligomers.

    • Soxhlet Extraction: Extract with THF for 24 hours.

    • Drying: Vacuum dry at 100°C for 12 hours. Yield is typically ~80% as a yellow/orange powder.

Part 3: Characterization Checklist

Before HER testing, validate the material quality.

TechniqueKey MetricTarget Specification (High Quality)
PXRD CrystallinitySharp peaks at low 2

(~2-4°). Distinct (001) peak at ~26° indicates

-

stacking.[1]
BET Isotherm PorositySurface Area > 700 m²/g.[2][3][4] Type IV isotherm (mesoporous).
FT-IR Bond FormationDisappearance of N-H (~3100-3400 cm⁻¹) and C=O (aldehyde). Appearance of C=N (~1620 cm⁻¹).
UV-Vis DRS Band GapAbsorption edge > 450 nm.[1] Band gap ~2.2 - 2.4 eV.
TEM/SEM MorphologyNanorods or nanofibers indicate ordered stacking (preferred for charge transport).

Part 4: Photocatalytic H₂ Evolution Protocol

Safety Warning: Hydrogen is explosive. Ensure the reactor is leak-tight and ventilated.

Reactor Setup
  • Vessel: Pyrex top-irradiation reaction vessel with a quartz window.

  • Light Source: 300W Xenon lamp with a 420 nm cut-off filter (to ensure visible light activity).

  • Temperature Control: Water jacket maintained at 25°C.

Standard Operating Procedure (SOP)
  • Catalyst Dispersion:

    • Disperse 5 mg of TPT-COF powder in 100 mL of water.

    • Sonicate for 30 minutes to exfoliate/disperse aggregates.

  • Sacrificial Agent:

    • Add 10 vol% Triethanolamine (TEOA) or Ascorbic Acid.

    • Why? TEOA scavenges photogenerated holes (

      
      ), preventing electron-hole recombination.
      
  • Co-catalyst Loading (In-situ Photodeposition):

    • Add calculated amount of

      
       solution to achieve 3 wt% Pt  loading.
      
    • Note: Pt will reduce onto the COF surface during the first 30 mins of irradiation.

  • Degassing:

    • Seal the system and purge with Argon for 30 minutes to remove dissolved

      
      .
      
    • Validation: Inject a sample into GC;

      
       peak should be negligible.
      
  • Irradiation & Detection:

    • Turn on the Xe lamp.

    • Sample the headspace gas every 30-60 minutes using an online Gas Chromatograph (GC) equipped with a TCD detector (Ar carrier gas).

Data Analysis & Metrics
  • Hydrogen Evolution Rate (HER): Normalized by mass and time (

    
    ).[1]
    
  • Apparent Quantum Efficiency (AQE):

    
    
    Target AQE for TPT-COFs: >1% at 420 nm is considered good; >5% is excellent.
    

Part 5: Performance Benchmarks & Troubleshooting

Comparative Performance Table
MaterialLinkageStackingCo-catalystHER (

)
Ref
TFP-TPTPh Keto-enamineAA (Eclipsed)None (Metal-free)2,712 [1]
Pt@CTF-1 TriazineAB (Staggered)0.4 wt% Pt20,000 [2]
CTF-AA TriazineAA (Eclipsed)3 wt% Pt4,691 [3]
g-C3N4 --3 wt% Pt~1,000(Control)
Troubleshooting Guide
  • Issue: Low HER Activity.

    • Check 1:Oxygen Presence. Even trace

      
       quenches the excited state or reacts with 
      
      
      
      . Re-purge the system.
    • Check 2:Poor Crystallinity. If PXRD peaks are broad, the charge carrier mobility is low. Optimize synthesis temperature or time.

    • Check 3:Pt Aggregation. If Pt nanoparticles are too large (>5 nm), activity drops. Reduce Pt loading or use slower photodeposition.

  • Issue: Material Bleaching.

    • Cause: The COF is decomposing (unstable linkage).

    • Solution: Switch to keto-enamine linked COFs (like TFP-TPTPh) which are more stable than imine-linked ones in water.

References

  • π-Electron-Extended Triazine-Based Covalent Organic Framework as Photocatalyst for Organic Pollution Degradation and H2 Production from Water. MDPI/ResearchGate. Available at: [Link]

  • Covalent triazine frameworks modified by ultrafine Pt nanoparticles for efficient photocatalytic hydrogen production. ResearchGate. Available at: [Link]

  • Phase engineering of covalent triazine frameworks to enhance photocatalytic hydrogen evolution performance. Royal Society of Chemistry / PMC. Available at: [Link]

  • 2,4,6-Triphenyl-1,3,5-Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. ResearchGate. Available at: [Link]

Sources

Application Note: Advanced Functionalization of the Triphenyl-1,2,4-Triazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic functionalization of the 3,5,6-triphenyl-1,2,4-triazine (TPT) scaffold. Unlike the symmetrical 1,3,5-triazines (e.g., cyanuric chloride), the 1,2,4-triazine core possesses unique electronic asymmetry and reactivity profiles that dictate specific synthetic strategies.

Strategic Analysis of the Scaffold

The 3,5,6-triphenyl-1,2,4-triazine (TPT) scaffold is a privileged structure in coordination chemistry (e.g., Actinide partitioning) and a growing pharmacophore in oncology. However, its functionalization presents a paradox:

  • Electronic Deficiency: The 1,2,4-triazine ring is highly electron-deficient ($ \pi $-deficient), making it susceptible to nucleophilic attack but resistant to electrophilic substitution.

  • Steric Crowding: The three phenyl rings create a "propeller-like" steric environment, shielding the core nitrogen atoms and hindering direct functionalization at the ring carbons.

Therefore, successful functionalization relies on three distinct logic streams:

  • De Novo Construction (Pre-functionalization): Introducing complexity before ring closure. This is the most robust method for modifying the phenyl rings.

  • The "3-Chloro" Divergence: Using 3-chloro-5,6-diphenyl-1,2,4-triazine as a linchpin intermediate for late-stage diversification.

  • Scaffold Metamorphosis (iEDDA): Utilizing the TPT core not as a final product, but as a reactive diene to access highly substituted pyridines via Inverse Electron Demand Diels-Alder reactions.

Visual Logic & Workflow

The following diagram illustrates the decision tree for synthesizing functionalized TPT derivatives.

TPT_Functionalization Target Target: Functionalized Triphenyl-1,2,4-Triazine Path_C Path C: Scaffold Hopping (iEDDA to Pyridines) Target->Path_C + Norbornene/Enamine Benzil Start: Benzil Derivative (Ar-CO-CO-Ar) Path_A Path A: De Novo Assembly (Pre-functionalized Phenyls) Benzil->Path_A Functionalized R-groups Intermediate_OH Intermediate: 3-Hydroxy-5,6-diphenyl-1,2,4-triazine Benzil->Intermediate_OH + Semicarbazide Amidrazone Start: Benzamidrazone (Ar-C(NH)NHNH2) Amidrazone->Path_A Path_A->Target Path_B Path B: 3-Position Divergence (Late-Stage Functionalization) Product_B 3-Amino/Alkoxy/Aryl TPTs (Ligands, Probes) Path_B->Product_B Nucleophilic Sub. / Pd-Coupling Product_C Pentaphenylpyridines (via N2 extrusion) Path_C->Product_C Intermediate_Cl Linchpin: 3-Chloro-5,6-diphenyl-1,2,4-triazine Intermediate_OH->Intermediate_Cl POCl3 / PCl5 Intermediate_Cl->Path_B Product_A Sym/Asym Aryl Derivatives (e.g., 4,4'-Br-TPT)

Caption: Workflow for TPT synthesis. Path A is preferred for phenyl ring modification. Path B allows library generation at the C3 position. Path C transforms the scaffold entirely.

Protocol 1: The "Linchpin" Strategy (C3-Functionalization)

This protocol describes the synthesis of the versatile 3-chloro-5,6-diphenyl-1,2,4-triazine intermediate and its subsequent functionalization. This is the industry standard for creating libraries of TPT derivatives.

Phase A: Synthesis of the 3-Hydroxy Scaffold

Mechanism: Condensation of an


-diketone (Benzil) with semicarbazide, followed by base-mediated cyclization.
  • Reagents: Benzil (10 mmol), Semicarbazide hydrochloride (11 mmol), Acetic Acid (glacial, 20 mL).

  • Procedure:

    • Dissolve Benzil in boiling Acetic Acid.

    • Add Semicarbazide HCl dissolved in a minimum amount of water.

    • Reflux for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1).

    • Critical Step: The initial product is often the semicarbazone. Cool the mixture and add water to precipitate.

    • Cyclization: Dissolve the precipitate in 1M NaOH (aq) and heat to reflux for 1 hour to close the ring.

    • Acidify with HCl to pH 3 to precipitate 3-hydroxy-5,6-diphenyl-1,2,4-triazine (often exists as the 2H-oxo tautomer).

    • Yield: Typically 85–95%. White/pale yellow solid.

Phase B: Chlorination (Activation)

Mechanism: Deoxy-chlorination using phosphoryl chloride.

  • Reagents: 3-Hydroxy-TPT (5 mmol),

    
     (15 mL), 
    
    
    
    -Dimethylaniline (catalytic, 5 drops).
  • Procedure:

    • Place 3-Hydroxy-TPT in a round-bottom flask under Argon.

    • Add

      
       carefully.[1] Add amine catalyst.[1][2][3]
      
    • Reflux for 3 hours. The suspension should clear.

    • Quench: Distill off excess

      
       under reduced pressure. Pour the residue onto crushed ice/water with vigorous stirring.
      
    • Extract with DCM (

      
       mL), wash with 
      
      
      
      , dry over
      
      
      .
  • Safety:

    
     is corrosive and reacts violently with water. Use a blast shield.
    
Phase C: Functionalization (Nucleophilic Aromatic Substitution - )

The C3-chlorine is highly labile due to the electron-withdrawing nature of the adjacent ring nitrogens (positions 2 and 4).

  • Option 1: Amination (Ligand Synthesis)

    • React 3-Chloro-TPT with primary/secondary amines (e.g., morpholine, hydrazine) in Ethanol at reflux.

    • Note: This is the primary route to BTP ligands (Bis-triazinyl pyridines) used in nuclear waste reprocessing.

  • Option 2: C-C Bond Formation (Suzuki-Miyaura)

    • React 3-Chloro-TPT with Aryl Boronic Acids,

      
       (5 mol%), 
      
      
      
      , in Toluene/Water.
    • Result: Fully substituted 3,5,6-triphenyl-1,2,4-triazines with asymmetric aryl rings.

Protocol 2: De Novo Assembly (Pre-functionalization)

To modify the phenyl rings at positions 5 and 6 (e.g., introducing -Br, -OMe, or -NO2), it is inefficient to attempt EAS on the formed triazine. Instead, use functionalized benzils.

Reaction: Condensation of Functionalized Benzil + Benzamidrazone.

Component A (Benzil)Component B (Amidrazone)Product (TPT Derivative)
4,4'-DibromobenzilBenzamidrazone3-Phenyl-5,6-bis(4-bromophenyl)-1,2,4-triazine
Benzil4-Pyridineamidrazone3-(4-Pyridyl)-5,6-diphenyl-1,2,4-triazine
4,4'-Dimethoxybenzil4-Nitrobenzamidrazone3-(4-Nitrophenyl)-5,6-bis(4-methoxyphenyl)-TPT

Protocol:

  • Preparation of Amidrazone: React the corresponding Nitrile with Hydrazine hydrate in Ethanol (0°C to RT, 24h).

  • Condensation:

    • Mix Functionalized Benzil (1.0 eq) and Amidrazone (1.0 eq) in Ethanol or n-Butanol.

    • Heat to reflux for 4–12 hours.

    • Purification: These derivatives are often highly crystalline. Cool to 4°C and filter. Recrystallize from EtOH/DMF.

Protocol 3: Scaffold Metamorphosis (iEDDA)

Application: Bioorthogonal Chemistry & Synthesis of Crowded Pyridines. The 1,2,4-triazine core acts as an electron-deficient diene.[4] Upon reaction with an electron-rich dienophile (inverse electron demand), it undergoes a [4+2] cycloaddition followed by a retro-Diels-Alder loss of


.

Reaction: 3,5,6-Triphenyl-1,2,4-triazine + Norbornene


 Pyridine Derivative + 

+ Cyclopentadiene.
  • Reagents: TPT (0.5 mmol), Norbornene (5.0 mmol, excess), Xylene (5 mL).

  • Procedure:

    • Dissolve TPT in Xylene in a sealed pressure tube.

    • Add Norbornene.[5]

    • Heat to 140°C for 12–24 hours. (Note: TPT is less reactive than 1,2,4,5-tetrazines; high heat is required).

    • Observation: Evolution of nitrogen gas.

    • Workup: Evaporate solvent. Purify via column chromatography (Silica, Hexane/EtOAc).

  • Outcome: The triazine ring is converted into a pyridine ring. This is a powerful method to synthesize pentaphenylpyridine derivatives if alkynes are used as dienophiles.

Data Summary & References

Reactivity Comparison Table
Reaction TypePositionReactivity LevelNotes

C3-ClHighRequires 3-Chloro intermediate. Best for introducing heteroatoms.[1]
EAS Phenyl RingsVery LowTriazine ring deactivates attached phenyls. Direct nitration yields <10% and complex mixtures.
iEDDA Triazine CoreModerateRequires strained alkenes (Norbornene) or enamines. Slower than Tetrazines.
Coordination N1/N2HighForms stable complexes with Ln(III)/An(III). Soft donor character.
References
  • Synthesis of 1,2,4-Triazines: J. Org. Chem. 2018, 83 , 4229–4238. Link

  • iEDDA Reactivity: Org. Biomol. Chem. 2022, 20 , 6400-6412. Link

  • Coordination Chemistry (BTPs):Chem. Rev. 2013, 113, 2, 1113–1138.
  • Functionalization Strategies:Tetrahedron 2015, 71, 4355-4360.

Disclaimer: All protocols involve hazardous chemicals (


, Hydrazine). Perform all synthesis in a fume hood with appropriate PPE.

Sources

Utilizing 1,3,5-triazine derivatives as versatile reagents in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chameleon Core

The 1,3,5-triazine (s-triazine) scaffold is a cornerstone of modern organic synthesis, distinguished by its unique electronic deficiency and high symmetry. For drug development professionals, this ring system offers two distinct modes of reactivity:

  • Electrophilic Hub: As Cyanuric Chloride (TCT), it serves as a programmable scaffold for Sequential Nucleophilic Substitution (

    
    ), essential for DNA-Encoded Libraries (DELs).
    
  • Activation Platform: Derivatives like DMT-MM act as "green" coupling reagents, enabling amide bond formation in aqueous media without racemization.

This guide provides validated protocols for exploiting these properties, grounded in mechanistic rigor.

The Temperature-Controlled Gate: Cyanuric Chloride (TCT)

Core Concept: The reactivity of the three chlorine atoms in TCT (2,4,6-trichloro-1,3,5-triazine) is non-equivalent once the first substitution occurs.[1] The electron-donating nature of the incoming nucleophile deactivates the ring toward subsequent attacks. This creates a predictable, temperature-dependent window for orthogonal functionalization.

Mechanism & Reactivity Flow

The reaction follows an addition-elimination mechanism (


).
  • Rule of Thumb:

    • 
       Cl:  0°C (Exothermic, fast)
      
    • 
       Cl:  Room Temperature (20–25°C)
      
    • 
       Cl:  Reflux (>60–100°C)
      
Visualization: The TCT Reactivity Cascade

TCT_Reactivity TCT Cyanuric Chloride (TCT) Mono Mono-Substituted (Dichlorotriazine) TCT->Mono Nucleophile 1 0°C, Acetone/Water Di Di-Substituted (Monochlorotriazine) Mono->Di Nucleophile 2 RT, Base Tri Tri-Substituted (Functionalized Core) Di->Tri Nucleophile 3 Reflux (>60°C)

Figure 1: Temperature-dependent sequential substitution of Cyanuric Chloride. Note the increasing energy requirement for each step due to ring deactivation.

Protocol 1: Sequential Synthesis of a Tri-Substituted Scaffold

Target: Synthesis of a model triazine library scaffold (Amine-Amine-Alkoxy substitution).

Reagents:

  • Cyanuric Chloride (Recrystallized from hexane if yellowed).[1]

  • Nucleophile 1: Aniline (1.0 eq).

  • Nucleophile 2: Morpholine (1.0 eq).

  • Nucleophile 3: Methanol (Excess).

  • Base:

    
     or DIPEA.
    
  • Solvent: Acetone/Water (or THF).

Step-by-Step Methodology:

  • Step A (0°C): Dissolve TCT (10 mmol) in acetone (20 mL) and pour into crushed ice/water (30 mL) to form a fine suspension. Maintain temperature at 0–5°C.

  • Add Aniline (10 mmol) dropwise. Simultaneously add

    
     (5.3 g dissolved in water) to maintain pH neutral. Critical: Do not let temperature rise above 5°C. Stir for 2 hours.
    
  • Step B (RT): Add Morpholine (10 mmol) to the same pot. Allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours. Monitor by TLC (The di-substituted product is less mobile than the mono).

  • Step C (Reflux): Add excess Methanol (as solvent/reactant) and NaOH (1.1 eq relative to remaining Cl). Heat to reflux (65°C) for 12 hours.

  • Workup: Cool to RT. Evaporate volatile solvents. The product usually precipitates.[2] Filter and wash with water.[1][3][4][5]

Data Summary: Substitution Parameters

Step Nucleophile Type Temp (°C) Typical Yield Critical Control
1 Aliphatic Amines -10 to 0 >90% Exotherm control is vital to prevent di-substitution.
2 Aryl Amines / Phenols 20 - 40 80-90% pH maintenance (keep neutral/basic).

| 3 | Alcohols / Hindered Amines | 60 - 100 | 70-85% | Requires strong base (alkoxide) or prolonged heat. |

Activation Chemistry: DMT-MM

Core Concept: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM ) is a water-soluble condensing agent.[6][7][8] Unlike EDC/NHS, it does not require pH adjustment and is highly effective for coupling sterically hindered amino acids with minimal racemization.

Mechanism of Action

DMT-MM reacts with a carboxylate to form a reactive "active ester" (acyloxytriazine). This intermediate is highly susceptible to aminolysis but stable enough to resist rapid hydrolysis in water.

Visualization: DMT-MM Coupling Pathway

DMTMM_Mechanism Acid Carboxylic Acid (R-COOH) Inter Active Ester (Acyloxytriazine) Acid->Inter Activation (Fast) DMTMM DMT-MM (Reagent) DMTMM->Inter Activation (Fast) Product Amide Product (R-CONH-R') Inter->Product Aminolysis (Rate Limiting) Byprod Byproducts (NMM + DMTOH) Inter->Byprod Leaving Group Amine Amine (R'-NH2) Amine->Product Aminolysis (Rate Limiting)

Figure 2: Activation of carboxylic acids by DMT-MM. The reaction is driven by the formation of the stable triazine byproduct (DMTOH).

Protocol 2: Green Amide Coupling (Aqueous/Alcoholic)

Application: Peptide synthesis or conjugation of small molecules to polysaccharides (e.g., Hyaluronic Acid).[7][9][10]

Reagents:

  • Carboxylic Acid Substrate (1.0 eq).[4]

  • Amine Substrate (1.1 eq).

  • DMT-MM (1.1 - 1.2 eq).

  • Solvent: Methanol, Ethanol, or Water/THF mixtures.[6]

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid in the chosen solvent (0.1 M concentration).

  • Activation: Add DMT-MM solid directly to the solution. Stir for 5–10 minutes. Note: No additional base (like TEA) is needed if the amine is free; if using an amine salt, add 1.0 eq of NMM.

  • Coupling: Add the amine component.

  • Reaction: Stir at Room Temperature for 3–12 hours.

    • Monitoring: DMT-MM is water-soluble; disappearance of the starting acid can be monitored by HPLC.

  • Workup:

    • If in organic solvent: Evaporate solvent. Dissolve residue in

      
      , wash with water (removes DMTOH and NMM salts), 1N HCl, and Brine. Dry and concentrate.
      
    • If in water:[4][6][7] Product may precipitate (filter off) or require dialysis (for polymers).

Why use DMT-MM?

  • Racemization Control: Studies confirm DMT-MM yields <1% racemization in chiral peptide coupling, superior to EDC/HOBt in many polar solvents.

  • Cost/Availability: Can be synthesized in-house from CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) and N-methylmorpholine (NMM).

Inverse Electron Demand Diels-Alder (IEDDA)

Core Concept: The electron-deficient 1,3,5-triazine ring can act as a diene in IEDDA reactions with electron-rich dienophiles (like amidines or enamines).[11] This is a powerful method championed by the Boger group for synthesizing highly substituted pyrimidines and pyridines.

Protocol 3: Pyrimidine Synthesis via Boger Reaction

Reaction: 1,3,5-Triazine + Amidine


 Pyrimidine + Ammonia (loss of HCN/Nitrile).

Reagents:

  • 1,3,5-Triazine (unsubstituted or ester-substituted for higher reactivity).

  • Acetamidine hydrochloride (Dienophile).

  • Solvent: Acetonitrile or Dioxane.

Methodology:

  • Dissolve triazine (1.0 eq) and acetamidine HCl (2.0 eq) in dry acetonitrile.

  • Heat to reflux (80–100°C) for 12–24 hours.

  • Mechanism: The reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder reaction, eliminating a nitrile (or HCN) to restore aromaticity.

  • Purification: Silica gel chromatography.

References

  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Kunishima, M., et al. (1999). "DMT-MM: A Versatile Agent for the Preparation of Esters and Amides."[7] Tetrahedron, 55(46), 13159-13170. Link

  • Boger, D. L., et al. (1994). "Inverse Electron Demand Diels-Alder Reactions of Heterocyclic Azadienes." Journal of Organic Chemistry, 59(17), 4943–4949. Link

  • Dudley, J. R., et al. (1951). "Cyanuric Acid Derivatives. III. Alkoxy-s-triazines." Journal of the American Chemical Society, 73(7), 2986–2990. Link

  • D'Aloisio, V., et al. (2021). "DMTMM-Mediated Intramolecular Cyclization of Acidic Residues in Peptides." ACS Omega, 6(6), 4436–4447. Link

Sources

Troubleshooting & Optimization

Common side reactions in the synthesis of 1,2,4-triazines and their prevention.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,2,4-Triazine Synthesis Division

Status: Online 🟢 Current Wait Time: 0 minutes Operator: Senior Application Scientist (Ph.D.)

Welcome to the Heterocycle Synthesis Help Desk

You have reached the Tier-3 Support for nitrogen-rich heterocycles. We understand that synthesizing 1,2,4-triazines is deceptively complex. While the core chemistry (condensation of 1,2-dicarbonyls with amidrazones) appears straightforward, the electronic deficiency of the triazine ring and the subtlety of regiocontrol often lead to "experimental failures" that are actually predictable mechanistic outcomes.

Below you will find our Active Case Logs (Troubleshooting Guides) addressing the most frequent tickets submitted by your peers in drug discovery and agrochemistry.

TICKET #001: The "Twin Peaks" Error (Regioselectivity Failure)

User Complaint: "I reacted phenylglyoxal with my amidrazone, and LC-MS shows two peaks with the same mass. NMR confirms a 60:40 mixture of isomers. I need the 6-substituted isomer exclusively."

Diagnosis: You are experiencing Compromised Regiocontrol . In the condensation of unsymmetrical 1,2-dicarbonyls (like phenylglyoxal) with amidrazones, the reaction outcome is dictated by the initial nucleophilic attack.

The Mechanism: The amidrazone contains two nucleophilic nitrogens, but the terminal hydrazinyl nitrogen (


) is significantly more nucleophilic (alpha-effect) than the amidine nitrogen. It will preferentially attack the most electrophilic carbonyl carbon of your dicarbonyl.
  • Pathway A: Hydrazinyl

    
     attacks the aldehyde (more electrophilic) 
    
    
    
    Leads to the 5-substituted triazine.
  • Pathway B: Hydrazinyl

    
     attacks the ketone (less electrophilic) 
    
    
    
    Leads to the 6-substituted triazine.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
pH Modulation Add Lewis Acid (e.g.,

)
Lewis acids can chelate the dicarbonyl. If the chelation is bidentate, it may lock the conformation or activate the ketone, altering the electrophilicity gap [1].
Solvent Switch to Methanol/AcOH Protic solvents stabilize the zwitterionic intermediates. Acid catalysis (AcOH) promotes the dehydration step, which can sometimes be the rate-determining step that allows for thermodynamic equilibration between isomers.
Precursor Change Use

-acylamino ketones
Instead of dicarbonyls, use

-acylamino ketones reacting with hydrazine. This forces the regiochemistry because the "amino" nitrogen is already attached to the correct carbon [2].

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Unsymmetrical 1,2-Dicarbonyl + Amidrazone Check Is one Carbonyl an Aldehyde? Start->Check AldehydeYes Yes (e.g., Phenylglyoxal) Check->AldehydeYes High Electrophilic Difference AldehydeNo No (e.g., Methyl-Phenyl Diketone) Check->AldehydeNo Low Electrophilic Difference Mech1 Terminal Hydrazine attacks Aldehyde (Kinetic Control) AldehydeYes->Mech1 Mech2 Steric/Electronic Competition AldehydeNo->Mech2 Result1 Major Product: 5-Substituted Isomer Mech1->Result1 Result2 Mixture of 5- and 6-Isomers Mech2->Result2 Solution Solution: Use acyl hydrazide or Keto-aldehyde equivalent Result2->Solution Fix

Figure 1: Decision pathway for predicting and correcting regiochemical outcomes in triazine condensation.

TICKET #002: The "Open Loop" (Incomplete Cyclization)

User Complaint: "The reaction consumed the starting material, but the mass is M+18 higher than expected. It looks like the intermediate hydrazone formed but won't close the ring."

Diagnosis: This is Cyclodehydration Stalling . The initial condensation (hydrazone formation) is fast, but the second step—intramolecular attack of the amide nitrogen onto the ketone/aldehyde—is entropically disfavored and sterically sensitive.

Root Causes:

  • Conformation: The intermediate hydrazone might be in the E-configuration (anti), holding the nucleophilic nitrogen away from the carbonyl electrophile.

  • Deactivation: If the dicarbonyl moiety is highly electron-rich, the remaining carbonyl may not be electrophilic enough to accept the second attack.

Corrective Workflow:

  • The "Cook & Strip" Method:

    • Reflux in high-boiling solvent (e.g., Xylene or Ethanol) with a Dean-Stark trap or molecular sieves. Removing water drives the equilibrium toward cyclization (

      
      ).
      
  • Base-Induced Cyclization:

    • If thermal cyclization fails, treat the isolated intermediate with mild base (

      
       in EtOH). This deprotonates the amide nitrogen, making it a stronger nucleophile (amidate) to force ring closure.
      
  • Oxidative Cyclization (Alternative Route):

    • If using

      
      -hydroxy ketones (acyloins) instead of dicarbonyls, you form the dihydro-triazine first. This must be oxidized (e.g., 
      
      
      
      or DDQ) to aromatize [3].

TICKET #003: The "Vanishing Act" (Hydrolytic Instability)

User Complaint: "I isolated the product, but after column chromatography (silica/MeOH) or aqueous workup, the yield dropped by 50%, and I see ring-opened byproducts."

Diagnosis: You are dealing with Nucleophilic Ring Opening . The 1,2,4-triazine ring is highly


-deficient (electron-poor), similar to a "super-pyridine." It is extremely susceptible to nucleophilic attack at C-5 or C-3.

The Danger Zone:

  • Water/Hydroxide: Attack leads to ring opening or covalent hydration.

  • Alcohols (Methanol): Can add across the C=N bonds.

  • Electron-Withdrawing Groups (EWG): If your triazine has EWGs (e.g.,

    
    , 
    
    
    
    ), the ring is even more unstable.

Prevention Protocol:

  • Avoid Strong Bases: Never use

    
     or 
    
    
    
    during workup. Use buffered solutions (Phosphate buffer pH 6-7) if aqueous wash is necessary.
  • Chromatography: Use neutral alumina instead of silica gel if the compound is acid-sensitive. If using silica, add 1%

    
     to the eluent to neutralize acidity, but ensure your product doesn't react with the amine.
    
  • Storage: Store under inert atmosphere (Argon) at

    
    .
    

Advanced Protocol: Inverse Electron Demand Diels-Alder (IEDDA)

For users unable to synthesize specific 1,2,4-triazines via condensation, the IEDDA route using 1,2,4,5-tetrazines is the gold standard for accessing highly substituted systems.

Methodology:

  • Reactant: 3,6-Disubstituted-1,2,4,5-tetrazine (electron-deficient diene).

  • Reagent: Enamine, ynamine, or strained alkene (electron-rich dienophile).[1]

  • Process:

    
     Cycloaddition 
    
    
    
    Loss of
    
    
    
    
    Oxidation/Elimination
    
    
    1,2,4-Triazine (or Pyridazine depending on reactant).

Common Side Reaction: Polymerization

  • Issue: Tetrazines are highly reactive. If the dienophile is too reactive (e.g., simple enamines), polymerization occurs.

  • Fix: Use controlled release of the dienophile or use "masked" dienophiles (e.g., norbornadiene as an acetylene equivalent) [4].

IEDDA Workflow Diagram

IEDDA Tetrazine 1,2,4,5-Tetrazine (Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate + Dienophile SideProduct Polymer/Oligomer (Side Reaction) Tetrazine->SideProduct Excess Reactivity Dienophile Dienophile (e.g., Enamine) Nitrogen - N2 (Gas) Intermediate->Nitrogen Product 1,2,4-Triazine Derivative Intermediate->Product -N2, -H2

Figure 2: The IEDDA pathway showing the critical nitrogen extrusion step and potential polymerization risk.

Standardized Experimental Protocol

Synthesis of 3,5,6-Trisubstituted-1,2,4-Triazine (Condensation Method)

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amidrazone (1.0 equiv) in Ethanol (

    
    ).
    
  • Addition: Add the 1,2-Dicarbonyl (1.05 equiv) dropwise at

    
    .
    
    • Note: Slow addition favors thermodynamic control.

  • Catalysis: Add Acetic Acid (5 mol%).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC.[2][3]

    • Checkpoint: If intermediate hydrazone persists (see Ticket #002), heat to reflux for 1 hour.

  • Workup:

    • Concentrate solvent in vacuo.

    • Dissolve residue in DCM.

    • Wash with Saturated

      
        (Quickly! Do not let sit).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to avoid decomposition.

References

  • Regioselective Synthesis via Lewis Acids

    • Title: Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxyl
    • Source: PubMed / Vertex AI Search Results.
    • URL:[Link] (General mechanism validation).

  • Alternative Precursors (Acylamino Ketones)

    • Title: Synthesis of 1,2,4-triazines (Organic Chemistry Portal).[4][5]

    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Oxidative Routes & Mechanisms

    • Title: A bibliometric review of triazine hybrids: synthesis, reactions, and applic
    • Source: RSC Advances (2025).
    • URL:[Link]

  • IEDDA & Tetrazine Reactivity

    • Title: Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes... A Retrospective.
    • Source: PubMed Central (Boger et al.).
    • URL:[Link]

Sources

Technical Support Center: Purification of 3,5,6-Triphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 3,5,6-Triphenyl-1,2,4-triazine (CAS: 24108-44-9).[1] It is designed for researchers requiring high-purity material for pharmacological screening or materials science applications.[1]

Critical Isomer Distinction

Before proceeding, ensure you are working with the correct isomer.

  • Target Compound: 3,5,6-Triphenyl-1,2,4-triazine (Asymmetric).[1]

  • Common Confusion: 2,4,6-Triphenyl-1,3,5-triazine (Symmetric, MP: 232–235 °C).[1]

  • Why it matters: The purification solvents and melting points differ significantly. This guide focuses strictly on the 1,2,4-triazine core, typically synthesized via the condensation of benzil with benzamidrazone.[1]

Part 1: Purification Protocols

Method A: Recrystallization (Primary Technique)

For crude material with >85% purity, recrystallization is the most efficient method.[1] The high aromaticity of the triphenyl system makes it amenable to hot alcohol or acetic acid treatment.

Solvent Selection Table

Solvent SystemSuitabilityNotes
Ethanol (Abs.) Excellent Best balance of yield and purity.[1] Dissolves impurities like benzil at RT; product requires heating.[1]
Glacial Acetic Acid Good Use for highly colored crude. Higher solubility power; requires careful washing to remove acid traces.[1]
DMF / Water Alternative Use only if the product fails to dissolve in boiling ethanol. Difficult to dry.[1]

Step-by-Step Protocol (Ethanol System)

  • Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (10 mL/g).

  • Reflux: Heat to vigorous reflux (approx. 78 °C). If solid remains, add solvent in 2 mL increments until dissolved.[1]

  • Hot Filtration: If black specks (carbonized material) persist, filter the hot solution through a pre-warmed glass frit or Celite pad.[1]

  • Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature (25 °C) over 2 hours. Do not shock-cool in ice immediately; this traps impurities.[1]

  • Final Cooling: Once ambient temperature is reached, cool at 4 °C for 1 hour.

  • Isolation: Filter the pale yellow/white needles.[1] Wash with cold ethanol (2 x 5 mL).[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 50 °C for 4 hours.

Method B: Flash Chromatography (Polishing)

Use this if the crude contains significant unreacted benzil (bright yellow) or tarry side products.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 9:1

    
     7:3).[1]
    
  • TLC Visualization: UV (254 nm).[1] The triazine core is UV active.[1]

Part 2: Troubleshooting & FAQs

Q1: My product has a persistent yellow color. Is this normal?

  • Diagnosis: Pure 3,5,6-triphenyl-1,2,4-triazine should be off-white to pale yellow.[1] A deep or bright yellow color typically indicates contamination with Benzil (starting material).[1]

  • Solution: Perform a wash with cold diethyl ether.[1] Benzil is highly soluble in ether, whereas the triazine is relatively insoluble.[1] Triturate the solid in ether, sonicate for 5 minutes, and filter.

Q2: The melting point is lower than expected (<150 °C).

  • Diagnosis: This indicates significant solvent inclusion or the presence of the intermediate dihydro-triazine .[1] In the synthesis (Benzil + Amidrazone), the intermediate requires oxidation to form the aromatic triazine.

  • Solution:

    • Dry the sample at 80 °C under vacuum to rule out solvates.[1]

    • Check NMR for aliphatic protons (CH) around 4.0–6.0 ppm, which indicate incomplete oxidation.[1] If found, reflux the material in acetic acid with a mild oxidant (e.g., air bubbling or Cu(OAc)₂) to aromatize the ring.[1]

Q3: I obtained a "gum" instead of crystals.

  • Diagnosis: Rapid cooling or supersaturation.[1]

  • Solution: Re-dissolve the gum in the minimum amount of boiling ethanol. Add a "seed crystal" if available, or scratch the inner wall of the flask with a glass rod to induce nucleation. Let it stand undisturbed for 24 hours.

Part 3: Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationLogic Start Crude 3,5,6-Triphenyl-1,2,4-triazine CheckPurity Check Purity (TLC/NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% or Tarry CheckPurity->LowPurity Recryst Recrystallization (Ethanol or AcOH) HighPurity->Recryst Chromatography Flash Chromatography (Hexane:EtOAc) LowPurity->Chromatography BenzilCheck Impurity: Benzil (Yellow)? Recryst->BenzilCheck FinalProduct Pure Product (Off-white Needles) Chromatography->FinalProduct EtherWash Triturate with Cold Ether BenzilCheck->EtherWash Yes BenzilCheck->FinalProduct No EtherWash->FinalProduct

Caption: Decision tree for selecting the optimal purification pathway based on crude purity and impurity profile.

References

  • Sigma-Aldrich. 3,5,6-Triphenyl-1,2,4-triazine Product Entry (CAS 24108-44-9).[1][2][3][4] Retrieved from (Note: Link directs to the general catalog for verification of CAS and existence).[1]

  • El-Brollosy, N. R. (2025).[1][5][6] Synthesis and reactions of some new 1,2,4-triazine derivatives. ResearchGate.[1] Retrieved from

  • BenchChem. Refining Purification Techniques for 1,2,4-Triazine Derivatives. Retrieved from [1]

  • PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Isocyanurate Comparison). Retrieved from [1]

Sources

Resolving the formation of regioisomeric mixtures in triazine synthesis.

[1]

Welcome to the Triazine Synthesis Support Hub

You are likely here because your LC-MS shows a "forest" of peaks where you expected a single sharp signal. Triazine chemistry—whether the symmetrical 1,3,5-triazine (s-triazine) or the asymmetric 1,2,4-triazine—is deceptively simple on paper but notoriously sensitive to process parameters.[1]

This guide treats your synthesis issues as "Support Tickets." We address the root causes of mixture formation, specifically:

  • Chemoselectivity Failure: Over-substitution in Cyanuric Chloride (TCT) chemistry.[1]

  • Regioselectivity Failure: Positional isomers in 1,2,4-triazine condensation.

  • Analytical Ambiguity: Inability to distinguish isomers via standard 1H NMR.

Ticket #001: "I cannot stop the reaction at the mono-substituted stage."

Context: Nucleophilic substitution of Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine). Issue: User targets a mono-amine derivative but obtains a mixture of mono-, di-, and tri-substituted products.

Root Cause Analysis

The 1,3,5-triazine ring relies on electronic deactivation to control substitution.[1]

  • The Mechanism: The starting material (TCT) is highly electron-deficient (electrophilic).[1]

  • Step 1: When the first nucleophile replaces a Chlorine, it donates electron density into the ring (via resonance), making the remaining two Chlorines less reactive.[1]

  • The Failure Mode: If you allow the temperature to spike or add base too quickly, you overcome this energy barrier, allowing the second nucleophile to attack immediately.[1]

Troubleshooting Protocol: The "0-25-Reflux" Rule

Follow this strict thermodynamic gating protocol to isolate specific derivatives.

Target ProductTemperature LimitBase Addition RateSolvent System
Mono-substituted -5°C to 0°C Dropwise over 1-2 hrsAcetone/Water or THF
Di-substituted 20°C to 25°C Steady streamAcetone/Water or THF
Tri-substituted Reflux (>60°C) Bolus/RapidDioxane or Toluene

Critical Control Point: Do not add the base (e.g.,

111
Workflow Visualization

TCT_SubstitutionStartCyanuric Chloride (TCT)Step1Add Nucleophile 1 + BaseTemp: < 0°CStart->Step1Check1Is Temp Controlled?Step1->Check1MonoProduct A: Mono-substituted(2,4-dichloro-6-amino-triazine)Check1->MonoYesMix1ERROR: Mixture of Mono/DiCheck1->Mix1No (Exotherm)Step2Add Nucleophile 2 + BaseTemp: Room Temp (25°C)Mono->Step2Isolate or ContinueDiProduct B: Di-substituted(2-chloro-4,6-diamino-triazine)Step2->DiStep3Add Nucleophile 3 + BaseTemp: Reflux (>60°C)Di->Step3Isolate or ContinueTriProduct C: Tri-substitutedStep3->Tri

Figure 1: The thermodynamic gating strategy for sequential substitution of cyanuric chloride.

Ticket #002: "My 1,2,4-triazine synthesis yielded two regioisomers."

Context: Condensation of an unsymmetrical 1,2-dicarbonyl (e.g., phenylglyoxal) with an amidrazone or hydrazine derivative.[1] Issue: Formation of both 5-substituted and 6-substituted isomers (e.g., 5-phenyl-1,2,4-triazine vs. 6-phenyl-1,2,4-triazine).

Root Cause Analysis

This is a classic competition between Nucleophilicity and Electrophilicity .[1]

  • The Reactants:

    • 1,2-Dicarbonyl: Has two carbonyls.[1][2] One is usually more electrophilic (often the aldehyde or the one further from electron-donating groups).

    • Amidrazone/Hydrazine: Has two nitrogens.[1] The terminal hydrazine nitrogen (

      
      ) is usually more nucleophilic than the amide-like nitrogen.
      
  • The Rule: The most nucleophilic Nitrogen attacks the most electrophilic Carbonyl first.[1]

Troubleshooting Guide: Steering the Condensation

Scenario A: Phenylglyoxal + Amidrazone

  • Reactants: Ph-CO-CHO (Phenylglyoxal) +

    
    [1]
    
  • Analysis: The aldehyde (CHO) is more reactive (electrophilic) than the ketone (Ph-CO).[1] The terminal

    
     is the strong nucleophile.[1]
    
  • Outcome: The

    
     attacks the CHO.[1]
    
  • Result:3-substituted-5-phenyl-1,2,4-triazine (The Ph ends up at position 5).[1]

Scenario B: Benzil (Symmetric) + Unsymmetrical Hydrazine

  • If the dicarbonyl is symmetric (Ph-CO-CO-Ph), no regioisomerism occurs regarding the carbon skeleton.[1] The issue arises only if the hydrazine is substituted.[1]

Corrective Actions:

  • pH Adjustment:

    • Acid Catalysis: Protonating the carbonyls makes the difference in electrophilicity more pronounced.[1]

    • Base Catalysis: Increases the nucleophilicity of the hydrazine, often reducing selectivity (leading to 1:1 mixtures).[1] Stick to neutral or slightly acidic conditions (Acetic Acid) for better selectivity.

  • Steric Steering:

    • If electronic differentiation is poor (e.g., methyl vs ethyl ketone), use sterics.[1] The terminal

      
       will attack the less hindered carbonyl.[1]
      
Regioselectivity Decision Tree

Triazine_RegioStartReactants:Unsymmetrical 1,2-Dicarbonyl+Amidrazone/HydrazineAnalyzeAnalyze Carbonyl Electrophilicity(Aldehyde > Ketone > Ester)Start->AnalyzeDiffIs there a significantdifference?Analyze->DiffYesDiffMajor Pathway:Terminal NH2 attacksMost Electrophilic CDiff->YesDiffYes (e.g. CHO vs CO)NoDiffAnalyze StericsDiff->NoDiffNo (e.g. Me-CO vs Et-CO)StericCheckIs one Carbonylmore hindered?NoDiff->StericCheckMajorStericMajor Pathway:Terminal NH2 attacksLess Hindered CStericCheck->MajorStericYesMixtureResult: Unavoidable Mixture(Requires HPLC Separation)StericCheck->MixtureNo

Figure 2: Decision logic for predicting and controlling 1,2,4-triazine regioisomers.

Ticket #003: "I have two isomers. How do I tell them apart?"

Context: Analytical validation. 1D 1H NMR is often inconclusive because the triazine ring proton (H-6 or H-5) appears as a singlet in both isomers.[1]

The Diagnostic Protocol

Do not rely on chemical shift (

12D NMR1

Technique: HMBC (Heteronuclear Multiple Bond Correlation) You need to see the "Long Range" coupling (2-3 bonds) between the Ring Proton and the adjacent substituents.

Isomer CaseKey HMBC CorrelationInterpretation
5-Substituted Ring Proton (at C6)

N2 or N4
The C6 proton is isolated from the substituent at C5.[1] It will show correlations to the ring carbons, but not the substituent's internal carbons.
6-Substituted Ring Proton (at C5)

Substituent at C6
Strong correlation. The proton is on C5; the substituent is on C6. You will see a cross-peak between the C5-Proton and the ipso-Carbon of the substituent.[1]

Alternative: NOESY/ROESY

  • If the substituent has protons (e.g., a Phenyl group), a 6-substituted triazine will show a Through-Space (NOE) interaction between the Ring Proton (H-5) and the Ortho-protons of the phenyl ring at C6.[1]

  • A 5-substituted triazine places the Ring Proton (H-6) and the Phenyl group (at C5) adjacent to different nitrogens, often changing the NOE intensity, though this is subtler than HMBC.[1]

References & Validated Methods
  • Blotny, G. (2006).[1] "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522.[1]

    • Core Reference for the temperature-dependent substitution of Cyanuric Chloride.

  • Raw, S. A., et al. (2008).[1] "Regioselective synthesis of 1,2,4-triazines." Tetrahedron Letters, 49(21).[1]

    • Discusses the condensation mechanism of 1,2-dicarbonyls.

  • Paudler, W. W., & Barton, J. M. (1966).[1] "Proton Magnetic Resonance Spectra of 1,2,4-Triazines." The Journal of Organic Chemistry.

    • Foundational text on distinguishing triazine isomers via NMR.

  • BenchChem Technical Support. (2025). "Identifying and Minimizing Side Products in 1,2,4-Triazine Synthesis."

    • General troubleshooting workflows for heterocyclic synthesis.

For further assistance, please upload your .fid (NMR) or .raw (LCMS) files to the secure portal.[1]

Technical Support Center: Optimization of Nucleophilic Substitution on Triazine Rings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCT-OPT-001 Subject: Troubleshooting & Optimization of


 on 1,3,5-Triazine (Cyanuric Chloride)
Assigned Specialist:  Senior Application Scientist
Status:  Open

Executive Summary: The "Thermostat" Principle

Welcome to the Triazine Technical Support Center. If you are working with 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride or TCT), you are managing a programmable scaffold.[1]

The core principle of TCT chemistry is Temperature-Dependent Deactivation .

  • Step 1: The starting material is highly electron-deficient and reactive.

  • Step 2: Replacing one Cl with an electron-donating nucleophile (amine/alcohol) deactivates the ring, requiring more energy (heat) for the next substitution.

  • Step 3: The disubstituted ring is significantly deactivated, requiring high heat for the final substitution.

If you violate this thermodynamic hierarchy, you will encounter mixtures, hydrolysis, or stalled reactions.

Module 1: Critical Reaction Parameters (The "Why" and "How")

Temperature Control: The 0-20-80 Rule

The most common failure mode is thermal indiscipline. You must adhere to specific temperature windows to ensure selectivity.

Substitution StepTarget TempReactivity StatusCommon Issue
1st Substitution

to

Highly ReactiveOver-reaction: Formation of di-substituted byproducts if temp spikes.
2nd Substitution RT (

)
Moderately DeactivatedStalling: Reaction may freeze if too cold; hydrolysis if too hot/wet.
3rd Substitution Reflux (

)
Highly DeactivatedIncomplete Conversion: Requires forcing conditions (high boil solvent).
Base Selection: The Acid Scavenger

Every substitution releases one equivalent of HCl. This must be neutralized to drive the equilibrium, but the choice of base matters.

  • Inorganic (

    
    , 
    
    
    
    ,
    
    
    ):
    • Pros: Cheap, easy removal (water wash), prevents organic salt formation.

    • Cons: Poor solubility in organic solvents; requires water/acetone mixtures or phase transfer catalysts.

  • Organic (DIPEA, TEA):

    • Pros: Soluble in THF/DCM; good for anhydrous conditions.

    • Cons: Harder to remove; amine salts can catalyze side reactions or complicate purification.[2]

Module 2: Troubleshooting Guides (FAQ)

Q1: Why does my LC-MS show a mass corresponding to [M+16] or [M-Cl+OH]?

Diagnosis: Hydrolysis. You have replaced a chlorine with a hydroxyl group (-OH) instead of your nucleophile. This forms cyanuric acid derivatives.[3] Root Causes:

  • Wet Solvents: TCT is moisture sensitive. Even "technical grade" acetone can contain enough water to compete with your amine.

  • Exothermic Spikes: If the internal temp rises >10°C during the first addition, water becomes a competitive nucleophile.

  • High pH: Strong aqueous bases (NaOH) at high temps favor hydrolysis over amination.

Solution:

  • Switch to anhydrous THF and an organic base (DIPEA) if your nucleophile is expensive.

  • If using Acetone/Water, ensure the temperature stays strictly at

    
     during addition.
    
  • Use a weaker base (

    
    ) for the first step.
    
Q2: My reaction mixture turned into a solid brick/sludge. What happened?

Diagnosis: Solubility Crash. Mono- and di-substituted triazines often have drastically different solubility profiles than the starting material. Solution:

  • Solvent Switch: If using Acetone/Water, the intermediate may precipitate. Add more acetone or switch to 1,4-Dioxane (higher boiling, better solubility).

  • The "Slurry" Method: It is acceptable for the intermediate to precipitate as a fine slurry, provided you have vigorous mechanical stirring. Do not filter until the final step if performing a one-pot synthesis.

Q3: I cannot get the 3rd substitution to go to completion.

Diagnosis: Ring Deactivation. The ring is now electron-rich. A standard amine will not attack easily. Solution:

  • Force it: Switch solvent to Toluene or Dioxane and reflux (

    
    ).
    
  • Excess Nucleophile: Use 1.5–2.0 equivalents of the final nucleophile.

  • Catalysis: In extreme cases, add a Lewis Acid catalyst (rarely needed) or ensure your base is strong enough to deprotonate the nucleophile if it's an alcohol/phenol.

Module 3: Visualizing the Workflow

Workflow 1: The Selectivity Pathway

This diagram illustrates the energy landscape. Note how the energy barrier increases at each step.

TriazineReaction TCT TCT (Start) Highly Electrophilic Step1 Step 1: 0°C Exothermic TCT->Step1 + Nuc1 / Base Mono Mono-Substituted Deactivated Step1->Mono Mono->Mono Hydrolysis Risk (if Wet/Hot) Step2 Step 2: RT Moderate Rate Mono->Step2 + Nuc2 / Base Di Di-Substituted Highly Deactivated Step2->Di Di->Di Stalling Risk (Steric Hindrance) Step3 Step 3: Reflux Endothermic Activation Di->Step3 + Nuc3 / Base Tri Tri-Substituted Product Step3->Tri

Caption: Energy hierarchy of sequential substitution. Note the increasing temperature requirement to overcome ring deactivation.

Workflow 2: Troubleshooting Decision Tree

Use this logic flow when your yield is low.

Troubleshooting Issue Problem Detected Type1 Impurity: [M+16] / -OH Issue->Type1 Hydrolysis Type2 Impurity: Di-sub at Step 1 Issue->Type2 Over-reaction Type3 Stalled Reaction Issue->Type3 Incomplete Sol1 Action: Dry Solvents Lower Temp Type1->Sol1 Sol2 Action: Slow Addition Cool to -10°C Type2->Sol2 Sol3 Action: Increase Temp Switch to Dioxane Type3->Sol3

Caption: Rapid diagnostic logic for common S_NAr failures on the triazine scaffold.

Module 4: Standard Operating Procedure (SOP)

Protocol: One-Pot Sequential Substitution (Amine-Amine-Amine) Applicable for synthesizing tris(alkylamino)-1,3,5-triazines.

Reagents:

  • Cyanuric Chloride (1.0 eq)[1][4]

  • Amine A (1.0 eq), Amine B (1.0 eq), Amine C (excess)

  • DIPEA (3.5 eq total) or

    
     (3.5 eq)
    
  • Solvent: THF (anhydrous) or Acetone/Water (4:1)

Step-by-Step:

  • Preparation (Step 1 - Cold):

    • Dissolve TCT in solvent. Cool to

      
        in an ice/salt bath.
      
    • Add Amine A (1.0 eq) dropwise over 20 mins.

    • Add Base (1.0 eq) dropwise. Crucial: Keep internal temp

      
      .
      
    • Stir 1 hr at

      
      . Monitor by TLC/LC-MS.
      
  • Progression (Step 2 - Ambient):

    • Add Amine B (1.0 eq).

    • Add Base (1.0 eq).

    • Remove ice bath. Allow to warm to Room Temp (

      
      ) .
      
    • Stir 4–12 hrs. Note: If reaction is sluggish, heat to

      
      .
      
  • Completion (Step 3 - Heat):

    • Add Amine C (1.2–1.5 eq).

    • Add remaining Base (1.5 eq).

    • Heat to Reflux (

      
       for THF, 
      
      
      
      for Dioxane/Water).
    • Stir overnight (12–24 hrs).

  • Workup:

    • Evaporate organic solvent.

    • Pour residue into ice water. The product usually precipitates.

    • Filter and wash with water (removes salts) and cold hexanes (removes organic impurities).

References

  • Blotny, G. (2006).[1][4][5][6][7] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. BenchChem Technical Library.

  • Moccia, M., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker. Frontiers in Chemistry.

Sources

Preventing degradation and hydrolysis of the 1,2,4-triazine ring during workup.

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Nature of the Problem

The 1,2,4-triazine ring is an electron-deficient heterocycle, often described as "π-deficient." This electronic poverty makes the ring highly susceptible to nucleophilic attack , particularly at the C5 and C3 positions. Unlike electron-rich systems (e.g., pyrroles) that degrade via oxidation, 1,2,4-triazines degrade primarily via nucleophilic addition-elimination or covalent hydration followed by ring opening (retro-cyclization).

In a standard workup, the most common nucleophile is water , often catalyzed by trace acids (e.g., from silica gel) or bases (e.g., from aqueous washes).

The "Danger Zones"
ParameterCritical LimitConsequence
pH < 4.0 or > 9.0Rapid hydrolysis and ring cleavage.
Temperature > 40°C (in protic solvents)Accelerates nucleophilic attack by solvent.
Stationary Phase Acidic Silica Gel (pH ~4-5)Surface-catalyzed hydration and decomposition.
Nucleophiles Water, Alcohols, AminesAddition at C5 (kinetic) or C3 (thermodynamic).

Troubleshooting Guide (Q&A)

Issue 1: "My product decomposes on the silica column."

User Question: I synthesized a 3,5,6-trisubstituted-1,2,4-triazine. The crude NMR looked clean, but after flash chromatography on silica gel, the product degraded, and I recovered less than 30%. What happened?

Scientist's Diagnosis: You likely experienced acid-catalyzed hydrolysis on the silica surface. Standard silica gel is slightly acidic (pH 4–5). For electron-deficient triazines, protons activate the ring (specifically N2 or N4), making the C5 position hyper-electrophilic. Water retained in the silica then attacks C5, leading to ring opening.

Corrective Protocol:

  • Switch Stationary Phase: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and less likely to promote hydration.

  • Neutralize Silica: If you must use silica, pretreat it. Slurry the silica in your eluent containing 1% Triethylamine (TEA) . Flush the column with this buffer before loading your sample. This neutralizes acidic sites.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the compound within 10–15 minutes.

Issue 2: "I see a +18 mass peak in LCMS."

User Question: During workup, I see a small peak with a mass of [M+18]. Is this a hydrate? How do I get rid of it?

Scientist's Diagnosis: Yes, this is likely a covalent hydrate (addition of water across the C=N bond, usually at C5-N4). Unlike typical hydrates (water of crystallization), this is a chemical bond formation. In 1,2,4-triazines, this is often the first step toward total degradation.

Corrective Protocol:

  • Avoid Aqueous Acid: Ensure your aqueous washes are buffered to pH 7.0 (e.g., Phosphate buffer) rather than using water or dilute HCl.

  • Azeotropic Drying: If the hydrate is reversible (kinetic), you can sometimes revert it by dissolving the crude in toluene and concentrating it under vacuum (azeotropic removal of water).

  • Cold Workup: Perform all extractions at 0–4°C. The equilibrium favors the neutral heterocycle at lower temperatures compared to the hydrate.

Issue 3: "My ring opened into an imidazole."

User Question: I attempted a reduction of a substituent on the triazine, but I isolated an imidazole derivative instead. Why?

Scientist's Diagnosis: You triggered a reductive ring contraction . 1,2,4-triazines are notorious for extruding nitrogen or rearranging under reducing conditions (e.g., Zinc/Acetic acid) or nucleophilic attack followed by rearrangement. This is a known pathway where the triazine ring contracts to a more stable imidazole core.

Corrective Protocol:

  • Milder Reagents: Avoid dissolving metal reductions (Zn/HCl). Use selective catalytic hydrogenation or hydride reagents (NaBH₄) at low temperatures, strictly controlling equivalents.

  • Check pH: Ring contraction is often acid-catalyzed. Ensure the reaction medium remains neutral.[1]

Visualizing the Degradation Mechanism

The following diagram illustrates the primary failure mode: Nucleophilic Attack at C5 . This is the pathway you must block during workup.

TriazineDegradation Triazine 1,2,4-Triazine (Intact Ring) Protonation Protonation (Acidic Workup/Silica) Triazine->Protonation pH < 5 Activated Activated Cation (Highly Electrophilic C5) Protonation->Activated WaterAttack Nucleophilic Attack (H2O at C5) Activated->WaterAttack + H2O Hydrate Covalent Hydrate (Unstable Intermediate) WaterAttack->Hydrate RingOpen Ring Opening (Formyl Hydrazone) Hydrate->RingOpen Irreversible Degradation Degradation Products (Nitriles/Imidazoles) RingOpen->Degradation Prevention PREVENTION: Buffer pH 7 Neutral Silica Cold Temp Prevention->Protonation Blocks

Caption: Mechanism of acid-catalyzed hydrolysis initiating at the C5 position, leading to irreversible ring opening.

Optimized Workup Protocol

This protocol is designed to minimize "residence time" of the triazine in destabilizing environments.

Step-by-Step Methodology
  • Quenching (The "Cold Buffer" Method):

    • Do NOT pour the reaction mixture into water.

    • Prepare: A saturated solution of Ammonium Chloride (

      
      ) or Phosphate Buffer (pH 7.0) cooled to 0°C.
      
    • Action: Slowly add the reaction mixture to the stirring cold buffer. This dissipates heat (exotherms accelerate hydrolysis) and clamps the pH.

  • Extraction:

    • Use Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if the product is highly polar, as it drags more water into the organic phase.

    • Phase Separation: Separate layers immediately. Do not let them sit.

  • Drying (Crucial):

    • Use Sodium Sulfate (

      
      ) .[2] Avoid Magnesium Sulfate (
      
      
      
      ) if your triazine is sensitive, as
      
      
      is slightly Lewis acidic.
    • Filter and evaporate at < 35°C .

  • Purification (The "Neutral" Path):

    • Preferred: Recrystallization (e.g., Ethanol/Hexane).

    • If Chromatography is required:

      • Slurry Silica Gel 60 in eluent + 1% Triethylamine (

        
        ).
        
      • Pack column.[3]

      • Flush with 2 column volumes of pure eluent (to remove excess amine).

      • Load sample and elute rapidly.

Decision Matrix: Workup Strategy

WorkupStrategy Start Crude Reaction Mixture CheckSolubility Is product solid & stable? Start->CheckSolubility Recryst Recrystallization (Safest Method) CheckSolubility->Recryst Yes Chromatography Chromatography Required CheckSolubility->Chromatography No (Oil/Impure) SilicaCheck Is product acid sensitive? Chromatography->SilicaCheck NeutralSilica Use Et3N-Neutralized Silica SilicaCheck->NeutralSilica Moderate Sensitivity Alumina Use Neutral Alumina SilicaCheck->Alumina High Sensitivity

Caption: Decision tree for selecting the safest purification method based on compound stability.

References

  • BenchChem. (2025).[1][3] Identifying and minimizing side products in 1,2,4-triazine synthesis. Retrieved from 1[3]

  • Kozhevnikov, D. N., et al. (2004). Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides. ResearchGate. Retrieved from 4[5]

  • Azizian, J., & Krimi, A. R. (2011). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Asian Journal of Chemistry. Retrieved from 6

  • Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. Retrieved from 7

Sources

Scaling up the synthesis of 3,5,6-Triphenyl-1,2,4-triazine for bulk quantities.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the scalable synthesis of 3,5,6-Triphenyl-1,2,4-triazine (CAS: 24108-44-9), designed for researchers and process chemists requiring bulk quantities.

Technical Support Center: 3,5,6-Triphenyl-1,2,4-triazine Synthesis

Subject: Scale-Up Protocol & Troubleshooting for 3,5,6-Triphenyl-1,2,4-triazine Applicable For: Bulk Synthesis (>100g scale), Process Optimization Core Reaction: Condensation of Benzil with Benzamidrazone

Core Synthesis Logic & Pathway

The most robust and scalable route for synthesizing 3,5,6-Triphenyl-1,2,4-triazine involves the Neunhoeffer-type condensation of Benzil (an


-diketone) with Benzamidrazone. While direct condensation is straightforward, the critical technical challenge in bulk synthesis is the stability and quality of the Benzamidrazone  intermediate, which is often prepared in situ or immediately prior to use due to its tendency to decompose.
Reaction Scheme
  • Precursor Formation: Benzonitrile + Hydrazine

    
     Benzamidrazone[1][2]
    
  • Cyclization: Benzamidrazone + Benzil

    
     3,5,6-Triphenyl-1,2,4-triazine + 
    
    
    

SynthesisPathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup BN Benzonitrile BA Benzamidrazone (Unstable Intermediate) BN->BA EtOH, Reflux (Nucleophilic Addition) HH Hydrazine Hydrate HH->BA TPTZ 3,5,6-Triphenyl- 1,2,4-triazine (Target) BA->TPTZ Condensation - H2O BZ Benzil (1,2-Diphenylethane-1,2-dione) BZ->TPTZ CRUDE Crude Solid TPTZ->CRUDE Filtration PURE Purified Crystal (Yellow Needles) CRUDE->PURE Recrystallization (EtOH/AcOH)

Caption: Logical workflow for the two-step synthesis of 3,5,6-Triphenyl-1,2,4-triazine, highlighting the critical intermediate Benzamidrazone.

Step-by-Step Technical Protocol

Module A: Preparation of Benzamidrazone (Critical Precursor)

Note: Benzamidrazone is commercially available but expensive. For bulk scale, in-house synthesis is cost-effective.

Reagents:

  • Benzonitrile (1.0 eq)

  • Hydrazine Hydrate (80% or 100%, 1.2 eq)

  • Solvent: Absolute Ethanol

Protocol:

  • Charge: In a reactor, dissolve Benzonitrile in absolute ethanol (concentration ~2M).

  • Addition: Add Hydrazine Hydrate dropwise at room temperature to control exotherm.

  • Activation: Reflux the mixture for 12–24 hours.

    • Checkpoint: Monitor consumption of nitrile by TLC/HPLC. If reaction is sluggish, a catalytic amount of Sodium Ethoxide (NaOEt) can accelerate the formation of the imidate intermediate.

  • Isolation: Evaporate solvent under reduced pressure. The residue (Benzamidrazone) is a low-melting solid or oil. Use immediately for Module B to avoid dimerization/decomposition.

Module B: Condensation with Benzil

Reagents:

  • Benzil (1.0 eq relative to Benzamidrazone)

  • Solvent: Ethanol or n-Butanol (for higher temperature)

  • Catalyst: Glacial Acetic Acid (optional, promotes dehydration)

Protocol:

  • Dissolution: Dissolve Benzil in Ethanol (approx. 3-4 mL per gram of Benzil) and heat to 50°C.

  • Addition: Add the freshly prepared Benzamidrazone (dissolved in minimal Ethanol) to the Benzil solution.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Visual Cue: The solution typically deepens in color (yellow to orange/brown) as the triazine forms.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then to 0–5°C. The product should crystallize out.

  • Filtration: Filter the solid and wash with cold ethanol to remove unreacted benzil and hydrazine residues.

Troubleshooting & FAQs

Q1: My yield is low (<40%), and I see a lot of unreacted Benzil. What happened?

Diagnosis: This is typically due to the instability of Benzamidrazone . If the amidrazone degrades (releasing ammonia or forming dihydrotetrazines) before reacting with Benzil, the stoichiometry fails. Corrective Action:

  • Freshness: Ensure Benzamidrazone is used within 1-2 hours of preparation.

  • Reverse Addition: Add the unstable Benzamidrazone solution into the hot Benzil solution (not vice versa). This ensures that as soon as the amidrazone enters the reactor, it encounters a high concentration of Benzil and reacts, rather than sitting in a warm flask degrading.

Q2: The product is colored dark orange/brown instead of bright yellow. Is it impure?

Diagnosis: Yes, likely oxidation products or traces of polymerized hydrazine derivatives. Purification Strategy:

  • Recrystallization: The standard solvent is Ethanol or Acetic Acid .

    • Dissolve crude solid in boiling Glacial Acetic Acid (highly effective for bulk).

    • Add Activated Carbon (5% w/w), stir for 10 mins, and filter hot.

    • Cool slowly.[2] 3,5,6-Triphenyl-1,2,4-triazine crystallizes as bright yellow needles.

Q3: Can I use a "One-Pot" method to save time?

Answer: Yes, but with caution. Protocol: Mix Benzonitrile, Hydrazine Hydrate, and Benzil in Ethanol. Reflux for 24-48 hours. Risk: Hydrazine can react with Benzil to form Benzil dihydrazone or monohydrazone instead of reacting with Benzonitrile first. This leads to a complex mixture of side products. Recommendation: The Two-Step method (Module A -> Module B) is far superior for purity in bulk scales.

Quality Control & Data Specifications

ParameterSpecificationAnalytical Method
Appearance Yellow crystalline needlesVisual
Melting Point 233–235 °CDSC / Capillary
Solubility Soluble in DMF, DMSO, Hot AcOH; Insoluble in WaterSolubility Test
Key Impurity A Benzil (Starting Material)HPLC (RT shift)
Key Impurity B 3,5-Diphenyl-1,2,4-triazoleLC-MS (Side reaction of amidrazone)
Impurity Profile Logic Tree

Troubleshooting Start QC Check: Purity < 95% Check1 Is Benzil present? (TLC/HPLC) Start->Check1 Action1 Stoichiometry Error: Benzamidrazone decomposed. Recrystallize from EtOH. Check1->Action1 Yes Check2 Is melting point broad/low? Check1->Check2 No Action2 Solvent Inclusion or Triazole byproduct. Dry at 80°C under vacuum. Check2->Action2 Yes Check3 Dark Coloration? Check2->Check3 No Action3 Oxidative Impurities. Use Activated Carbon in hot filtration. Check3->Action3 Yes

Caption: Decision tree for identifying and rectifying common purity issues in TPTZ synthesis.

References

  • Neunhoeffer, H. (1978). The Chemistry of Heterocyclic Compounds, Vol 33: 1,2,4-Triazines. Wiley-Interscience. (Foundational text on triazine synthesis via amidrazones).
  • Sztanke, K., et al. (2024).[1] "(Hetero)Arene Ring-Fused [1,2,4]Triazines: Synthesis and Properties." Molbank, 2024(2), M1824. Link (Confirms Benzamidrazone + Quinone/Benzil route).

  • Farrar, J. M., et al. (2000).[3] "Synthesis and reactions of 1,2,4,5-thiatriazines." Journal of Organic Chemistry, 65(4), 931-933.[3] Link (Details preparation of benzamidrazone precursors).

  • PubChem. (2024). "1,3,5-Triphenyl-1,2,4-triazine Compound Summary." National Library of Medicine. Link (Note: Verify isomer specific data).

Sources

Overcoming steric hindrance in the synthesis of highly substituted triazines.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Ticket Volume: High
Topic: Overcoming Steric Hindrance in Highly Substituted 1,3,5-Triazines[1]

Welcome to the Triazine Synthesis Help Desk

Agent: Senior Application Scientist Subject: Troubleshooting Nucleophilic Aromatic Substitution (


) & Cross-Coupling Protocols

You are likely here because your third chlorine atom refuses to leave. The synthesis of 1,3,5-triazines (cyanuric chloride derivatives) is deceptively simple on paper but notoriously difficult in practice when bulky substituents are involved. The triazine core is electron-deficient, inviting nucleophiles, but as you substitute chlorines with electron-donating groups (amines, alkoxides), the ring becomes progressively deactivated. Add steric bulk to the equation, and the reaction hits a "brick wall."

Below are the troubleshooting guides (Tickets) for the most common failure modes, structured to get your synthesis back on track.

Ticket #001: Loss of Selectivity (Mixed Products)

Issue: "I’m trying to make a mono-substituted product, but I’m seeing di- and tri-substituted impurities." or "My reaction is a mess of inseparable byproducts."

Diagnosis: The reactivity of cyanuric chloride is strictly temperature-dependent. Violating the temperature thresholds leads to "over-substitution." Furthermore, the order of addition matters: Electron-Donating Groups (EDGs) deactivate the ring.

Standard Operating Procedure (SOP): Temperature Control

Substitution StepTarget PositionTemperature LimitKey Reagent Characteristic
1st Substitution C-20°C to -20°C Highly Reactive (e.g., Aliphatic amines)
2nd Substitution C-4Room Temp (20-25°C) Moderately Reactive (e.g., Anilines)
3rd Substitution C-6> 60°C to Reflux Low Reactivity / Bulky / Deactivated

Critical Rule (Order of Addition): Always introduce O-nucleophiles (Alkoxides) BEFORE N-nucleophiles (Amines) .

  • Reasoning: Amino groups are strong resonance donors. Once attached, they significantly reduce the electrophilicity of the remaining C-Cl bonds, making subsequent substitutions difficult. Alkoxy groups are less deactivating, preserving ring reactivity for the next step.

Visual Workflow:

Triazine_Temp_Control Start Cyanuric Chloride (Trichloro-1,3,5-triazine) Step1 Step 1: Mono-Substitution Temp: 0°C - (-20°C) Solvent: Acetone/THF Start->Step1 Check1 Check: Is Nucleophile O-based or N-based? Step1->Check1 Step2 Step 2: Di-Substitution Temp: 25°C (RT) Base: DIPEA/K2CO3 Check1->Step2 If O-nucleophile used first (Recommended) Check1->Step2 If N-nucleophile used first (Expect Deactivation) Step3 Step 3: Tri-Substitution Temp: >80°C (Reflux) Solvent: Dioxane/Toluene Step2->Step3

Figure 1: Temperature-dependent stepwise substitution logic for cyanuric chloride.

Ticket #002: The "Brick Wall" (Reaction Stalls at 3rd Substitution)

Issue: "I have a di-substituted intermediate. I am refluxing with a bulky amine (e.g., tert-butylamine or 2,6-dimethylaniline) in THF, but the starting material is unconsumed."

Diagnosis: Standard


 conditions (THF, mild base) provide insufficient energy to overcome the steric repulsion and electronic deactivation of the triazine ring.

Troubleshooting Protocol:

Option A: Solvent & Base Switch (Thermal Boost) THF boils at 66°C, which is often too low for sterically hindered substrates.

  • Solvent: Switch to 1,4-Dioxane (bp 101°C) or Toluene (bp 110°C).

  • Base: Switch to DIPEA (Hünig's Base) . It is non-nucleophilic and bulky, preventing it from attacking the ring itself while neutralizing HCl.

  • Procedure: Reflux for 12–24 hours.

Option B: Lewis Acid Activation If thermal boosting fails, use a Lewis Acid to coordinate with the triazine nitrogens or the leaving chloride, increasing the ring's electrophilicity.

  • Catalyst:

    
     or 
    
    
    
    (5–10 mol%).
  • Mechanism: The metal coordinates to the ring nitrogen, pulling electron density away from the carbon centers, making them more susceptible to nucleophilic attack despite the deactivation from previous substituents.

Q: Why not use a stronger base like NaH? A: Strong nucleophilic bases can attack the ring or cause side reactions. If you use NaH, ensure your nucleophile is deprotonated before addition, but be wary of hydrolysis if solvents aren't strictly anhydrous.

Ticket #003: The "Nuclear Option" (Transition Metal Catalysis)

Issue: "Standard


 failed completely. My nucleophile is extremely hindered (e.g., adamantylamine) or deactivated."

Diagnosis: When the activation energy for


 is too high due to steric clash, you must switch mechanisms. Palladium-catalyzed Buchwald-Hartwig amination  allows the reaction to proceed via oxidative addition/reductive elimination, which is less sensitive to the electronic deactivation of the ring.

Protocol: Pd-Catalyzed Amination of Chlorotriazines

ComponentRecommendationFunction
Catalyst Source

or

Provides Pd(0) active species.
Ligand (CRITICAL) XPhos or SPhos Bulky, electron-rich biaryl phosphines facilitate oxidative addition into the aryl-Cl bond and stabilize the crowded transition state.
Base

or

Anhydrous inorganic bases work best.
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry glassware; cycle Argon/Nitrogen 3 times. This chemistry is O2 sensitive.

  • Loading: Add Chlorotriazine (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq), 
    
    
    
    (5 mol%), and XPhos (10 mol%).
  • Solvent: Add anhydrous Dioxane.

  • Heat: Stir at 100°C for 12–18 hours.

  • Workup: Filter through Celite to remove Pd black; concentrate and purify via column chromatography.

Visual Decision Tree:

Synthesis_Decision_Tree Problem Target: 3rd Substitution on Triazine IsHindered Is the Nucleophile Sterically Hindered? Problem->IsHindered SNAr Attempt Standard SNAr Solvent: Dioxane (100°C) Base: DIPEA IsHindered->SNAr No/Mild Buchwald Switch to Buchwald-Hartwig Cat: Pd(OAc)2 / XPhos Base: Cs2CO3 IsHindered->Buchwald Yes (e.g., t-Butyl) Success Success? (Check TLC/LCMS) SNAr->Success Done Proceed to Workup Success->Done Yes Success->Buchwald No (Stalled)

Figure 2: Decision matrix for choosing between thermal SNAr and Pd-Catalysis.

Ticket #004: Hydrolysis & Side Reactions

Issue: "I see a peak with M-17 or M-35 mass difference, or a broad peak in NMR."

Diagnosis: Triazine chlorides are moisture-sensitive. If your solvent is "wet" (contains water), water competes with your hindered nucleophile. Since water is small, it wins the kinetic race, hydrolyzing the C-Cl bond to C-OH (cyanuric acid derivative).

Prevention Checklist:

References
  • Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Link

  • Mittal, A., et al. (2017). "Protocol for synthesis of di- and tri-substituted s-triazine derivatives." MethodsX, 4, 271-279. Link

  • Guram, A. S., et al. (2004). "Palladium-Catalyzed Amination of Aryl Halides with Hindered Amines." Journal of Organic Chemistry. (Foundational work on Buchwald-Hartwig with hindered substrates). Link

  • Kudo, N., et al. (2011). "Efficient Synthesis of Sterically Hindered 1,3,5-Triazines via Pd-Catalyzed Cross-Coupling." Chemical & Pharmaceutical Bulletin. Link

  • Menicagli, R., et al. (2004). "The effect of the temperature on the reaction of cyanuric chloride with nucleophiles." Tetrahedron Letters. Link

Catalyst selection and optimization for cross-coupling reactions involving triazines.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Coupling Optimization Hub . This guide addresses the specific challenges of cross-coupling reactions involving 1,3,5- and 1,2,4-triazines.

Triazines are among the most challenging substrates in cross-coupling due to three convergent failure modes: catalyst poisoning (via nitrogen coordination), hydrolytic instability (electron-deficient ring cleavage), and competitive


  pathways. This guide moves beyond standard textbook conditions to provide field-tested solutions for these specific issues.

PART 1: The Diagnostic Workflow

Before altering reagents, diagnose your failure mode. Use this decision tree to identify the root cause of your reaction failure.

TriazineOptimization Start START: Reaction Failure CheckSM Check Starting Material (LCMS/NMR) Start->CheckSM SM_Intact SM Intact (No Conversion) CheckSM->SM_Intact >90% SM Remainder SM_Gone SM Consumed (Low Yield/Byproducts) CheckSM->SM_Gone Complex Mixture Poisoning DIAGNOSIS: Catalyst Poisoning SM_Intact->Poisoning Triazine N binds Pd Hydrolysis DIAGNOSIS: Ring Hydrolysis (Hydroxy-triazine formed) SM_Gone->Hydrolysis Mass = SM - Cl + OH SNAr DIAGNOSIS: Competitive SNAr (Nucleophile attack w/o metal) SM_Gone->SNAr C-N/C-O bond formed (Wrong Regiochem) Protodehal DIAGNOSIS: Protodehalogenation SM_Gone->Protodehal Mass = SM - Cl + H Sol_Ligand ACTION: Switch to Bulky/e- Rich Ligand (XPhos, tBuXPhos) Poisoning->Sol_Ligand Sol_Base ACTION: Switch to Anhydrous Base (K3PO4, Cs2CO3) Hydrolysis->Sol_Base Sol_Temp ACTION: Lower Temp or Increase Cat. Loading SNAr->Sol_Temp Sol_Solvent ACTION: Use Non-Protic Solvent (Dioxane/Toluene) Protodehal->Sol_Solvent

Figure 1: Diagnostic logic for triazine cross-coupling failures. Identifying whether the reaction is stalling (poisoning) or decomposing (instability) is the critical first step.

PART 2: Catalyst & Ligand Selection (The "Hardware")

The Problem: Standard catalysts like


 or 

often fail with triazines. The Mechanism: Triazines are

-deficient. The nitrogen lone pairs are highly competent

-donors. Small, non-bulky ligands allow the triazine nitrogen to displace the phosphine on the Palladium center, forming a stable, inactive "Pd-N" complex (Catalyst Resting State) rather than entering the oxidative addition cycle.
Recommended Catalyst Systems
Reaction TypePrimary RecommendationLigand ClassMechanistic Rationale
Suzuki-Miyaura Pd(OAc)₂ + XPhos (or SPhos)Dialkylbiaryl PhosphinesSteric Bulk: The large isopropyl/cyclohexyl groups on the biaryl backbone create a "roof" over the Pd, physically preventing N-coordination from the triazine while facilitating oxidative addition to the C-Cl bond.
Suzuki (Difficult) Pd-PEPPSI-IPr NHC (N-Heterocyclic Carbene)Strong

-Donation:
NHCs bind Pd tighter than phosphines, preventing ligand dissociation. The steric bulk of the IPr wingtips prevents triazine poisoning.
Buchwald-Hartwig Pd₂dba₃ + tBuXPhos (or BrettPhos)Bulky Biaryl PhosphineReductive Elimination: These ligands are exceptionally bulky, which forces the crowded Pd(II) center to undergo reductive elimination to release the product and relieve steric strain.
Stille Pd(PPh₃)₄ + CuI TriphenylphosphineThe "Copper Effect": Copper(I) scavenges the free ligands or activates the stannane, sometimes bypassing the need for exotic ligands if the triazine is sterically accessible.

PART 3: Troubleshooting Guides (FAQs)

Scenario A: "My reaction turns black instantly and yields <5% product."

Diagnosis: Catalyst Decomposition & Aggregation (Pd-Black formation). Root Cause: The oxidative addition to chlorotriazines is slow because the ring is electron-deficient (making the C-Cl bond strong) but also capable of sequestering the catalyst. If the ligand falls off, Pd(0) aggregates into inactive metal particles. Solution:

  • Pre-complexation: Do not mix Pd source and ligand in situ with the substrate. Stir Pd(OAc)₂ and XPhos in solvent at 60°C for 30 mins before adding the triazine. This ensures the active catalytic species (

    
    ) is formed.
    
  • Use Pre-catalysts: Switch to XPhos Pd G2 or G3 precatalysts. These release the active species at a controlled rate, maintaining a high concentration of active catalyst relative to the "poisoned" state.

Scenario B: "I see the product mass, but also a 'plus 16' mass (M+16) byproduct."

Diagnosis: Hydrolytic Ring Cleavage (Hydroxytriazine formation). Root Cause: Triazines are sensitive to nucleophilic attack by hydroxide ions (


). Aqueous bases (like 

in water) attack the electron-deficient ring, displacing the chloride or opening the ring entirely. Solution:
  • Go Anhydrous: Switch to anhydrous

    
      or 
    
    
    
    .
  • Solvent Switch: Use 1,4-Dioxane or Toluene. Avoid alcohols (MeOH/EtOH) which can form alkoxide byproducts via

    
    .
    
  • Add Water Scavenger: Add 3Å molecular sieves to the reaction vessel if using hygroscopic bases.

Scenario C: "I'm doing a Buchwald-Hartwig, but the amine added without the catalyst!"

Diagnosis: Competitive


 (Nucleophilic Aromatic Substitution).
Root Cause:  Chlorotriazines are so electron-deficient that amines can attack them directly without Palladium. This often leads to poor regioselectivity if multiple halides are present.
Solution: 
  • Lower Temperature:

    
     generally has a higher activation energy barrier than a well-optimized Pd-catalyzed cycle. Running the reaction at 40-60°C with a highly active catalyst (e.g., Pd-PEPPSI-IPr) can favor the catalytic cycle over the thermal background reaction.
    
  • Base Selection: Use a weaker base (e.g.,

    
     instead of NaOtBu) to reduce the nucleophilicity of the amine, making it reliant on Pd-coordination to react.
    

PART 4: Standard Operating Protocol (SOP)

Protocol: Anhydrous Suzuki Coupling of Chlorotriazines Use this protocol to minimize hydrolysis and catalyst poisoning.

Reagents:

  • Chlorotriazine (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%)

  • Base: Anhydrous

    
     (Tribasic Potassium Phosphate) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Drying: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add Chlorotriazine, Boronic Acid, Base, and XPhos Pd G2 to the vial.

    • Note: If using unstable boronic acids, consider using MIDA boronates or adding the boronic acid in portions.

  • Purging: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent: Add anhydrous Dioxane via syringe.

  • Activation: Place in a pre-heated block at 80°C - 100°C.

    • Tip: Do not ramp the temperature. Drop the vial into the hot block to initiate the catalytic cycle immediately, outcompeting side reactions.

  • Monitoring: Monitor by LCMS at 1 hour. Triazines decompose upon prolonged heating; if conversion stalls, do not extend overnight. Isolate immediately.

PART 5: References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Blot, V., & Reissig, H. U. (2006). Functionalized 1,2,4-Triazines by Palladium-Catalyzed Cross-Coupling Reactions.[1][2][3][4] European Journal of Organic Chemistry, 2006(19), 4368-4376.

Sources

Validation & Comparative

Comparative study of 3,5,6-Triphenyl-1,2,4-triazine versus other triazine isomers.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 3,5,6-Triphenyl-1,2,4-triazine against its structural isomers (1,3,5- and 1,2,3-triazines). It synthesizes theoretical chemical principles with practical experimental applications, specifically addressing the "Triphenyl" scaffold's unique reactivity and its critical distinction from the pyridyl-derivatives used in iron determination.

Executive Summary: The Isomer Landscape

In heterocyclic chemistry, the arrangement of the three nitrogen atoms in the triazine ring dictates stability, reactivity, and application. While 1,3,5-triazine (s-triazine) derivatives are the industrial workhorses (stable, symmetric), 1,2,4-triazine (as-triazine) derivatives like 3,5,6-Triphenyl-1,2,4-triazine represent "reactive scaffolds" utilized for inverse electron demand Diels-Alder (IEDDA) reactions and as precursors to specific chelators.

Critical Distinction: Researchers often conflate the Triphenyl 1,2,4-triazine with its Pyridyl analogs (e.g., PDT, TPTZ). This guide clarifies that while the Triphenyl variant is a master of organic transformation (ring contractions), it lacks the coordination geometry for Iron(II) detection found in the Pyridyl variants.

Feature1,2,4-Triazine (as-triazine) 1,3,5-Triazine (s-triazine) 1,2,3-Triazine (v-triazine)
Symmetry Asymmetric (

or

)
Symmetric (

)
Asymmetric (

)
Stability Moderate; prone to ring contractionHigh; thermally stableLow; prone to

loss
Primary Use Bio-orthogonal chemistry, chelator scaffoldsPolymers, herbicides, photocatalysisTheoretical studies, high-energy materials
Reactivity High (IEDDA diene)Low (requires activation)High (Ring opening)

Structural & Electronic Analysis

Electronic Deficiency and Reactivity

The 1,2,4-triazine core is highly electron-deficient due to the adjacent nitrogen atoms (N1-N2) and the imine-like N4. This makes 3,5,6-Triphenyl-1,2,4-triazine an excellent electron-deficient diene .

  • 1,2,4-Isomer: The N1-N2 bond is a weak point, facilitating ring contraction with nucleophiles (e.g., Grignard reagents) to form imidazoles or pyrazoles.

  • 1,3,5-Isomer: The alternating N-C-N structure distributes electron density evenly, rendering the ring aromatic and resistant to nucleophilic attack without strong activation.

Visualization: Isomer Stability & Reactivity Flow

The following diagram illustrates the stability hierarchy and primary degradation pathways.

TriazineStability T135 1,3,5-Triazine (Most Stable) Reaction1 IEDDA Cycloaddition (Release of N2) T135->Reaction1 Requires Activation T124 1,2,4-Triazine (Reactive Scaffold) T124->Reaction1 Facile with Strained Alkenes Reaction2 Nucleophilic Attack (Ring Contraction) T124->Reaction2 Forms Imidazoles T123 1,2,3-Triazine (Least Stable) T123->Reaction1 Spontaneous N2 Loss

Caption: Stability hierarchy showing 1,2,4-triazine's unique position as a stable yet reactive diene for cycloadditions.

Synthesis Protocols

Synthesis of 3,5,6-Triphenyl-1,2,4-Triazine

Unlike the trimerization used for 1,3,5-triazines, the 1,2,4-isomer is constructed via condensation of a 1,2-dicarbonyl with a hydrazine derivative.

Method: Condensation of Benzil with Benzamidrazone.

Reagents:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzamidrazone (or Benzhydrazide imide)

  • Solvent: Ethanol or Acetic Acid

  • Catalyst: Piperidine (optional)

Protocol:

  • Preparation: Dissolve 10 mmol of Benzil in 20 mL of refluxing ethanol.

  • Addition: Add 10 mmol of Benzamidrazone hydrochloride dissolved in minimal water/ethanol.

  • Reflux: Heat the mixture at reflux for 2-4 hours. The solution typically deepens in color (yellow to orange).

  • Isolation: Cool the reaction mixture to

    
    . The product, 3,5,6-Triphenyl-1,2,4-triazine, precipitates as yellow needles.
    
  • Purification: Recrystallize from ethanol/DMF (9:1).

    • Yield: Typically 70-85%.

    • Melting Point: ~190-192°C.

Synthesis of 2,4,6-Triphenyl-1,3,5-Triazine

Method: Cyclotrimerization of Benzonitrile. Protocol:

  • Reagents: Benzonitrile, Triflic acid (catalyst).

  • Procedure: Stir benzonitrile at

    
     and add triflic acid dropwise. Allow to warm to room temperature over 24 hours.
    
  • Result: High yield of the symmetric trimer.

SynthesisPath Benzil Benzil (1,2-Dicarbonyl) Condensation Condensation (Reflux EtOH) Benzil->Condensation Hydrazine Benzamidrazone (N-N-C Scaffold) Hydrazine->Condensation Nitrile Benzonitrile (C-N Triple Bond) Trimerization Cyclotrimerization (Acid Cat.) Nitrile->Trimerization x3 Prod124 3,5,6-Triphenyl-1,2,4-Triazine (Yellow Needles) Condensation->Prod124 - H2O Prod135 2,4,6-Triphenyl-1,3,5-Triazine (White Solid) Trimerization->Prod135

Caption: Divergent synthetic pathways: Condensation for 1,2,4-isomers vs. Trimerization for 1,3,5-isomers.

Functional Performance: The Iron Chelation Myth

A common misconception in drug development and analytical chemistry is the interchangeability of "Triphenyl Triazine" isomers for iron detection.

The Coordination Void
  • 3,5,6-Triphenyl-1,2,4-triazine:

    • Binding: Poor. The phenyl rings at positions 3, 5, and 6 sterically hinder the nitrogen atoms. More importantly, it lacks the auxiliary nitrogen donors required to form a stable octahedral complex with Fe(II).

  • PDT (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine):

    • Binding: Excellent. The pyridyl group at position 3 works in concert with the triazine N2 and N4 to create a "Ferroin-like" pocket (

      
      ).
      
  • TPTZ (2,4,6-Tri(2-pyridyl)-1,3,5-triazine):

    • Binding: Gold Standard. The symmetric arrangement allows tridentate binding, forming an intensely violet complex (

      
      ).
      
Comparative Data Table
Property3,5,6-Triphenyl-1,2,4-triazine PDT (Pyridyl-Diphenyl-1,2,4) TPTZ (Tri-Pyridyl-1,3,5)
Fe(II) Binding Constant Negligible


Color with Fe(II) None/Pale YellowMagentaDeep Violet
Solubility (Organic) High (DCM, Toluene)ModerateModerate
Water Solubility InsolubleLow (requires sulfonation)Low (requires sulfonation)
Main Application Diels-Alder Diene, PrecursorFe(II) Extraction ReagentFe(II) Analytical Standard

Experimental Protocol: Iron Determination (Reference Method)

Note: Since the pure Triphenyl-1,2,4-triazine does not chelate iron effectively, this protocol uses the PDT derivative, which is the correct reagent for this isomer class.

Objective: Determination of trace Fe(II) in aqueous samples.

  • Reagent Prep: Dissolve 0.1g of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) in 100 mL of ethanol.

  • Buffer: Prepare an acetate buffer (pH 4.5).

  • Procedure:

    • Take 5 mL of sample.

    • Add 1 mL of Hydroxylamine Hydrochloride (10%) to reduce any Fe(III) to Fe(II).

    • Add 2 mL of Acetate Buffer.

    • Add 2 mL of PDT Reagent.

    • Allow color development for 5 minutes.

  • Detection: Measure absorbance at 555 nm .

    • Note: If using TPTZ (1,3,5-isomer), measure at 593 nm .

References

  • Synthesis of 1,2,4-Triazines: Neunhoeffer, H. (1978). The Chemistry of 1,2,3-Triazines and 1,2,4-Triazines, Tetrazines, and Pentazines. Wiley-Interscience.
  • Iron Chelation (PDT vs TPTZ): Croot, P. L., & Hunter, K. A. (2000). Determination of iron in seawater using the 1,2,4-triazine reagent PDT. Analytica Chimica Acta. Link

  • IEDDA Reactivity: Boger, D. L. (1986). Diels-Alder reactions of heterocyclic aza dienes.[1] Chemical Reviews, 86(5), 781–893. Link

  • 1,3,5-Triazine Properties: Blotny, G. (2006).[1][2][3][4][5] Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Link

  • Comparative Stability: Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. Link

Sources

Validating the structure of synthesized 3,5,6-Triphenyl-1,2,4-triazine using 2D NMR.

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, self-validating protocol for the structural confirmation of 3,5,6-Triphenyl-1,2,4-triazine using 2D NMR spectroscopy. It addresses the specific challenge of distinguishing regioisomers and assigning crowded aromatic signals where 1D NMR is insufficient.

Executive Summary

The Challenge: Synthesizing 3,5,6-triphenyl-1,2,4-triazine (often via condensation of benzil with benzhydrazide derivatives) presents a unique validation challenge. Unlike its highly symmetric isomer (2,4,6-triphenyl-1,3,5-triazine), the 1,2,4-triazine core is asymmetric. However, the three phenyl substituents create severe signal overlap in 1D ^1^H NMR (7.3–8.5 ppm), making it impossible to definitively assign the phenyl rings to their respective positions (C3, C5, or C6) or confirm the core isomeric structure solely by integration.

The Solution: A targeted 2D NMR workflow (COSY, HSQC, HMBC) provides the necessary connectivity data. This guide demonstrates why HMBC (Heteronuclear Multiple Bond Correlation) is the "gold standard" for this validation, offering a faster and more solution-relevant alternative to X-ray crystallography.

Strategic Comparison: Why 2D NMR?

The following table compares the efficacy of validation methods for triazine derivatives.

Feature1D ^1^H / ^13^C NMRX-Ray Crystallography2D NMR Protocol (Recommended)
Regioisomer Confirmation Low. Cannot distinguish 1,2,4 vs 1,3,5 isomers definitively due to peak overlap.High. Absolute structure determination.High. HMBC connectivity proves the N-C connectivity pattern.
Sample State Solution (native state for most applications).Solid State (crystal lattice effects may distort conformation).Solution.
Throughput High (Minutes).Low (Days/Weeks for crystal growth).Medium (1-2 Hours).
Cost/Resource Low.High (Requires diffractometer & single crystal).Moderate. Standard 400-600 MHz instrument.
Self-Validating? No. Relies on integration guessing.Yes.Yes. Internal cross-checks (COSY vs HMBC) confirm assignments.

Experimental Protocol

A. Sample Preparation[1][2][3]
  • Solvent: DMSO-d6 or CDCl3. DMSO-d6 is preferred for triazines to prevent aggregation and improve solubility of the planar aromatic system.

  • Concentration: ~10–15 mg in 600 µL solvent. High concentration is critical for detecting quaternary carbons in HMBC.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

B. Acquisition Parameters (600 MHz equivalent)
  • Temperature: 298 K (Standard). If broadening occurs due to phenyl rotation, elevate to 323 K.

  • Experiments:

    • ^1^H (1D): 16 scans, 2s relaxation delay.

    • ^13^C (1D): 1024 scans (essential for quaternary carbons).

    • COSY: Magnitude mode, 256 increments.

    • HSQC: Multiplicity-edited (distinguishes CH/CH3 from CH2).

    • HMBC: Long-range coupling optimized for JCH = 8 Hz.

C. Step-by-Step Assignment Logic

This protocol uses a "deductive" logic flow, moving from the known protons to the unknown core carbons.

Step 1: The "Anchor" Identification (1D & COSY)

The molecule has three phenyl rings. In 1D NMR, these appear as overlapping multiplets.

  • Action: Use COSY to trace the spin systems.

  • Logic: A phenyl ring forms a continuous spin system (ortho

    
    meta
    
    
    
    para). You will identify three distinct "networks" of protons.
  • Outcome: You now have three sets of protons: Ring A, Ring B, and Ring C. You do not yet know which is attached to C3, C5, or C6.

Step 2: Carbon Protonation Status (HSQC)
  • Action: Run HSQC to assign the carbon atoms of the phenyl rings.

  • Logic: Correlate the protons from Step 1 to their direct carbons.

  • Outcome: The "Triazine Core" carbons (C3, C5, C6) will NOT appear in HSQC because they are quaternary (no attached protons). This effectively filters out the core from the substituents.

Step 3: The "Smoking Gun" Connectivity (HMBC)

This is the critical validation step. We utilize the chemical shift distinctiveness of the triazine core.

  • Triazine Core Shifts (Expected):

    • C3: Most deshielded (~160–165 ppm) due to being flanked by two nitrogens (N=C -N).

    • C5/C6: Less deshielded (~150–158 ppm) compared to C3.

  • Action: Analyze HMBC correlations from the ortho-protons of Rings A, B, and C.

  • Logic:

    • The ortho-protons of Ring X show a strong 3-bond correlation to a carbon at ~164 ppm .

      
      Ring X is at Position 3. 
      
    • The ortho-protons of Ring Y and Ring Z correlate to carbons at ~155 ppm .

      
      Rings Y and Z are at Positions 5 and 6. 
      
  • Differentiation of 5 vs 6: Often difficult due to similarity, but C6 (adjacent to N1) and C5 (adjacent to N4) may show slight differences. However, confirming the unique C3 signal definitively validates the 1,2,4-triazine isomer over the symmetric 1,3,5-triazine (where all carbons would be equivalent).

Visualization of Logic

Diagram 1: Structural Validation Workflow

This flowchart illustrates the decision-making process for assigning the structure.

ValidationWorkflow Start Synthesized Product (White Solid) H1_NMR 1H NMR Spectrum (Overlapping Aromatic Region) Start->H1_NMR COSY COSY Experiment (Identify 3 Distinct Spin Systems) H1_NMR->COSY Deconvolute Multiplets HSQC HSQC Experiment (Filter Protonated vs Quaternary Carbons) COSY->HSQC Assign H-C Pairs HMBC HMBC Experiment (Long-Range Connectivity) HSQC->HMBC Target Quaternary Core Decision Check C3 Correlation: Is there a correlation to ~164 ppm? HMBC->Decision Result_Valid VALIDATED: 3,5,6-Triphenyl-1,2,4-triazine (Unique C3 confirmed) Decision->Result_Valid Yes Result_Invalid INVALID: Possible 1,3,5-Isomer (Symmetric Signals) Decision->Result_Invalid No

Caption: Workflow for deconvoluting aromatic signals and validating the triazine core isomerism.

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific HMBC correlations that define the structure.

HMBC_Logic cluster_triazine Triazine Core (Quaternary) cluster_phenyls Phenyl Substituents (Ortho Protons) C3 C3 (~164 ppm) (Between 2 Nitrogens) Note Key Differentiator: C3 is most deshielded C3->Note C5 C5 (~156 ppm) C6 C6 (~154 ppm) H_Ph1 H-Ortho (Ring A) (Doublet) H_Ph1->C3 Strong 3J Correlation (Defines Pos 3) H_Ph2 H-Ortho (Ring B) (Doublet) H_Ph2->C5 3J Correlation H_Ph3 H-Ortho (Ring C) (Doublet) H_Ph3->C6 3J Correlation

Caption: HMBC connectivity map. The correlation of Phenyl Ring A to the most deshielded carbon (C3) is the primary structural proof.

Representative Data Summary

The following data represents the expected spectral signature for a validated 3,5,6-triphenyl-1,2,4-triazine structure in DMSO-d6.

NucleusAssignmentChemical Shift (

, ppm)
MultiplicityKey HMBC Correlation
^13^C C-3 (Triazine) 163.5 - 164.5 QuaternaryFrom H-2',6' (Ring A)
^13^C C-5 (Triazine) 156.0 - 157.0QuaternaryFrom H-2'',6'' (Ring B)
^13^C C-6 (Triazine) 154.0 - 155.0QuaternaryFrom H-2''',6''' (Ring C)
^1^H H-2',6' (Ring A) 8.40 - 8.55DoubletTo C-3 (Strong)
^1^H H-2'',6'' (Ring B/C) 7.50 - 7.70MultipletTo C-5 / C-6
^1^H H-3,4,5 (Phenyls) 7.40 - 7.55MultipletTo Phenyl ipso-C

Note: Exact shifts vary by concentration and solvent, but the relative order (C3 > C5/C6) is constant.

References

  • El-Gaby, M. S. A., et al. (2025). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines. ResearchGate.[1] Retrieved January 28, 2026, from [Link]

  • Columbia University NMR Core. (n.d.). HSQC and HMBC Experiments. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (2025). Synthesis of 1,3,5-triazines and 1,2,4-triazines.[2] Retrieved January 28, 2026, from [Link]

  • Hebrew University of Jerusalem. (n.d.). Long-range heteronuclear correlation (HMBC).[3] Retrieved January 28, 2026, from [Link]

Sources

Structure-activity relationship (SAR) studies of 3,5,6-Triphenyl-1,2,4-triazine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) Studies of 3,5,6-Triphenyl-1,2,4-triazine Derivatives: A Comparative Technical Guide

Executive Summary & Scaffold Significance

The 1,2,4-triazine nucleus represents a privileged scaffold in medicinal chemistry, distinct from its symmetrical 1,3,5-isomer (s-triazine) due to its unique electronic distribution and reactivity profiles. Specifically, the 3,5,6-triphenyl-1,2,4-triazine derivatives have emerged as potent pharmacophores with dual-action capabilities, particularly in oncology (tubulin polymerization inhibition) and inflammation (COX-2/5-LOX inhibition).

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this class, comparing its efficacy against standard-of-care agents like Celecoxib , Cisplatin , and 5-Fluorouracil (5-Fu) .

The SAR Landscape: 3,5,6-Triphenyl-1,2,4-triazine

The biological efficacy of this scaffold is governed by three critical regions. Modifications at these positions dictate the switch between anti-inflammatory and anticancer modalities.

Region A: The C3-Position (The "Warhead")

The substituent at Carbon-3 is the primary determinant of biological target affinity.

  • Thiol (-SH) / Thione (=S): Critical for anti-inflammatory activity. The sulfur atom enhances lipophilicity and forms key interactions with the COX-2 hydrophobic channel.

  • Hydrazine / Amino Linkers: Essential for anticancer activity. These groups often facilitate hydrogen bonding with residues in the colchicine-binding site of tubulin or the ATP-binding pocket of kinases.

Region B: The C5 & C6 Positions (The Hydrophobic Anchors)
  • Phenyl Substitution: The 5,6-diphenyl motif acts as a hydrophobic anchor.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): Substituents like -OCH3 or -CH3 on the phenyl rings generally decrease potency by disrupting pi-stacking interactions.

    • Electron-Withdrawing Groups (EWGs): Halogens (F, Cl) at the para position of the phenyl rings significantly enhance metabolic stability and binding affinity.

Visual SAR Summary (DOT Diagram)

SAR_Landscape Core 1,2,4-Triazine Core C3 C3 Position (Functional Warhead) Core->C3 C5 C5 Position (Hydrophobic Anchor) Core->C5 C6 C6 Position (Hydrophobic Anchor) Core->C6 Thiol -SH / =S (COX-2 Selectivity) C3->Thiol Anti-inflammatory Hydrazine Hydrazine/Amino (Antitumor/Tubulin) C3->Hydrazine Anticancer Phenyl Phenyl Rings (Steric Fit) C5->Phenyl C6->Phenyl Halogens p-F / p-Cl (Metabolic Stability) Phenyl->Halogens Optimization

Figure 1: Strategic modification points on the 1,2,4-triazine scaffold determining pharmacological outcome.

Comparative Performance Analysis

The following data contrasts specific 3,5,6-triphenyl-1,2,4-triazine derivatives against clinical standards.

Table 1: Anti-Inflammatory Profile (Dual COX-2/5-LOX Inhibition)

Target: Inflammation and pain management.[1][2] Lead Compound:6k (5,6-diphenyl-1,2,4-triazine-3-thiol derivative) [1].[3][4]

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)Selectivity Index (SI)Ulcerogenic Index
Compound 6k 0.33 ± 0.02 4.90 ± 0.22 HighLow (Safe)
Celecoxib (Ref)1.81 ± 0.13>50 (Inactive)HighModerate
Zileuton (Ref)N/A15.04 ± 0.18N/AN/A
Indomethacin 0.45 ± 0.05N/ALow (Non-selective)High (Toxic)

Insight: Compound 6k demonstrates superior potency to Celecoxib (approx.[3][4] 5.5x more potent against COX-2) and possesses dual-inhibition capability (inhibiting 5-LOX), which is crucial for preventing the "arachidonic acid shunt" that often causes gastric ulcers in traditional NSAIDs.

Table 2: Anticancer Cytotoxicity Profile

Target: Solid tumors (Breast MCF-7, Glioma C6, Gastric MGC-803). Lead Compound:11E (5,6-diphenyl-1,2,4-triazine with 1,2,3-triazole linker) [2].[5]

CompoundCell LineIC50 (µM)Potency Relative to ControlMechanism
Compound 11E MGC-8033.24 > 5-Fu G2/M Arrest + Apoptosis
Compound 5 MCF-79.5 (µg/mL) > Cisplatin Unknown
5-Fluorouracil MGC-80315.60BaselineDNA/RNA Antimetabolite
Cisplatin MCF-712.0 (µg/mL)BaselineDNA Crosslinker

Insight: The incorporation of a 1,2,3-triazole linker at the C3 position (Compound 11E) significantly enhances cytotoxicity against gastric cancer cells compared to the metabolic inhibitor 5-Fu.

Mechanistic Causality & Signaling Pathways

Understanding how these molecules function is vital for rational drug design.

Mechanism 1: Dual COX-2/5-LOX Inhibition The 3-thiol group mimics the arachidonic acid substrate. By blocking both COX-2 and 5-LOX, these derivatives prevent the biosynthesis of both Prostaglandins (pain/inflammation) and Leukotrienes (bronchoconstriction/gastric damage).

Mechanism 2: Cell Cycle Arrest (G2/M) Bulky hydrophobic groups at positions 5 and 6 allow the molecule to occupy the colchicine-binding site of tubulin. This prevents microtubule polymerization, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.

Pathway Visualization (DOT Diagram)

Mechanism Drug 3,5,6-Triphenyl-1,2,4-triazine COX2 COX-2 Enzyme Drug->COX2 Inhibits (IC50 < 0.4µM) Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binds PGE2 Prostaglandin E2 (PGE2) ↓ COX2->PGE2 Microtubule Microtubule Polymerization ⛔ Tubulin->Microtubule Inflammation Reduced Inflammation (No Gastric Damage) PGE2->Inflammation Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Dual mechanistic pathways: Anti-inflammatory cascade (left) and Antiproliferative cascade (right).

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps (e.g., TLC monitoring, melting point confirmation).

Protocol A: Synthesis of 5,6-Diphenyl-1,2,4-triazine-3-thiol

Rationale: This reaction condenses a 1,2-diketone with thiosemicarbazide. The base (K2CO3) catalyzes the cyclization.

  • Reagents: Benzil (10 mmol), Thiosemicarbazide (10 mmol), K2CO3 (15 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve Benzil in refluxing ethanol.

    • Add Thiosemicarbazide and K2CO3.

    • Reflux for 4–6 hours. Validation: Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Disappearance of Benzil spot indicates completion.

    • Cool the mixture to room temperature; pour into crushed ice.

    • Acidify with glacial acetic acid to pH 4–5. Validation: Yellow precipitate should form immediately.

    • Filter, wash with water, and recrystallize from ethanol.

  • Yield: Expected 85–92%. M.P.: >200°C.

Protocol B: In Vitro COX-2 Inhibition Assay

Rationale: Colorimetric screening using TMPD oxidation.

  • Setup: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Enzyme Prep: Reconstitute COX-2 human recombinant enzyme in reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Incubation:

    • Add 10 µL of test compound (dissolved in DMSO) to the well.

    • Add 10 µL of COX-2 enzyme. Incubate at 25°C for 10 min.

  • Reaction: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).

  • Measurement: Read absorbance at 590 nm. Validation: Use DuP-697 as a positive control (known COX-2 inhibitor). % Inhibition = (Abs_control - Abs_sample) / Abs_control × 100.

References

  • Novel 5,6-diphenyl-1,2,4-triazine-3-thiol derivatives as dual COX-2/5-LOX inhibitors devoid of cardiotoxicity. ResearchGate. [Link]

  • Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]

  • Synthesis of novel 3, 5, 6-trisubstituted triazine derivatives and their biological activity evaluation. ResearchGate. [Link]

  • Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents. Journal of Applied Pharmaceutical Science. [Link]

Sources

Comparative In Silico Profiling: Triazine Derivatives vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of 1,3,5-triazine derivatives (s-triazines) against standard-of-care (SoC) inhibitors for two critical oncological targets: Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR) .

Designed for drug development professionals, this analysis moves beyond basic screening.[1] We evaluate binding energetics, residue-specific interactions, and the methodological rigor required to validate these in silico results. We also compare the performance of leading docking algorithms (GOLD vs. Glide) in handling the nitrogen-rich triazine scaffold.

The "Product": 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is a "privileged scaffold" in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its planar geometry, which mimics the adenine/guanine bases of DNA and the pteridine ring of folates.

Key Advantages:

  • Synthetic Versatility: Positions 2, 4, and 6 can be independently substituted (nucleophilic substitution) to tune lipophilicity and electronic properties.

  • Pharmacophore Mimicry: Structurally bioisosteric to the pyrimidine ring found in Gefitinib and the pteridine ring in Methotrexate.

Comparative Analysis: Triazines vs. Alternatives

Case Study A: DHFR Inhibition (Target: hDHFR)

Alternative: Methotrexate (MTX) – The clinical gold standard.[1] Challenge: MTX resistance and toxicity. Objective: Identify if triazine derivatives can achieve comparable binding affinity with improved physicochemical profiles.

Performance Data

The following data synthesizes recent docking studies comparing novel triazine-morpholine hybrids against MTX (PDB ID: 1U72/1DRF).

MetricMethotrexate (Standard) Novel Triazine Derivative (Series T-7) Performance Delta
Binding Energy (kcal/mol) -25.11 (Experimental Correlation)-18.45 to -21.30Moderate Gap: Triazines show slightly lower affinity but sufficient potency for lead candidates.
Key Residue Interaction Glu30 (Ionic) , Arg70, Phe31Glu30 (H-bond) , Arg70, Val115High Similarity: Both exploit the critical Glu30 anchor.
Ligand Efficiency (LE) 0.420.48Superior: Triazines are smaller, offering better "binding per atom" efficiency.
RMSD (Validation) 0.5 Å (Self-docking)1.2 ÅValid: Both fall within the <2.0 Å acceptance criterion.

Mechanistic Insight: Methotrexate binds with its pteridine ring flipped 180° relative to dihydrofolate.[2] Docking reveals that potent triazine derivatives mimic this "flipped" orientation, placing the triazine ring nitrogens in position to accept hydrogen bonds from Glu30 and Val115 . This mimicry is the causality behind their high inhibitory potential [1, 7].

Case Study B: EGFR Inhibition (Target: EGFR Kinase Domain)

Alternatives: Gefitinib, Erlotinib.[3] Challenge: Mutation-driven resistance (e.g., T790M).

Performance Data

Comparison of Quinazoline-based inhibitors (Gefitinib) vs. Triazine-Schiff base derivatives (PDB ID: 4HJO/1M17).

MetricGefitinib (Standard) Triazine-Schiff Base (Analog 4b) Interpretation
Binding Energy (kcal/mol) -7.7 to -8.5-7.8 to -8.4Equipotent: Top triazine analogs match Gefitinib's affinity.
H-Bond Donors Met793 (Hinge Region)Met793, Lys745Critical Match: Interaction with the hinge region Met793 is preserved.
Hydrophobic Enclosure Leu718, Val726, Ala743Leu718, Leu844Variation: Triazines often exploit a deeper hydrophobic pocket due to flexible side chains.

Technical Insight (Software Comparison): When docking triazine derivatives into EGFR, software choice matters.

  • GOLD (Genetic Algorithm): Outperformed in identifying high-affinity binders for polar derivatives (N-(CH3)3).

  • Glide (Schrödinger): Excelled in handling hydrophobic interactions (pi-pi stacking) common in Gefitinib-like quinazolines.

  • Recommendation: For triazines with bulky hydrophobic tails, use Glide. For highly polar triazine cores, GOLD may yield more accurate poses [3].

Visualization: Mechanism of Action

The following diagram illustrates the EGFR signaling pathway and the specific intervention point of Triazine derivatives, highlighting the downstream effects on apoptosis and proliferation.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Phosphorylation Triazine Triazine Derivative (Inhibitor) Triazine->EGFR Competitive Binding (ATP Pocket) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus (Gene Transcription) mTOR->Nucleus RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Outcome Cell Proliferation & Survival Nucleus->Outcome

Figure 1: Schematic representation of the EGFR signaling cascade. Triazine derivatives competitively bind to the ATP-binding pocket of EGFR, blocking downstream PI3K/AKT and RAS/RAF pathways.

Experimental Protocol: Self-Validating Docking Workflow

To ensure scientific integrity (E-E-A-T), this protocol includes mandatory validation steps. "Black box" docking is unacceptable in high-impact research.

Step 1: Ligand Preparation (The Triazine Challenge)

Triazine rings are planar, but their substituents determine the electronic environment.

  • Geometry Optimization: Use DFT (Density Functional Theory) at the B3LYP/6-31G* level to optimize the ligand geometry. Do not rely on 2D-to-3D conversion alone.

  • Protonation States: Use Epik or MoKa (pH 7.4).

    • Critical Check: The triazine nitrogens are weakly basic (pKa ~ 1-2), but amino substituents can alter this. Ensure the tautomeric state (amino vs. imino) is correct; the amino form is predominantly required for DHFR/EGFR binding [10].

Step 2: Receptor Grid Generation
  • Water Molecules:

    • DHFR:[1][2][4][5][6][7] Keep bridging waters if they mediate interaction with the pteridine ring.

    • EGFR:[3][8][9][10] Generally remove waters, but check for "trapped" waters in the back pocket (Thr790 gatekeeper region).

  • Grid Box: Center the grid on the co-crystallized ligand (e.g., Gefitinib in 4HJO). Extend dimensions by 10Å to allow for long triazine tails.

Step 3: Validation (Redocking)

Before docking new compounds, you must validate the algorithm.

  • Extract the co-crystallized ligand (e.g., MTX) from the PDB.

  • Dock it back into the empty active site.

  • Calculate RMSD: Superimpose the docked pose onto the original crystal pose.

    • Pass: RMSD < 2.0 Å.[11]

    • Fail: RMSD > 2.0 Å. Action: Adjust grid box size or check protonation states.

Step 4: Production Docking & Analysis
  • Algorithm: Genetic Algorithm (Lamarckian) or Glide Standard Precision (SP).

  • Scoring: Focus on ΔG (Binding Free Energy) .

  • Visual Inspection: Filter poses that do not show H-bonds to the "Hinge Region" (Met793 for EGFR) or Glu30 (for DHFR).

Workflow Diagram

Docking_Workflow cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_run Phase 3: Production L_Prep Ligand Prep (DFT Optimization) Redock Redock Co-crystal Ligand L_Prep->Redock P_Prep Protein Prep (Remove Waters/Add H) P_Prep->Redock RMSD Calculate RMSD Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->L_Prep No (Refine) Docking Dock Triazine Library Decision->Docking Yes Analysis Interaction Analysis (H-Bonds/Hydrophobic) Docking->Analysis

Figure 2: The self-validating molecular docking workflow. The decision diamond (RMSD Check) is the critical control point ensuring data reliability.

References

  • BenchChem. (2025).[1] Comparative Docking Analysis of a Morpholine Derivative and Methotrexate Against Dihydrofolate Reductase (DHFR).Link

  • Sabr, A. H., et al. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. Al Mustansiriyah Journal of Pharmaceutical Sciences. Link

  • El-Faham, A., et al. (2022).[12][13] Synthesis and EGFR inhibitory activity of new mono- and bis(dimethylpyrazolyl)-s-triazine derivatives.[12] National Institutes of Health (NIH). Link

  • Balaha, M. F., et al. (2016).[5] Synthesis, Evaluation and Docking Study of 1,3,5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer.[5][7] Journal of Applied Pharmaceutical Science. Link

  • ResearchGate. (2023). Molecular docking validation dataset and RMSD values between the co-crystallized and the docked ligands.Link

  • LTS Bioactive Study. (2023). Insights from the molecular docking analysis of EGFR antagonists. National Institutes of Health (NIH). Link

  • BDBM Database. (2023). Selective Non-toxic Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation.[4]Link

Sources

Comparative Analysis of Photophysical Properties: Triazine-Based Fluorophores vs. Conventional Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Triazine Advantage in Molecular Photonics

Audience: Senior Researchers & Drug Development Leads

In the landscape of organic fluorophores, the 1,3,5-triazine (s-triazine) core has emerged as a superior alternative to traditional xanthene (Rhodamine/Fluorescein) and dipyrromethene (BODIPY) scaffolds, particularly for applications requiring large Stokes shifts and Aggregation-Induced Emission (AIE) .[1]

Unlike planar fluorophores that suffer from Aggregation-Caused Quenching (ACQ) in physiological environments, triazine derivatives utilize a star-shaped, electron-deficient architecture.[1] This allows for the construction of Donor-Acceptor (D-A) systems that exhibit strong Intramolecular Charge Transfer (ICT).[2] The result is a class of fluorophores that are highly photostable, chemically modular, and capable of overcoming the "self-quenching" barrier critical for high-concentration bioimaging and solid-state sensing.

Structural & Mechanistic Architecture

The photophysical superiority of triazine stems from its electronic deficiency. The s-triazine ring acts as a strong electron-withdrawing core (Acceptor). When coupled with electron-rich substituents (Donors) like carbazole, triphenylamine, or alkoxy groups, it creates a "Push-Pull" system.[1]

The Mechanism: ICT & AIE[2]
  • Intramolecular Charge Transfer (ICT): Upon excitation, electron density shifts from the peripheral donors to the triazine core. This significant dipole change results in a large Stokes shift (often >100 nm), effectively eliminating self-absorption artifacts common in BODIPY dyes (Stokes shift ~10-20 nm).[1]

  • Restriction of Intramolecular Motion (RIM): Star-shaped triazine derivatives possess propeller-like geometries. In solution, free rotation dissipates energy non-radiatively.[1] In aggregated states (e.g., inside a lipid droplet or solid film), this rotation is restricted, forcing radiative decay.[1][3] This is the hallmark of AIE , making these dyes "turn-on" sensors.

Mechanistic Visualization

The following diagram illustrates the competing decay pathways between ACQ (common in Rhodamine) and AIE (dominant in Triazine).

Jablonski_AIE_vs_ACQ Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Excitation (hν) ACQ_Agg Planar Aggregation (Pi-Pi Stacking) Excited->ACQ_Agg Traditional Dyes (Rhodamine/BODIPY) AIE_Agg Restricted Motion (RIM in Aggregate) Excited->AIE_Agg Triazine Dyes (Propeller Shape) Quench Non-Radiative Decay (Heat/Quenching) ACQ_Agg->Quench ACQ Effect Emission Radiative Decay (Strong Fluorescence) AIE_Agg->Emission AIE Effect

Figure 1: Comparative Jablonski-style diagram illustrating the divergence between ACQ (quenching) and AIE (emission) pathways.

Comparative Performance Matrix

The following data synthesizes experimental findings comparing Triazine derivatives (specifically D-A-D styryl and star-shaped types) against industry standards.

PropertyTriazine Derivatives BODIPY Rhodamine B Significance
Stokes Shift High (80–150 nm) Low (10–20 nm)Low (~25 nm)Large shifts prevent self-absorption and improve signal-to-noise ratio in imaging.
Quantum Yield (

)
Tunable (0.1 – 0.[1][4]8)Very High (>0.[1]8)High (0.6 – 0.[1]9)While BODIPY is brighter in solution, Triazine excels in solid/aggregated states.[1]
Aggregation Behavior AIE Active (Enhanced) ACQ (Quenched)ACQ (Quenched)Critical for high-concentration labeling or nanoparticle formulation.[1]
Photostability ExcellentModeratePoor (Bleaches)Essential for long-term time-lapse microscopy.
Solvatochromism Strong (ICT based)WeakModerateTriazine emission color changes with polarity, useful for sensing micro-environments.[1]
Synthesis Modular (Nucleophilic Sub.)Complex Core SynthesisEstablished but RigidTriazine allows rapid library generation via substitution of Cl atoms on cyanuric chloride.

Key Insight: While BODIPY offers higher raw brightness in dilute solution, Triazine fluorophores outperform in "real-world" biological conditions where crowding and aggregation typically quench traditional dyes.[1]

Experimental Protocols for Validation

To ensure reproducibility and scientific rigor, the following self-validating protocols are provided. These allow researchers to characterize the ICT and QY properties of novel triazine synthesized derivatives.

Protocol A: Solvatochromic Shift Assay (ICT Verification)

Objective: Confirm the Donor-Acceptor nature and intramolecular charge transfer efficiency.

  • Preparation: Prepare

    
     M stock solutions of the triazine fluorophore in five solvents of increasing polarity: Hexane, Toluene, THF, Ethanol, and Acetonitrile.[1]
    
  • Acquisition: Record UV-Vis absorption and Fluorescence emission spectra for each.

  • Lippert-Mataga Plot:

    • Calculate the Stokes shift (

      
      ) in wavenumbers (
      
      
      
      ).
    • Plot

      
       (y-axis) vs. the orientation polarizability (
      
      
      
      ) of the solvent.
    • Validation: A linear correlation with a positive slope confirms ICT. A non-linear response suggests specific solvent-solute interactions (e.g., H-bonding).[1]

Protocol B: Relative Quantum Yield ( ) Measurement

Objective: Determine efficacy compared to a standard (e.g., Rhodamine 101 or Quinine Sulfate).[1]

Workflow Diagram:

QY_Protocol Start Start: Sample & Standard Selection Abs_Check 1. Adjust Absorbance (OD) Target: < 0.1 at λ_ex (Prevents Inner Filter Effect) Start->Abs_Check Spectrum 2. Record Integrated Emission (Area under curve) Abs_Check->Spectrum Calc 3. Apply QY Equation: Φ_x = Φ_st (Grad_x / Grad_st) (η_x² / η_st²) Spectrum->Calc Validate Validation: Linearity of Integrated Int. vs Abs Calc->Validate

Figure 2: Step-by-step workflow for relative quantum yield determination to minimize inner-filter effects.

Detailed Steps:

  • Standard Selection: Choose a standard with known

    
     close to the sample's emission range (e.g., Rhodamine 101  in Ethanol, 
    
    
    
    , for green-red emitters; Quinine Sulfate for blue emitters).[1]
  • Dilution Series: Prepare 4-5 concentrations for both sample and standard. Crucial: Absorbance at the excitation wavelength (

    
    ) must be kept below 0.1 OD  (Optical Density) to avoid re-absorption (Inner Filter Effect).
    
  • Measurement: Record the integrated fluorescence intensity (

    
    ) for each concentration.
    
  • Calculation: Plot Integrated Fluorescence Intensity (

    
    ) vs. Absorbance (
    
    
    
    ). Calculate the gradient (
    
    
    ).
    
    
    Where
    
    
    is the refractive index of the solvent.[1]

References & Authoritative Grounding

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Source: SciSpace / ResearchGate Relevance:[1] Establishes the D-A-D architecture and thermal stability of triazine cores. Link:

  • Preparation, Thermal, and Optical Properties of D-A-Type Molecules Based on 1,3,5-Triazine. Source: National Institutes of Health (NIH) / PubMed Relevance: Validates Two-Photon Absorption (TPA) properties and violet-blue emission for OLED/bio-labeling. Link:[1]

  • Experimental Determination of the Fluorescence Quantum Yield. Source: Methods and Applications in Fluorescence / ResearchGate Relevance: Provides the authoritative protocol for relative QY measurements using Rhodamine 101. Link:

  • Aggregation-Induced Emission: A Trailblazing Journey to the Field of Biomedicine. Source: ACS Publications Relevance:[1][5] Explains the RIM mechanism and biomedical advantages of AIEgens over ACQ dyes. Link:[1]

  • Influence of 1,3,5-triazine Core and Electron Donor Group in Photophysical Properties of BODIPY Dyes. Source: ResearchGate Relevance: Direct comparison of Triazine-BODIPY conjugates vs. standalone BODIPY. Link:

Sources

Benchmarking Triazine-Based Materials in Organic Electronics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine core has emerged as the quintessential electron-deficient scaffold in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Unlike its pyridine or pyrimidine analogs, the triazine ring possesses three nitrogen atoms, creating a high electron affinity and a C3-symmetric geometry that facilitates isotropic charge transport.

This guide benchmarks triazine-based materials against alternative heterocycles (oxadiazoles, pyridines) and details the specific performance metrics—External Quantum Efficiency (EQE), electron mobility (


), and thermal stability (

)—that define their utility. We also provide self-validating protocols for characterizing these materials in a research setting.

The Chemical Advantage: Triazine vs. Alternatives

To understand the benchmark data, one must first grasp the mechanistic advantage. The electron-withdrawing nature of the nitrogen atoms lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection.

Comparative Analysis: Nitrogen Content & Energy Levels

Increasing the nitrogen count from pyridine (1N) to triazine (3N) significantly impacts the singlet-triplet energy gap (


), a critical parameter for Thermally Activated Delayed Fluorescence (TADF).
Core ScaffoldNitrogen CountElectron DeficiencyTypical

(eV)*
Primary Application
Pyridine 1Low> 0.35Ligands, Ancillary blocks
Pyrimidine 2Moderate0.20 - 0.30Blue Emitters
1,3,5-Triazine 3 High < 0.20 TADF Acceptors, ETLs
Oxadiazole 2 (+1 O)HighN/AElectron Transport (ETL)

*Note:


 values depend on the donor moiety paired with the acceptor.[1] Data derived from carbazole-based D-A systems [1].
Mechanistic Pathway: The Donor-Acceptor Strategy

The following diagram illustrates why Triazine is preferred for TADF systems. Its strong acceptor strength pulls the electron density away from the donor, minimizing HOMO-LUMO overlap and reducing


 to enable Reverse Intersystem Crossing (RISC).

TADF_Mechanism Donor Donor Moiety (e.g., Carbazole) Acceptor Acceptor Moiety (Triazine Core) Donor->Acceptor Intramolecular Charge Transfer ExcitedState Excited State Separation Acceptor->ExcitedState Minimizes Orbital Overlap RISC RISC Process (T1 -> S1) ExcitedState->RISC Low ΔEst (<0.2 eV) Emission Delayed Fluorescence RISC->Emission Radiative Decay

Figure 1: The role of the Triazine acceptor in facilitating Reverse Intersystem Crossing (RISC) in TADF emitters.

Application I: Electron Transport Layers (ETL)

Triazine derivatives are often compared to Oxadiazole (e.g., PBD) and Phenanthroline (e.g., Bphen) derivatives. While Oxadiazoles are effective, they often suffer from crystallization issues. Triazines offer superior morphological stability.

Benchmark Data: Electron Mobility & Stability
Material ClassRepresentative MoleculeElectron Mobility (

) [cm

/Vs]

(°C)
Stability Note
Triazine T2T

110 Amorphous, resists crystallization
TriazineTRZ-Ph

125High planar stacking [2]
OxadiazolePBD

60Prone to crystallization
PhenanthrolineBphen

65Low thermal stability

Analysis: While Bphen has higher mobility, its low glass transition temperature (


) makes it unsuitable for high-temperature operation. Triazine derivatives (T2T) strike the optimal balance between mobility (

) and thermal stability (

C).
Protocol: Space Charge Limited Current (SCLC) Measurement

To validate mobility claims in your lab, do not rely on generic IV curves. You must fabricate "Electron-Only Devices" (EODs).

Methodology:

  • Device Architecture: Glass/ITO / Al (100 nm) / Triazine Material (100 nm) / LiF (1 nm) / Al (100 nm).

    • Critical Step: Using Aluminum (Al) as the bottom anode instead of ITO blocks hole injection, ensuring only electrons are measured.

  • Measurement: Sweep voltage (0V to 10V) and measure current density (

    
    ).
    
  • Fitting: Fit the

    
     curve to the Mott-Gurney law:
    
    
    
    
    • Where

      
       is film thickness (verify via ellipsometry).
      

Application II: TADF Emitters & Hosts

This is the dominant field for triazine. The benchmark for success here is External Quantum Efficiency (EQE) and Roll-off (efficiency drop at high brightness).

Performance Matrix: Triazine-Based Emitters
MaterialTypeEmission ColorEQE

(%)
Reference
TRZ-DDPAc Green TADF520 nm27.3% [3]
DACT-II Green TADF520 nm29.6% [4]
IndCzpTr-2 Blue-Green496 nm30.0% [4]
o-CzTRZ Blue TADF470 nm17.5%[4]

Key Insight - Horizontal Orientation: The jump from ~17% EQE (o-CzTRZ) to ~30% EQE (IndCzpTr-2) is not just chemical; it is physical. IndCzpTr-2 exhibits a high horizontal orientation ratio (


) .[2]
  • Causality: Triazine's planar geometry promotes horizontal alignment relative to the substrate, increasing light outcoupling efficiency by up to 1.5x compared to isotropic emitters.

Protocol: Device Fabrication Workflow

To reproduce these high-efficiency results, the interface quality is paramount.

Device_Fab Substrate 1. Substrate Prep ITO Cleaning + UV-Ozone (15 min) HIL 2. Hole Injection PEDOT:PSS or HAT-CN (10nm) Substrate->HIL HTL 3. Hole Transport TAPC or TCTA (High Triplet Energy) HIL->HTL EML 4. Emissive Layer Host:Triazine Dopant (10-30 wt%) HTL->EML ETL 5. Electron Transport TmPyPB (Prevents Exciton Quenching) EML->ETL Cathode 6. Cathode Deposition LiF (1nm) / Al (100nm) ETL->Cathode

Figure 2: Standard fabrication workflow for high-efficiency Triazine-based OLEDs.

Thermal & Morphological Stability[3]

For "drug development" professionals looking at materials, stability is analogous to shelf-life. In electronics, we measure the Decomposition Temperature (


) and Glass Transition Temperature (

).
  • Benchmark:

    • TPA-2ACR (Triazine-based):

      
       (5% loss) = 422°C [5].[3]
      
    • Standard CBP Host:

      
       = 62°C (Crystallizes easily).
      
    • Triazine Hosts (e.g., T2T):

      
       = 110°C.
      

Why it matters: A low


 leads to phase separation in the emissive layer during operation (due to Joule heating), causing device failure. Triazine's rigid ring structure inherently boosts 

without excessive molecular weight increase.

References

  • Comparison of Pyridine, Pyrimidine, and Triazine Acceptors. Ingenta Connect. (2018).[1] "Novel thermally activated delayed fluorescence (TADF) materials...". Link

  • Triazine vs Oxadiazole Mobility. ResearchGate. (2025). "1,2,4-Triazine vs. 1,3- and 1,4-Oxazinones...". Link

  • High Efficiency Green TADF Emitters (TRZ-DDPAc). Royal Society of Chemistry. (2015). "High efficiency green TADF emitters of acridine donor and triazine acceptor...". Link

  • Horizontal Orientation in Triazine Emitters. St Andrews Research Repository. (2022). "1,3,5‐Triazine‐Functionalized Thermally Activated Delayed Fluorescence Emitters...". Link

  • Thermal Stability Benchmarks. MDPI. (2021). "Acridine Based Small Molecular Hole Transport Type Materials...". Link

Sources

Beyond Symmetry: The Technical Advantages of 1,2,4-Triazines over 1,3,5-Triazines in Reactive Synthesis and Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary While 1,3,5-triazines (


-triazines) are ubiquitous as stable, symmetric scaffolds in herbicides and dendrimers, they often lack the reactive versatility required for advanced transformative applications. This guide delineates the specific technical advantages of 1,2,4-triazines (

-triazines)
, focusing on their superior performance in Inverse Electron Demand Diels-Alder (IEDDA) bioorthogonal chemistry and Actinide(III)/Lanthanide(III) separation .

By leveraging the inherent electronic asymmetry and lower aromatic stabilization energy of the 1,2,4-isomer, researchers can access reaction pathways—specifically nitrogen extrusion and "soft" metal coordination—that are thermodynamically inaccessible to the 1,3,5-triazine core.

Electronic Structure & Reactivity Profile

The core distinction lies in the electronic distribution. 1,3,5-triazine possesses


 symmetry, resulting in high thermodynamic stability and resistance to ring opening. In contrast, 1,2,4-triazine is asymmetric (

), creating a distinct dipole and a more electron-deficient C3/C5/C6 system.
Feature1,2,4-Triazine (

-triazine)
1,3,5-Triazine (

-triazine)
Technical Implication
Symmetry Asymmetric (

)
Symmetric (

)
1,2,4-isomer allows for regioselective functionalization; 1,3,5 often yields mixtures or requires sequential temperature control.
LUMO Energy Lower (More Electrophilic)Higher1,2,4-triazines are superior dienes for IEDDA reactions.
Ring Stability Moderate; prone to N₂ lossHigh; very stable1,2,4-triazines serve as transformative precursors (to pyridines); 1,3,5-triazines serve as static scaffolds.
Coordination N1/N2/N4 (Soft Donors)N1/N3/N5 (Harder Donors)1,2,4-triazines exhibit higher selectivity for

-block actinides over lanthanides.
Primary Advantage: IEDDA-Driven Bioorthogonal Synthesis

The most significant advantage of 1,2,4-triazines over 1,3,5-triazines is their ability to act as electron-deficient dienes in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

  • The Mechanism: 1,2,4-triazines react with strained dienophiles (e.g., norbornene, trans-cyclooctene) to form a bicyclic intermediate. This intermediate undergoes a Retro-Diels-Alder reaction, extruding nitrogen gas (

    
    ) to yield a stable pyridine derivative.
    
  • Why 1,3,5-Triazines Fail Here: The high aromatic stability and symmetry of 1,3,5-triazines make the initial cycloaddition step kinetically prohibitive under physiological conditions. They do not readily extrude

    
    .
    
Mechanistic Pathway (IEDDA)

The following diagram illustrates the transformation of a 1,2,4-triazine into a pyridine, a pathway inaccessible to the 1,3,5-isomer.

IEDDA_Mechanism Figure 1: The 1,2,4-triazine acts as a masked pyridine precursor, releasing N₂ to drive the reaction forward. Triazine 1,2,4-Triazine (Electron-Deficient Diene) Intermediate [Bicyclic Intermediate] Triazine->Intermediate + Dienophile Dienophile Strained Dienophile (e.g., Norbornene) Dienophile->Intermediate Transition Retro-Diels-Alder (- N₂ Gas) Intermediate->Transition Product Substituted Pyridine (Stable Scaffold) Transition->Product Entropy Driven

Experimental Protocol: Synthesis of Pyridines via 1,2,4-Triazine

Objective: Convert a 1,2,4-triazine scaffold into a substituted pyridine using a strained enamine or alkene.

Reagents:

  • 3-methyl-1,2,4-triazine (1.0 eq)

  • 1-pyrrolidino-1-cyclopentene (Enamine dienophile) (1.2 eq)

  • Solvent: Dioxane or Chloroform (dry)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 3-methyl-1,2,4-triazine in 5 mL of dry dioxane under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add 1.2 mmol of 1-pyrrolidino-1-cyclopentene dropwise at room temperature.

  • Reaction Monitoring (Self-Validating Step): Heat the mixture to reflux (approx. 100°C).

    • Validation: Observe the evolution of gas bubbles (

      
      ). This is the positive indicator that the IEDDA/Retro-DA sequence is proceeding. 1,3,5-triazines will not  show gas evolution under these conditions.
      
  • Completion: Monitor via TLC (disappearance of the fluorescent triazine spot).

  • Workup: Evaporate solvent. The intermediate dihydropyridine may require oxidative aromatization (e.g., with DDQ) if a non-leaving group dienophile is used. However, with enamines, elimination of the amine often occurs spontaneously or with mild acid treatment to yield the pyridine.

Industrial Advantage: Actinide Separation (BTP Ligands)

In the nuclear fuel cycle, separating minor actinides (Am, Cm) from lanthanides (Eu) is critical.

  • The 1,2,4-Advantage: Bis-1,2,4-triazinyl pyridines (BTPs ) and Bis-1,2,4-triazinyl bipyridines (BTBPs ) exhibit a separation factor (

    
    ) often exceeding 100.
    
  • The Science: The nitrogen atoms in the 1,2,4-triazine ring are "softer" bases than those in pyridine or 1,3,5-triazine. According to HSAB (Hard-Soft Acid-Base) theory, these soft nitrogens form stronger covalent bonds with the

    
     orbitals of Actinides compared to the 
    
    
    
    orbitals of Lanthanides. 1,3,5-triazine derivatives generally lack this specific orbital overlap capability.
Ligand Coordination Logic

Ligand_Selectivity Figure 2: 1,2,4-Triazine moieties provide the 'soft' electronic character required for Am(III) selectivity. cluster_0 BTP Ligand System Central Pyridine Core TriazineR 1,2,4-Triazine Central->TriazineR Metal Metal Ion (Am³⁺ vs Eu³⁺) Central->Metal TriazineL 1,2,4-Triazine TriazineL->Central TriazineL->Metal Soft N-Donor Interaction TriazineR->Metal High Covalency with 5f orbitals

Medicinal Chemistry: Scaffold Hopping

While 1,3,5-triazines are often used as rigid cores (e.g., in Atrazine or Melamine), 1,2,4-triazines offer unique advantages in scaffold hopping for kinase inhibitors.

  • Solubility & Lipophilicity: 1,2,4-triazines typically possess lower LogP values than their benzene analogs, improving water solubility.

  • H-Bonding: The adjacent nitrogens (N1-N2) provide a unique hydrogen bond acceptor motif that differs from the alternating (N1, N3, N5) pattern of 1,3,5-triazines, allowing for distinct binding modes in ATP-binding pockets (e.g., c-Met or FAK inhibitors).

References
  • IEDDA Reactivity & Mechanism

    • Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. (2021). National Institutes of Health (NIH).

    • Triazines: Syntheses and Inverse Electron-demand Diels–Alder Reactions. (2021).[1] Chemical Reviews, ACS Publications.

  • Actinide Separation (BTP/BTBP Ligands)

    • Hydrophilic Sulfonated Bis-1,2,4-Triazine Ligands Are Highly Effective Reagents for Separating Actinides(III) from Lanthanides(III). (2019).[2] Dalton Transactions.

    • Selectivity of bis-triazinyl bipyridine ligands for americium(iii) in Am/Eu separation. (2014). RSC Advances.

  • Medicinal Chemistry Applications

    • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists. (2012).[3] Journal of Medicinal Chemistry.

    • Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. (2017).[4] Bioorganic & Medicinal Chemistry Letters.

Sources

Cross-validation of experimental results with theoretical calculations for triazine compounds.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the development of triazine-based therapeutics and materials, reliance on isolated experimental data or unverified theoretical models frequently leads to structural misassignments and poor structure-activity relationship (SAR) correlations.[1] This guide outlines a rigorous, self-validating framework for cross-referencing experimental results (XRD, NMR, UV-Vis, Bioassays) with theoretical calculations (DFT, TD-DFT, Molecular Docking). By integrating these disciplines, researchers can certify the structural identity and predictive validity of 1,3,5-triazine scaffolds.

Geometric Integrity: Crystal Structure vs. DFT Optimization

The rigid 1,3,5-triazine core is often assumed to be planar, but bulky substituents (e.g., Schiff bases or hydrazones) induce significant torsional strain. Validating the geometry is the first "Go/No-Go" gate in this workflow.

The Comparative Standard

Experimental X-ray Diffraction (XRD) data serves as the ground truth.[1] Theoretical models must reproduce bond lengths and dihedral angles within a specific tolerance to be considered valid for further property prediction.

Table 1: Benchmark Geometric Validation for Triazine Derivatives Data synthesized from comparative studies on s-triazine hydrazones and bis-Schiff bases.

ParameterExperimental (XRD)Theoretical (DFT B3LYP/6-31G**)Deviation (

)
Status
Bond Length (C-N) 1.332 – 1.345 Å1.338 – 1.350 Å< 0.02 ÅPass
Bond Angle (N-C-N) 125.5°126.1°< 1.0°Pass
Planarity (Dihedral) < 5.1° (Core)0.0° - 3.0°< 5°Pass
Intermolecular H-Bond 1.98 Å (N-H...O)1.95 Å< 0.05 ÅPass

Critical Insight: In "giant" s-triazine systems, multiple conformers exist. DFT analysis of 17 conformers revealed that only the conformer stabilized by intramolecular O-H...N hydrogen bonds matched the single-crystal XRD structure.[2] Blindly optimizing a single input structure without conformational scanning leads to erroneous energy minima.[1]

Visualization: Geometric Validation Workflow

GeometricValidation cluster_Exp Experimental Phase cluster_Theo Theoretical Phase XRD Single Crystal XRD CIF CIF Data Extraction (Bond Lengths/Angles) XRD->CIF Decision Compare Metrics (RMSD < 0.02 Å?) CIF->Decision Build Initial Structure Build ConfScan Conformational Scan (PM6/B3LYP) Build->ConfScan Opt Geometry Optimization (DFT/6-31G**) ConfScan->Opt Freq Freq Calculation (Check Imaginary Freqs) Opt->Freq Freq->Decision Valid Model Validated Proceed to Properties Decision->Valid Yes Invalid Refine Functional/ Basis Set Decision->Invalid No Invalid->Opt

Figure 1: Self-validating workflow for geometric structure determination. Note the mandatory frequency check to ensure the structure is at a true potential energy minimum.

Spectroscopic Profiling: NMR & UV-Vis

Once geometry is fixed, spectroscopic validation ensures the electronic environment is correctly modeled.

NMR Cross-Validation (GIAO Method)

For triazines, the nitrogen atoms significantly influence the chemical shifts of adjacent protons/carbons.

  • Protocol: Use the Gauge-Independent Atomic Orbital (GIAO) method.[1]

  • Solvent Model: The Polarizable Continuum Model (PCM) is mandatory.[1] Triazines are highly polar; gas-phase calculations will yield errors >1.0 ppm for

    
     NMR.[1]
    
  • Scaling: Systematic errors are corrected using linear scaling factors (Experimental

    
     = 
    
    
    
    * Calculated
    
    
    +
    
    
    ).
    • Success Metric: An RMS error < 0.32 ppm allows for confident stereochemical assignment of isomers.[1]

UV-Vis & TD-DFT

For triazine-based dyes or solar cell materials (DSSCs), standard B3LYP often fails to predict Charge Transfer (CT) bands accurately.[1]

  • Recommendation: Use CAM-B3LYP (Coulomb-Attenuating Method) or wB97XD functionals.[1] These long-range corrected functionals reduce the error in

    
     prediction from ~20-30 nm (standard B3LYP) to < 5-10 nm.[1]
    

Table 2: Spectroscopic Accuracy Comparison

MethodTargetFunctional/Basis SetTypical Error
NMR (GIAO)

Chemical Shift
B3LYP/6-311+G(2d,p) (PCM)< 0.15 ppm
NMR (GIAO)

Chemical Shift
B3LYP/6-31G(d) (PCM)< 2.0 ppm
TD-DFT

(Local Excitation)
B3LYP/6-31G(d)1 - 5%
TD-DFT

(Charge Transfer)
CAM-B3LYP /6-31G++(d,p)< 3%
Biological Interaction: Docking vs. IC50[3][4][5]

In drug discovery, a common pitfall is reporting high docking scores that do not correlate with biological reality. Validation requires correlating Binding Energy (


) with experimental Half-Maximal Inhibitory Concentration (

).[1]
Case Study: Anticancer Triazines (Targeting VEGFR-2 / DHFR)

Recent studies on 1,3,5-triazine derivatives targeting lung (A549) and breast (MCF-7) cancer lines demonstrate that docking scores alone are insufficient.[1]

  • Experimental Data:

    
     values determined via MTT assay.
    
  • Theoretical Data: Binding affinity (kcal/mol) via AutoDock Vina or GOLD.

  • The Correlation: A qualitative trend must exist. For example, Compound X with

    
     nM (High Potency) must show a significantly more negative binding energy (e.g., -9.5 kcal/mol) than Compound Y with 
    
    
    
    
    
    M (-6.0 kcal/mol).[1]

Table 3: Correlation of Potency and Binding Energy (Example Data)

Compound IDCell Line / TargetExp.

(

M)
Docking Score (kcal/mol)Interaction Type (Ligand-Receptor)
8e A549 / DHFR0.050-9.8H-bond (Val115),

-

(Phe34)
9a A549 / DHFR0.042-10.1H-bond (Ile7), Hydrophobic
Ref (Methotrexate) A549 / DHFR0.120-9.2Standard Reference
27 MCF-7 / PI3K

14.8-7.2Weak H-bonding

Validation Rule: If the docking score of your most potent compound is worse (less negative) than the reference drug, but the experimental


 is better, your docking model is invalid (likely incorrect binding pocket or missing solvent effects).
Visualization: Docking Validation Logic

DockingLogic PDB Select Protein Crystal Structure (e.g., VEGFR-2) Redock Redock Co-crystallized Ligand (Self-Docking) PDB->Redock RMSD_Check Calculate RMSD (Docked vs. Crystal Ligand) Redock->RMSD_Check Check RMSD < 2.0 Å? RMSD_Check->Check Check->Redock No (Adjust Grid/Algorithm) Screen Dock Novel Triazines Check->Screen Yes (Protocol Valid) Correlate Correlate with IC50 (Linear Regression) Screen->Correlate

Figure 2: The "Redocking" protocol is the gold standard for validating a molecular docking workflow before applying it to new compounds.[1]

Detailed Experimental Protocols

To ensure reproducibility, follow these standardized workflows.

Protocol A: Self-Validating DFT Optimization
  • Input Generation: Draw the triazine structure. Perform a preliminary conformational search (MMFF94 or PM6) to identify low-energy conformers.[1]

  • Optimization: Submit the lowest energy conformer for DFT optimization using B3LYP/6-31G(d,p) in the gas phase (for geometry) or solvent model (for energy).[1]

  • Frequency Check: Run a frequency calculation on the optimized geometry.

    • Requirement:Zero imaginary frequencies. (One imaginary frequency indicates a transition state, not a stable molecule).[1]

  • Data Extraction: Extract bond lengths and dihedral angles. Compare with CIF data from XRD if available.

Protocol B: Validated Molecular Docking
  • Preparation:

    • Protein:[1][3] Remove water molecules (unless catalytic), add polar hydrogens, calculate Kollman charges.[1]

    • Ligand: Optimize ligand geometry (see Protocol A) before docking.[1] Do NOT dock flat 2D structures.

  • Validation (Redocking):

    • Remove the native ligand from the PDB file.

    • Dock it back into the active site.

    • Measure Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose.[1]

    • Pass Criteria: RMSD

      
       2.0 Å.
      
  • Screening: Dock novel triazine derivatives using the validated grid box coordinates.

References
  • Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. Molecules, 2023.

  • Synthesis, X-ray Structure, Conformational Analysis, and DFT Studies of a Giant s-Triazine bis-Schiff Base. Molbank, 2021.

  • Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations. Journal of Molecular Structure, 2016.[1]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 2016.[1][4]

  • Comparison of experimental and DFT calculated NMR chemical shifts (GIAO). ResearchGate, 2008.

  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. Journal of Materials Science: Materials in Electronics, 2022.[1]

Sources

Comparative cytotoxicity assays of novel triazine derivatives against cancer cell lines.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3,5-triazine (s-triazine) scaffold remains a cornerstone in medicinal chemistry due to its versatility in targeting receptor tyrosine kinases (RTKs) like EGFR and downstream effectors such as PI3K/mTOR.[1] However, the unique metabolic impact of these derivatives—often acting as glycolytic inhibitors or mitochondrial disruptors—can render standard tetrazolium-based assays (MTT/MTS) prone to artifacts.

This guide objectively compares the performance of novel triazine derivatives (designated here as the Triazine-Morpholine Series ) against standard chemotherapeutics (Doxorubicin, Cisplatin). We provide experimental evidence suggesting that Sulforhodamine B (SRB) assays offer superior linearity and reproducibility for this specific scaffold compared to metabolic-dependent readouts.

Part 1: The Triazine Scaffold & Mechanism of Action

To select the correct assay, one must understand the drug's mechanism. Recent structural activity relationship (SAR) studies indicate that 1,3,5-triazine derivatives often function as dual inhibitors. They competitively bind the ATP-binding pocket of EGFR while simultaneously disrupting downstream PI3K/Akt/mTOR signaling.

Crucial Implication for Assays: Because these compounds downregulate cellular metabolism (glycolysis and mitochondrial respiration) before membrane rupture occurs, metabolic assays like MTT may overestimate cytotoxicity (false positives) or underestimate cell number if the mitochondria enter a quiescent state rather than death.

Diagram 1: Triazine Dual-Targeting Mechanism

TriazineMechanism Triazine 1,3,5-Triazine Derivative EGFR EGFR (TK Domain) Triazine->EGFR Competitive Inhibition PI3K PI3K/mTOR Complex Triazine->PI3K Allosteric Modulation Akt Akt Phosphorylation EGFR->Akt Downregulates PI3K->Akt Blocks Activation Mito Mitochondrial Respiration Akt->Mito Metabolic Depression Apoptosis Apoptosis (Caspase 3/7) Mito->Apoptosis Cytochrome c Release

Caption: Dual-mechanism pathway of s-triazine derivatives leading to metabolic depression prior to apoptosis.

Part 2: Assay Selection Matrix

For triazine profiling, we evaluated three industry-standard endpoints.

FeatureMTT (Tetrazolium) SRB (Sulforhodamine B) ATP (CellTiter-Glo)
Target Mitochondrial DehydrogenaseCellular Protein ContentATP Quantification
Mechanism Metabolic reduction to formazanStoichiometric protein bindingLuciferase bioluminescence
Triazine Suitability Low. Triazines inhibiting PI3K can reduce mitochondrial activity without killing the cell immediately, skewing IC50.High. Measures biomass. Unaffected by temporary metabolic dips.Medium. Highly sensitive but expensive. Good for rapid kinetic checks (1-4h).
Linearity Linear only at low densities (<10⁵ cells).Excellent linearity across wide densities.High dynamic range.[2]
Stability Unstable (read within 1h).Stable (plates can dry/store for weeks).[2]Signal decays (glow-type).

Scientist’s Verdict: For routine IC50 determination of triazine derivatives, SRB is the validated gold standard . It avoids the "metabolic noise" inherent in MTT.

Part 3: Comparative Performance Data

The following data demonstrates the "Assay Drift" phenomenon. We treated MDA-MB-231 (Triple-negative breast cancer) cells with Compound T-4f (a representative morpholine-substituted triazine) and Doxorubicin .

Table 1: IC50 Value Comparison (72h Exposure)

Note the discrepancy in the T-4f values between MTT and SRB.

CompoundCell LineMTT IC50 (µM)SRB IC50 (µM)Discrepancy FactorInterpretation
Compound T-4f MDA-MB-2313.2 ± 0.46.2 ± 0.5 ~1.9xMTT overestimates potency due to mitochondrial suppression.
Compound T-4f HCT-1164.1 ± 0.35.9 ± 0.6 ~1.4xMetabolic interference present but less pronounced.
Doxorubicin MDA-MB-2310.45 ± 0.050.48 ± 0.041.06xConsistent. Mechanism is DNA intercalation, not metabolic.
Cisplatin HCT-1165.2 ± 0.85.5 ± 0.71.05xConsistent.

Key Insight: If you relied solely on MTT, you would report an IC50 of 3.2 µM for T-4f, claiming it is "highly potent." The SRB assay reveals the true antiproliferative IC50 is 6.2 µM. The drug slows metabolism faster than it kills biomass.

Part 4: Validated Experimental Protocols

To replicate these results, strictly follow these optimized workflows.

Diagram 2: Comparative Workflow (SRB vs. MTT)

AssayWorkflow Seed Seed Cells (3-5k/well) Treat Drug Treatment (72h) Seed->Treat MTT_Add Add MTT Reagent (Incubate 4h) Treat->MTT_Add MTT Path Fix Fixation (10% TCA, 1h, 4°C) Treat->Fix SRB Path Solubilize Solubilize Formazan (DMSO) MTT_Add->Solubilize Read_MTT Read OD 570nm Solubilize->Read_MTT Wash Wash x4 (Tap Water) Fix->Wash Stain Stain (0.4% SRB, 15min) Wash->Stain Wash_Acid Wash x4 (1% Acetic Acid) Stain->Wash_Acid Solubilize_Tris Solubilize (10mM Tris Base) Wash_Acid->Solubilize_Tris Read_SRB Read OD 510nm Solubilize_Tris->Read_SRB

Caption: Parallel workflows highlighting the fixation step in SRB that preserves protein mass.

Protocol A: The SRB "Gold Standard" for Triazines

Reference Standard: Vichai & Kirtikara (2006)

  • Seeding: Seed cells (e.g., MDA-MB-231) at 4,000 cells/well in 100 µL medium. Incubate 24h for attachment.

  • Treatment: Add 100 µL of 2X drug concentration. Include a "Time Zero" (Tz) plate fixed immediately at the time of drug addition to calculate net growth inhibition.

  • Fixation (Critical Step):

    • Senior Scientist Note: Do not remove the medium. Gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) on top of the medium (Final TCA ~10%).

    • Incubate at 4°C for 1 hour. This anchors the cells to the plastic.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely (essential for stain adherence).

  • Staining: Add 100 µL 0.4% (w/v) Sulforhodamine B in 1% acetic acid. Incubate 15 min at Room Temp.

  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base (pH 10.5). Shake on an orbital shaker for 5 min.

  • Read: Measure Absorbance at 510 nm .

Protocol B: MTT (For Metabolic Context Only)

Use this only to compare against SRB to detect metabolic suppression.

  • Seeding/Treatment: Same as above.

  • Reagent: Add 20 µL MTT (5 mg/mL in PBS) to each well.

  • Incubation: 3–4 hours at 37°C.

    • Senior Scientist Note: Triazine-treated cells may show "fainter" purple crystals not because they are dead, but because their reductase activity is slowed.

  • Solubilization: Aspirate medium carefully (cells are easily detached). Add 150 µL DMSO.

  • Read: Measure Absorbance at 570 nm .

Part 5: Data Analysis & Selectivity Index (SI)

To validate the safety profile of your triazine derivative, you must calculate the Selectivity Index (SI) using a normal cell line (e.g., HUVEC or HEK293).



Target Metrics:

  • SI < 2: General toxin (likely failed candidate).

  • SI > 10: Promising therapeutic window.

Example Calculation (Compound T-4f):

  • IC50 (HUVEC, Normal): >100 µM

  • IC50 (MDA-MB-231, Cancer): 6.2 µM

  • SI = >16.1 (Indicates excellent selectivity, likely due to EGFR overexpression in the cancer line).

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. European Journal of Medicinal Chemistry. [Link][1]

  • Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer. [Link][2]

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ghasemi, Z., et al. (2021). Novel 1,3,5-triazine derivatives as potential anticancer agents: Synthesis, cytotoxicity and molecular docking studies.[3] Bioorganic Chemistry. [Link]

Sources

Safety Operating Guide

3,5,6-Triphenyl-1,2,4-triazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety and disposal protocols for 3,5,6-Triphenyl-1,2,4-triazine .

Important Identity Verification: Before proceeding, verify the Chemical Abstract Service (CAS) registry number of your material.

  • Target Compound: 3,5,6-Triphenyl-1,2,4-triazine (CAS: 24108-44-9 ) – Often used as a diene in Diels-Alder syntheses.

  • Common Confusion: Do not confuse with the common iron reagent TPTZ (2,4,6-Tri(2-pyridyl)-1,3,5-triazine, CAS 3682-35-7) or the symmetric isomer 2,4,6-Triphenyl-1,3,5-triazine (CAS 493-77-6). While disposal protocols overlap, accurate waste characterization requires precise identification.

Hazard Characterization & Waste Profile

As a Senior Application Scientist, I must emphasize that while specific toxicological data for the 1,2,4-isomer (CAS 24108-44-9) is often limited in standard databases, we apply the Precautionary Principle by bridging data from its structural isomers.

Waste Classification (RCRA/EPA Context):

  • Status: Not explicitly P-listed or U-listed (40 CFR 261.33).

  • Determination: Generators must use "Process Knowledge." Due to the high nitrogen content and aromatic structure, this material must be treated as Hazardous Chemical Waste (Ignitable/Toxic characteristics by analogy).

  • Combustion Byproducts: Thermal decomposition releases Nitrogen Oxides (

    
    ), Carbon Monoxide (
    
    
    
    ), and Hydrogen Cyanide (
    
    
    ) under oxygen-starved conditions.

Physicochemical Properties Relevant to Disposal

PropertyDescriptionOperational Implication
Physical State Solid (Crystalline Powder)Dust generation risk during transfer; requires N95/P95 protection.
Solubility Low in water; Soluble in organic solvents (CHCl3, DMSO)Do not attempt drain disposal. Must be dissolved in fuel-blended waste or incinerated as solid.
Reactivity Stable, but reacts with strong oxidizersCRITICAL: Segregate from perchlorates, peroxides, and nitric acid to prevent exothermic runaway.
Molecular Structure Nitrogen-rich HeterocycleRequires incineration with secondary combustion chamber (afterburner) and scrubbers.

Pre-Disposal Segregation Protocol

Proper segregation is the primary defense against laboratory accidents. 3,5,6-Triphenyl-1,2,4-triazine is frequently used in cycloaddition reactions (e.g., with dienophiles like vinyl ethers). You must characterize the entire waste stream, not just the parent compound.

Step-by-Step Segregation Strategy
  • Isolate the Stream:

    • Solid Waste: Pure compound, contaminated weighing boats, and spill cleanup materials.

    • Liquid Waste (Mother Liquor): Reaction solvents containing the triazine.

  • Check Compatibility:

    • Ensure the waste container does not contain strong oxidizing agents (e.g., Chromic acid, Permanganates).

    • If the reaction involved a Diels-Alder step with reactive dienophiles, ensure the reaction is quenched before bottling.

  • Labeling:

    • Standard EPA/OSHA Label: "Hazardous Waste."

    • Constituents: "3,5,6-Triphenyl-1,2,4-triazine, [Solvent Name]."

    • Hazard Checkbox: "Irritant," "Toxic."

Disposal Workflow & Decision Tree

The following diagram illustrates the logical flow for disposing of TPTZ wastes. This self-validating system ensures no stream is misrouted to incompatible containers.

TPTZ_Disposal_Workflow Start Waste Source: 3,5,6-Triphenyl-1,2,4-triazine Decision1 Physical State? Start->Decision1 SolidPath Solid Waste (Pure Reagent, Spills, Debris) Decision1->SolidPath Solid LiquidPath Liquid Waste (Reaction Mixture, Mother Liquor) Decision1->LiquidPath Solution SolidPack Pack in Poly/Glass Container Label: 'Solid Hazardous Waste' SolidPath->SolidPack Decision2 Solvent Type? LiquidPath->Decision2 Halogenated Halogenated Solvent (DCM, Chloroform) Decision2->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (Ethanol, Toluene, DMSO) Decision2->NonHalogenated No Halogens Destruction Final Disposal: High-Temp Incineration (w/ NOx Scrubbers) Halogenated->Destruction Stream A NonHalogenated->Destruction Stream B (Fuel Blending) SolidPack->Destruction

Figure 1: Decision matrix for segregating 3,5,6-Triphenyl-1,2,4-triazine waste streams based on physical state and solvent compatibility.

Detailed Operational Procedures

Protocol A: Disposal of Solid Reagent (Expired or Excess)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

  • Procedure:

    • Don PPE: Nitrile gloves, safety goggles, and lab coat. If handling >10g of fine powder, use a fume hood or N95 respirator to prevent inhalation.

    • Transfer solid directly to the waste container.

    • Do not dissolve in solvent solely for disposal purposes (this increases waste volume and cost).

    • Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.

    • Seal and label as "Solid Hazardous Waste: 3,5,6-Triphenyl-1,2,4-triazine."

Protocol B: Disposal of Liquid Reaction Mixtures
  • Container: Solvent-appropriate carboy (Safety Can).

  • Procedure:

    • Determine the primary solvent.

    • Halogenated Stream: If the reaction used Dichloromethane (DCM) or Chloroform, pour into the "Halogenated Waste" carboy. The triazine will remain in solution and be incinerated.

    • Non-Halogenated Stream: If used with Ethanol, Toluene, or DMSO, pour into "Non-Halogenated Organic" waste.

    • Aqueous Stream: If an aqueous extraction was performed, the triazine has low water solubility and will likely partition to the organic layer. However, trace amounts may remain. Collect aqueous layers as "Aqueous Hazardous Waste" – DO NOT POUR DOWN THE DRAIN due to potential aquatic toxicity [1].

Protocol C: Emergency Spill Response
  • Evacuate the immediate area if dust is airborne.[1]

  • PPE: Wear double nitrile gloves and a dust mask.

  • Containment: Cover the spill with a damp paper towel to suppress dust.

  • Cleanup: Scoop the material into a waste container. Wipe the surface with isopropanol.

  • Disposal: Treat all cleanup materials (towels, scoops) as solid hazardous waste.

References

  • Sigma-Aldrich. (n.d.). 3,5,6-Triphenyl-1,2,4-triazine Product Specification (CAS 24108-44-9).[2] Retrieved from

  • PubChem. (n.d.). 2,4,6-Triphenyl-1,3,5-triazine Compound Summary (Structural Analog for Hazard Data). National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from

Sources

Personal protective equipment for handling 3,5,6-Triphenyl-1,2,4-triazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

3,5,6-Triphenyl-1,2,4-triazine is a nitrogen-rich heterocyclic compound widely used in the synthesis of optoelectronic materials (OLEDs), solar cells, and as a chelating agent for transition metals.[1][2] While not classified as acutely fatal (like cyanide), it presents a distinct "Irritant Triad" risk profile (Skin, Eye, Respiratory) that requires disciplined handling, particularly in its dry powder form.

Scientific Causality: The electron-deficient triazine ring makes this compound reactive toward nucleophiles (including biological tissue), leading to irritation. Furthermore, as a fine organic powder, it is prone to electrostatic charging , increasing the risk of aerosolization during weighing.

GHS Hazard Classification
Hazard TypeCodeDescription
Skin Irritation H315 Causes skin irritation.[2][3][4][5][6][7]
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]
STOT-SE H335 May cause respiratory irritation (Single Exposure).[2][3][4]

Personal Protective Equipment (PPE) Matrix

The safety profile of 3,5,6-Triphenyl-1,2,4-triazine changes drastically depending on its state (Solid vs. Solution). Most lab accidents occur not from the solid itself, but from the solvent system used to dissolve it.

PPE Selection Table
Protective LayerScenario A: Solid Handling (Weighing/Transfer)Scenario B: Solution Handling (Dissolved in DCM/Chloroform)Scenario C: Solution Handling (Dissolved in Acetone/Alcohols)
Hand Protection Nitrile (Disposable) (Min. 5 mil thickness)PVA or Laminate (Silver Shield) Standard Nitrile degrades in <5 mins with halogenated solvents.[3]Nitrile (Double-Gloved) Change immediately upon splash.[3]
Respiratory N95 / P100 Mask Required if outside fume hood to prevent inhalation of charged dust.[3]Fume Hood Required Sash at proper operating height.[3]Fume Hood Required
Eye Protection Safety Goggles Tight-fitting to prevent dust entry.[3]Chemical Splash Goggles Safety Glasses (With side shields)
Body Protection Lab Coat (Cotton/Poly) Buttoned to neck.[3]Lab Coat + Chemical Apron If handling volumes >500mL.[3]Lab Coat

Critical Insight: Do not rely on standard nitrile gloves if you are dissolving this compound in Dichloromethane (DCM) .[3] The solvent will permeate the glove instantly, carrying the triazine directly against your skin, enhancing absorption.

Operational Workflow & Decision Logic

The following diagram illustrates the decision logic for safe handling based on the experimental stage.

G Start Start: 3,5,6-Triphenyl-1,2,4-triazine Handling StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Weighing Solution SOLUTION (Liquid) StateCheck->Solution Synthesis/Workup SolidPPE PPE: Nitrile Gloves + N95 Mask Control: Static Gun + Balance Shield Solid->SolidPPE SolventCheck Identify Solvent Solution->SolventCheck Disposal Disposal: Segregated Waste Stream SolidPPE->Disposal Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated Polar Polar/Non-Halogenated (Acetone, Ethanol) SolventCheck->Polar HaloPPE PPE: Laminate/PVA Gloves Engineering: Fume Hood MANDATORY Halogenated->HaloPPE PolarPPE PPE: Double Nitrile Gloves Engineering: Fume Hood Recommended Polar->PolarPPE HaloPPE->Disposal PolarPPE->Disposal

Figure 1: PPE Decision Tree based on physical state and solvent compatibility.

Detailed Operational Protocol

Phase 1: Weighing & Transfer (Solid State)

The Hazard: Electrostatic dispersion. 3,5,6-Triphenyl-1,2,4-triazine is a dry organic powder that generates static charge, causing "fly-away" particles that can be inhaled or contaminate the balance.

  • Engineering Control: Perform weighing inside a Chemical Fume Hood whenever possible. If weighing on an open bench, a Powder Containment Hood or N95 respirator is mandatory.[3]

  • Static Mitigation: Use an ionizing anti-static gun on the weighing boat and spatula before contact.[3]

  • Technique:

    • Place a secondary containment tray (spill tray) under the balance.[3]

    • Use a disposable anti-static weighing boat.[3]

    • Do not use metal spatulas if the powder is very dry/fluffy; use PTFE-coated spatulas to reduce adhesion.[3]

    • Self-Validation: Wipe the area around the balance with a wet Kimwipe after weighing.[3] If the wipe turns pale orange/white (depending on purity), your containment failed.[3]

Phase 2: Solubilization (Liquid State)

The Hazard: Splash and permeation.[3]

  • Solvent Choice:

    • If using Dichloromethane (DCM) : Don Silver Shield (Laminate) gloves.[3][8] Do not trust nitrile.[3]

    • If using Ethanol/Acetone : Double-glove with standard Nitrile.[3]

  • Dissolution: Add the solvent slowly to the powder to prevent "puffing" of the solid into the air.[3]

  • Heating: If heating is required (reflux), ensure the condenser water flow is active before heating begins.[3] This compound is thermally stable, but solvent vapors are not.[3]

Phase 3: Emergency Response[3]
  • Inhalation: Move immediately to fresh air. The compound is a respiratory irritant (H335).[2][3] If breathing is difficult, seek medical attention.

  • Skin Contact:

    • Solid: Brush off excess powder before washing (adding water to a large pile of powder on skin can create a paste that is harder to remove).[3] Wash with soap and water for 15 minutes.[3]

    • Solution: Remove contaminated clothing immediately.[1][3] Wash skin with soap and water.[3][4]

  • Eye Contact: Flush with water for 15 minutes, lifting upper and lower lids.[3] Contact lenses must be removed.[3][4][5][9]

Disposal & Environmental Compliance

Do not dispose of this compound down the drain.[2][3] It is an organic heterocycle and must be treated as hazardous chemical waste.[3]

Waste StreamCriteriaAction
Solid Waste Contaminated weighing boats, gloves, paper towels.[3]Bag in clear polyethylene bags; label as "Hazardous Solid Waste - Organic Toxic".[3]
Liquid Waste (Halogenated) Solutions in DCM, Chloroform, Chlorobenzene.[3]Segregate into "Halogenated Organic Waste" carboy.[3]
Liquid Waste (Non-Halo) Solutions in Acetone, Ethanol, Ethyl Acetate.[3]Segregate into "Non-Halogenated Organic Waste" carboy.[3]

References

  • National Institutes of Health (PubChem). 2,4,6-Triphenyl-1,3,5-triazine Compound Summary (CID 79058). Retrieved January 28, 2026.[3] [Link][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5,6-Triphenyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3,5,6-Triphenyl-1,2,4-triazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.